molecular formula C11H17Br B196020 1-Bromo-3-methyladamantane CAS No. 702-77-2

1-Bromo-3-methyladamantane

Cat. No.: B196020
CAS No.: 702-77-2
M. Wt: 229.16 g/mol
InChI Key: MXAYGTASSPYUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intermediate in the preparation of Memantine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAYGTASSPYUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330447
Record name 1-bromo-3-methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-77-2
Record name 702-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-3-methyladamantane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-3-methyladamantane: Properties, Synthesis, and Applications

Introduction

Adamantane, a perfectly symmetrical and rigid tricyclic hydrocarbon, represents a unique scaffold in the realm of medicinal chemistry and materials science. Its distinct cage-like structure imparts a combination of high lipophilicity, metabolic stability, and three-dimensional character to molecules.[1][2] These properties have made adamantane derivatives highly sought-after building blocks in drug discovery, capable of improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4][5]

This guide provides a comprehensive technical overview of this compound, a key derivative that serves as a versatile intermediate in organic synthesis. As a Senior Application Scientist, my objective is to delve beyond a simple recitation of facts, offering insights into the causality behind its chemical behavior and the strategic considerations for its use in research and development. This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's core chemical properties, synthesis, reactivity, and applications.

Molecular Structure and Physicochemical Properties

This compound is a halogenated derivative of adamantane where a bromine atom and a methyl group are attached to two of the four equivalent bridgehead (tertiary) carbon atoms. This substitution pattern breaks the perfect symmetry of the parent adamantane cage, influencing its physical and chemical properties.

IUPAC Name: this compound[6] CAS Number: 702-77-2[6][7] Molecular Formula: C₁₁H₁₇Br[6][7]

Caption: Molecular structure of this compound.

The placement of the bromine atom at a tertiary bridgehead carbon is a defining structural feature that dictates its chemical reactivity, which is dominated by nucleophilic substitution reactions proceeding through a stable carbocation intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 229.16 g/mol [6][7][8]
Boiling Point 95-97 °C (at 4 mmHg)[8]
Appearance White to off-white solid or colorless liquid
Solubility Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, and toluene.[9]
IUPAC Name This compound[6]
SMILES CC12CC3CC(C1)CC(C3)(C2)Br[6]

Synthesis and Purification

The synthesis of this compound typically involves the electrophilic bromination of 1-methyladamantane. The bridgehead positions of the adamantane cage are particularly susceptible to electrophilic attack due to the stability of the resulting tertiary carbocation. While a specific protocol for this exact molecule is not detailed in the provided search results, a reliable synthesis can be extrapolated from established methods for analogous compounds like 1-bromo-3,5-dimethyladamantane.[10][11][12]

The choice of brominating agent is critical. Elemental bromine (Br₂) is commonly used, often with a Lewis acid catalyst or under conditions that promote the formation of the electrophilic bromine species.[10] The reaction proceeds via the formation of a stable 3-methyl-1-adamantyl cation, which is then trapped by a bromide ion.

SynthesisWorkflow Start 1-Methyladamantane Reaction Electrophilic Bromination Start->Reaction Reagents Brominating Agent (e.g., Br₂) Lewis Acid (optional) Reagents->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation or Crystallization) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from Analogous Syntheses)

Causality Note: This protocol is based on the synthesis of the closely related 1-bromo-3,5-dimethyladamantane and illustrates the core chemical principles.[10][11]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, charge 1-methyladamantane and a suitable solvent (e.g., a halogenated solvent or no solvent).

  • Bromination: Slowly add liquid bromine to the reaction mixture. The reaction is often initiated or accelerated by heating or the addition of a catalytic amount of a Lewis acid or HBr.[10][11] The temperature is carefully controlled to prevent side reactions.

  • Reaction Monitoring: The reaction is maintained at a specific temperature (e.g., 50-55°C) for several hours until completion, which can be monitored by techniques like GC-MS.[10]

  • Work-up: Upon completion, the reaction mixture is cooled. Excess bromine is carefully quenched, often with a reducing agent solution like sodium bisulfite, until the characteristic red-brown color disappears. The product is then extracted into an organic solvent (e.g., dichloromethane).

  • Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.[8]

Spectroscopic Characterization

Structural validation of this compound is unequivocally achieved through a combination of spectroscopic techniques. The asymmetry introduced by the two different substituents leads to a more complex spectrum compared to monosubstituted adamantanes.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Multiple complex signals in the aliphatic region (approx. 1.0-2.5 ppm) corresponding to the adamantyl cage protons. A singlet or sharp signal corresponding to the methyl (CH₃) protons. The absence of a proton at the C1 and C3 positions confirms substitution at these bridgeheads.[13][14]
¹³C NMR Distinct signals for the quaternary carbons bonded to bromine (C-Br) and the methyl group (C-CH₃). Signals corresponding to the CH and CH₂ groups of the adamantane skeleton, and a signal for the methyl carbon. The chemical shifts provide a clear fingerprint of the carbon framework.[13]
Mass Spec. (EI) A molecular ion peak (M⁺) exhibiting the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio), appearing at m/z 228 and 230. A prominent fragment corresponding to the loss of the bromine atom (M-Br)⁺, resulting in the stable 3-methyl-1-adamantyl cation.[13]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the nature of the carbon-bromine bond at the bridgehead position.

  • Nucleophilic Substitution (Sₙ1): The C-Br bond is polarized, and the bromine atom is a good leaving group. Due to the steric hindrance of the adamantane cage, Sₙ2 reactions are impossible. Instead, the compound readily undergoes Sₙ1 reactions. The departure of the bromide ion is facilitated by the formation of a highly stable tertiary carbocation (the 3-methyl-1-adamantyl cation).[10] This carbocation can then be trapped by a wide range of nucleophiles. This is the cornerstone of its utility as a synthetic intermediate.[15]

Caption: Sₙ1 reaction mechanism at the adamantane bridgehead.

  • Organometallic Derivatives: Like other tertiary alkyl halides, forming Grignard reagents from this compound can be challenging. However, reactions with more reactive metals can be successful.[9]

Applications in Research and Drug Development

The true value of this compound lies in its role as a lipophilic, rigid building block for introducing the 3-methyladamantyl group into target molecules. The adamantane scaffold is a "privileged" structure in medicinal chemistry, known to confer several advantageous properties:

  • Enhanced Lipophilicity: The bulky, hydrocarbon-rich adamantane cage significantly increases the lipophilicity of a molecule. This can improve properties like membrane permeability and absorption, including penetration of the blood-brain barrier, which is crucial for CNS-acting drugs.[4][5]

  • Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can protect nearby functional groups and increase a drug's plasma half-life.[2][5]

  • Rigid Scaffold: The rigid structure provides a fixed orientation for pharmacophoric groups, allowing for precise and high-affinity interactions with biological targets like enzyme active sites or receptors.[1][5]

A prominent example of the utility of a similar scaffold is in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used to treat Alzheimer's disease.[11][16] 1-Bromo-3,5-dimethyladamantane is a key intermediate in its synthesis, where the bromo group is replaced by an amino group via a nucleophilic substitution pathway.[15][16] By analogy, this compound is an ideal precursor for synthesizing novel 3-methyladamantyl-containing compounds for screening in various drug discovery programs.

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be followed when handling this compound. While specific data for this compound is limited, guidelines can be established based on data for similar brominated adamantanes.[17][18][19]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), safety goggles with side shields, and a lab coat.[17] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[18][19]

  • Handling: Avoid contact with skin and eyes. Prevent inhalation of dust or vapors. Use non-sparking tools and keep away from ignition sources.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17]

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[18]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined structure, characterized by a rigid adamantane core and a reactive bridgehead bromide, provides a reliable platform for creating novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics, as outlined in this guide, empowers researchers to leverage the unique advantages of the adamantyl scaffold in the pursuit of next-generation pharmaceuticals and advanced materials.

References

  • Costa, N. J., & Onuchic, J. N. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967–2978.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry.
  • Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • BenchChem. (2025).
  • Santa Cruz Biotechnology. (n.d.).
  • BenchChem. (2025). A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Validating the Structure of 1-Bromo-3,5-dimethyladamantane: A Spectroscopic Comparison. BenchChem.
  • ECHEMI. (n.d.). 1-Bromo-3,5-dimethyladamantane SDS. ECHEMI.
  • Google Patents. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • LGC Standards. (n.d.). This compound. LGC Standards.
  • ChemicalBook. (n.d.). 1-Bromo-3,5-dimethyladamantane synthesis. ChemicalBook.
  • BenchChem. (2025).
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1-BROMO-3,5-DIMETHYLADAMANTANE.
  • ChemSynthesis. (2025). This compound. ChemSynthesis.
  • Fisher Scientific. (2012).
  • Wikipedia. (n.d.). 1-Bromoadamantane. Wikipedia.
  • ChemicalBook. (n.d.). This compound(702-77-2) 1H NMR spectrum. ChemicalBook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromoadamantane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methyladamantane

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical hydrocarbon cage, represents a cornerstone in contemporary drug design. Its discovery and subsequent synthetic accessibility have paved the way for a new class of pharmaceuticals with enhanced therapeutic profiles.[1] The unique three-dimensional structure of adamantane allows for precise positioning of pharmacophoric groups, improving target engagement and pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration.[2][3]

Adamantane derivatives have led to several clinically successful drugs, including the antiviral agent amantadine, the anti-diabetic vildagliptin, and memantine, a critical therapy for moderate-to-severe Alzheimer's disease.[1][4] The synthesis of these complex molecules relies on versatile and well-characterized intermediates. This compound (CAS No. 702-77-2) is one such pivotal building block, whose physicochemical properties dictate its handling, reactivity, and application in multi-step synthetic pathways. This guide provides a comprehensive analysis of these properties, offering both established data and field-proven experimental protocols for their validation.

Part 1: Core Physicochemical Characteristics

A thorough understanding of the fundamental physical and chemical properties of a synthetic intermediate is essential for process optimization, reaction design, and safety. This compound is a substituted adamantane derivative where a bromine atom and a methyl group occupy two of the four equivalent bridgehead positions.

Quantitative Data Summary

The known physicochemical properties of this compound are summarized below. This data is critical for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇Br[5][6][7]
Molecular Weight 229.16 g/mol [5][7]
CAS Number 702-77-2[5][6]
IUPAC Name This compound[5]
Appearance Likely a low-melting solid or a colorless liquidInferred
Boiling Point 243.6 ± 9.0 °C at 760 mmHg95-97 °C at 4 mmHg[6][7]
Density 1.4 ± 0.1 g/cm³[6]
Flash Point 103.7 ± 8.4 °C[6]
LogP (calculated) 4.51[6]
Refractive Index 1.582[6]

The significant difference in boiling points reported is due to the different pressures at which the measurements were taken, a common practice for high-boiling-point compounds to prevent decomposition. The high calculated LogP value of 4.51 underscores the compound's lipophilic nature, a direct consequence of its hydrocarbon-rich adamantane core.[6]

Part 2: Solubility Profile and Determination

The solubility of this compound is a critical parameter for its use in synthesis, influencing solvent selection for reactions, extractions, and purifications. Based on its high lipophilicity and the general principle of "like dissolves like," a qualitative solubility profile can be predicted.

Solvent ClassPredicted SolubilityRationale
Non-polar Aprotic (e.g., Hexane, Toluene)HighThe non-polar adamantane cage interacts favorably with non-polar solvents.
Polar Aprotic (e.g., Dichloromethane, THF)Moderate to HighThe C-Br bond introduces some polarity, allowing for dissolution in moderately polar solvents.
Polar Protic (e.g., Ethanol, Methanol)Low to ModerateHydrogen bonding capability is absent, limiting solubility in highly protic solvents.
Aqueous (e.g., Water)InsolubleThe large, non-polar hydrocarbon structure results in hydrophobicity.[8]
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative prediction, the isothermal shake-flask method provides precise solubility data. This protocol is a self-validating system as it ensures equilibrium is reached, a prerequisite for accurate measurement.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent (e.g., Toluene) in a sealed, airtight flask. The excess solid ensures that saturation is achieved.

    • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixture at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that the system reaches equilibrium.[8]

    • After the equilibration period, cease agitation and allow the flask to stand in the temperature-controlled bath for at least 4 hours to permit the undissolved solute to settle completely.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical instrument (e.g., GC-FID or HPLC-UV).

  • Quantification:

    • Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

    • Calculate the original solubility in the solvent, expressed in units such as g/L or mol/L, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to solvent B Seal flask A->B C Agitate in shaker bath (24-48h at constant T) B->C D Settle undissolved solid (≥4h) C->D E Withdraw supernatant via filter D->E F Dilute aliquot E->F G Analyze via HPLC/GC F->G H Calculate solubility G->H G A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire Spectra (¹H & ¹³C) E->F G Process Data (FT, Phasing) F->G H Structural Analysis G->H G prep Sample Preparation Pack 1-2 mm of powdered sample into capillary tube setup Apparatus Setup Attach capillary to thermometer Suspend in Thiele tube oil bath prep->setup heat Heating & Observation Heat side arm slowly (1-2 °C/min) Observe for phase change setup->heat record Data Recording Record T₁ (first liquid) Record T₂ (all liquid) Report range T₁ - T₂ heat->record

Caption: Key stages of melting point determination via the Thiele tube method.

Conclusion

This compound is a structurally robust and lipophilic synthetic intermediate with well-defined physicochemical properties. Its high boiling point and thermal stability, coupled with its solubility in common organic solvents, make it a versatile building block for the synthesis of advanced adamantane-based APIs. The experimental protocols detailed in this guide provide a framework for researchers to validate these properties, ensuring the quality, purity, and suitability of this compound for demanding applications in drug discovery and development.

References

Sources

The Adamantane Core in Focus: A Technical Guide to the Structural Elucidation of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, tricyclic hydrocarbon, represents a cornerstone in medicinal chemistry. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that has proven invaluable in the design of therapeutic agents.[1] These favorable pharmacokinetic properties have led to the incorporation of the adamantane scaffold into a range of clinically successful drugs, from antivirals to agents targeting central nervous system disorders.[1] 1-Bromo-3-methyladamantane serves as a critical synthetic intermediate, particularly in the synthesis of Memantine, an NMDA receptor antagonist used in the management of Alzheimer's disease.[2][3]

This in-depth technical guide provides a comprehensive overview of the structural elucidation of this compound. We will delve into the synthetic rationale and present a step-by-step guide to its preparation. The core of this document will focus on the multifaceted spectroscopic analysis essential for unambiguous structure verification, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the characterization of this important building block.

Synthesis of this compound: A Controlled Bromination Approach

The synthesis of this compound is typically achieved through the electrophilic bromination of 1-methyladamantane. The adamantane cage is susceptible to substitution at its tertiary bridgehead positions, which are activated towards electrophilic attack.

A representative synthetic protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with 1-methyladamantane and a suitable solvent such as a halogenated hydrocarbon. A catalytic amount of a Lewis acid or a protic acid catalyst (e.g., HBr in acetic acid) is introduced to facilitate the reaction.[2][3]

  • Bromination: The reaction mixture is brought to a moderately elevated temperature (e.g., 50-55°C).[2][3] Elemental bromine is then added dropwise to the stirred solution. The reaction is typically exothermic and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring and Work-up: The reaction is monitored by a suitable technique, such as Gas Chromatography (GC), until the starting material is consumed. Upon completion, the excess bromine is quenched, for instance, with a solution of sodium bisulfite.[4]

  • Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography to afford pure this compound.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The unambiguous determination of the structure of this compound relies on the synergistic application of several spectroscopic techniques. Each method provides unique and complementary information, leading to a comprehensive structural assignment.

Workflow for Spectroscopic Structure Validation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Validation Synthesis Synthesis of this compound NMR NMR Spectroscopy (1H and 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR Infrared Spectroscopy Synthesis->IR Validation Structure Confirmation NMR->Validation MS->Validation IR->Validation Primary Fragmentation Pathway of this compound in MS Molecule [C11H17Br]+• (m/z 228/230) Fragment1 [C11H17]+ (m/z 149) Molecule->Fragment1 - Br• Fragment2 Br•

Caption: The primary fragmentation of this compound involves the loss of a bromine radical.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-Br bonds.

  • C-H Stretching: Strong absorption bands in the region of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the adamantane cage and the methyl group. [5]* C-H Bending: Absorptions corresponding to C-H bending vibrations (scissoring, rocking, and wagging) will be observed in the fingerprint region (below 1500 cm⁻¹).

  • C-Br Stretching: A characteristic absorption band for the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹. [5] Table 3: Characteristic IR Absorption Bands for this compound (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2850-3000C-H Stretch (sp³)Strong
~1450C-H Bend (CH₂)Medium
~1375C-H Bend (CH₃)Medium
~500-600C-Br StretchMedium-Weak

Conclusion: A Unified Approach to Structural Integrity

The structural elucidation of this compound is a clear demonstration of the power of modern analytical techniques. Through a combination of meticulous synthesis and comprehensive spectroscopic analysis, its molecular architecture can be confirmed with a high degree of confidence. The insights gained from NMR, MS, and IR spectroscopy are not merely confirmatory; they provide a detailed electronic and structural map of the molecule. For researchers in drug discovery and development, this level of characterization is paramount, ensuring the integrity of synthetic intermediates and, ultimately, the quality and efficacy of the final active pharmaceutical ingredients. The adamantane scaffold continues to be a source of inspiration for medicinal chemists, and a thorough understanding of its derivatives, such as this compound, is essential for the continued innovation in this field.

References

  • Google Patents. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane. Google Patents.
  • MDPI. (2018). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Retrieved from [Link]

  • PubChem. (2023). This compound. PubChem. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. Taylor & Francis Online. Retrieved from [Link]

  • Pehk, T., et al. (1973). 13C NMR spectra of adamantane derivatives. Tetrahedron, 29(18), 2783-2788. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Bromo-3-methyladamantane (CAS 702-77-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique topology allows for the precise spatial orientation of functional groups, enhancing drug-target interactions and improving pharmacokinetic profiles.[1][2] Among the vast array of adamantane derivatives, 1-Bromo-3-methyladamantane (CAS 702-77-2) stands out as a pivotal building block, most notably for its role as a key intermediate in the synthesis of the Alzheimer's disease therapeutic, Memantine.[2][3] This guide provides a comprehensive technical overview of this compound, from its synthesis and reactivity to its characterization and applications in drug discovery, designed to equip researchers and drug development professionals with the critical knowledge to effectively utilize this versatile compound.

Physicochemical Properties and Structural Elucidation

This compound is a halogenated derivative of adamantane, presenting as a colorless to pale yellow liquid or solid at room temperature.[4] Its rigid tricyclic structure, substituted with a bromine atom and a methyl group at the bridgehead positions, dictates its chemical behavior and utility in synthesis.

PropertyValueSource
CAS Number 702-77-2[1]
Molecular Formula C₁₁H₁₇Br[1]
Molecular Weight 229.16 g/mol [1]
Boiling Point 95-97 °C (4 Torr)[5]
Density ~1.4 g/cm³[6]
Solubility Soluble in organic solvents (e.g., chloroform, ethyl acetate); insoluble in water.[4]

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is characterized by a series of broad multiplets corresponding to the adamantyl cage protons and a singlet for the methyl group. The complexity of the cage proton signals arises from the overlapping resonances and spin-spin coupling.[7][8]

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for the quaternary carbons bonded to the bromine and methyl groups, as well as the methine and methylene carbons of the adamantane core. The chemical shifts are influenced by the electronegativity of the bromine atom.[7][8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a characteristic molecular ion peak (M⁺) with an isotopic pattern indicative of the presence of a single bromine atom (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio). The primary fragmentation pathway involves the loss of the bromine radical to form a stable tertiary adamantyl carbocation, which often represents the base peak in the spectrum.[2][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H stretching and bending vibrations of the adamantane cage and the methyl group. The C-Br stretching vibration is also observable in the fingerprint region.[7][9]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the electrophilic bromination of 1,3-dimethyladamantane. This reaction proceeds via the formation of a stable tertiary carbocation at one of the bridgehead positions, which is then attacked by a bromide ion.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="1,3-Dimethyladamantane"]; Reagents [label="Bromine (Br₂) \n Catalyst (e.g., Lewis Acid)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Tertiary Carbocation Intermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound"]; Workup [label="Quenching & Purification", shape=ellipse, fillcolor="#FFFFFF"];

Start -> Reagents [label="Electrophilic Addition"]; Reagents -> Intermediate [label="Formation"]; Intermediate -> Product [label="Nucleophilic Attack by Br⁻"]; Product -> Workup [label="Isolation"]; }

General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Bromination of 1,3-Dimethyladamantane

This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), and the final product's identity and purity are confirmed by the spectroscopic methods detailed in the previous section.

Materials:

  • 1,3-Dimethyladamantane

  • Liquid Bromine (Br₂)

  • Lewis Acid Catalyst (e.g., AlBr₃ or HBr in acetic acid)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bisulfite solution (NaHSO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,3-dimethyladamantane in dichloromethane.

  • Add a catalytic amount of the Lewis acid to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add liquid bromine dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or GC).

  • Quench the excess bromine by slowly adding an aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Causality behind Experimental Choices:

  • Lewis Acid Catalyst: The catalyst polarizes the Br-Br bond, making the bromine more electrophilic and facilitating the attack on the adamantane C-H bond.

  • Controlled Bromine Addition at Low Temperature: This is crucial to manage the exothermicity of the reaction and prevent side reactions.

  • Sodium Bisulfite Quench: This step safely neutralizes the unreacted, corrosive, and volatile bromine.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic substitution reactions. Due to the steric hindrance of the cage-like structure, Sₙ2 reactions are highly disfavored. Instead, the compound readily undergoes Sₙ1 reactions.

graph SN1_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Substrate [label="this compound"]; Carbocation [label="Tertiary Adamantyl Carbocation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Substituted Adamantane Derivative"];

Substrate -> Carbocation [label="Rate-determining step\n(Loss of Br⁻)"]; Carbocation -> Product [label="Fast step\n(Nucleophilic attack)"]; Nucleophile -> Carbocation; }

Sₙ1 reaction mechanism of this compound.

The rate-determining step is the formation of a highly stable tertiary carbocation at the bridgehead position. The stability of this carbocation is enhanced by the electron-donating inductive effect of the methyl group and the inherent stability of the adamantyl cage. This stable intermediate readily reacts with a wide range of nucleophiles.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key starting material for the synthesis of Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[2][3]

Synthesis of Memantine from this compound

Several synthetic routes to Memantine from this compound have been developed, with the Ritter reaction being a prominent example.

Detailed Experimental Protocol: Ritter Reaction for Memantine Synthesis

Materials:

  • This compound

  • Acetonitrile (CH₃CN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Organic solvent for extraction (e.g., toluene)

Procedure:

  • Ritter Reaction: Dissolve this compound in acetonitrile and cool the mixture in an ice bath. Slowly add concentrated sulfuric acid while maintaining the low temperature. The reaction generates the N-acetyl intermediate.

  • Hydrolysis: After the formation of the N-acetyl intermediate is complete, carefully add the reaction mixture to water and basify with a concentrated solution of sodium hydroxide. Heat the mixture to hydrolyze the amide to the corresponding amine (Memantine).

  • Extraction: Extract the aqueous layer with an organic solvent like toluene to isolate the Memantine free base.

  • Salt Formation: Treat the organic extract with hydrochloric acid to precipitate Memantine hydrochloride.

  • Purification: The crude Memantine hydrochloride can be purified by recrystallization.

Causality behind Experimental Choices:

  • Acetonitrile as Nucleophile and Solvent: In the Ritter reaction, acetonitrile acts as both the solvent and the nucleophile that attacks the adamantyl carbocation.

  • Strong Acid Catalyst (H₂SO₄): The acid is essential for promoting the formation of the carbocation and for activating the nitrile for nucleophilic attack.

  • Basic Hydrolysis: A strong base is required to efficiently hydrolyze the stable N-acetyl intermediate to the desired primary amine.

Broader Applications in Medicinal Chemistry

While the synthesis of Memantine is its most notable application, the reactivity of this compound makes it a valuable precursor for a variety of other adamantane-based compounds with potential therapeutic applications. The introduction of the 3-methyl-1-adamantyl moiety can be used to modulate the lipophilicity, metabolic stability, and target-binding of lead compounds in drug discovery programs.[10] Research into adamantane derivatives continues to explore their potential as antiviral, antibacterial, and CNS-active agents.[10][11][12] For instance, it can serve as a precursor for the synthesis of 3-methyl-1-adamantanol, another versatile intermediate.[13]

Safety, Handling, and Disposal

As a brominated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.

Handling:

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal:

  • Dispose of as halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a cornerstone intermediate in the synthesis of adamantane-based pharmaceuticals. Its unique structural features and predictable reactivity via an Sₙ1 mechanism make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the development of novel therapeutic agents. The continued exploration of this and other adamantane derivatives promises to yield new and improved treatments for a wide range of diseases.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
  • ChemSynthesis. (2025). This compound. Retrieved from [Link]
  • ChemSrc. (2025). This compound. Retrieved from [Link]
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
  • PMC. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
  • Colibri. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights. Retrieved from [Link]
  • ChemSrc. (2025). This compound. Retrieved from [Link]
  • NIH. (n.d.). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives. Retrieved from [Link]
  • NIST. (n.d.). Butane, 1-bromo-3-methyl-. Retrieved from [Link]
  • PubMed. (2015). Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents. Retrieved from [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SpectraBase. (n.d.). 1-Bromoadamantane. Retrieved from [Link]
  • ResearchGate. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
  • ACS Publications. (1965). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
  • MDPI. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Retrieved from [Link]
  • ResearchGate. (n.d.). FT‐IR spectra of adamantane and its derivatives. Retrieved from [Link]
  • ResearchGate. (2020). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-Bromo-3-methyladamantane, a key synthetic intermediate in pharmaceutical chemistry. The document delineates its fundamental physicochemical properties, with a core focus on its molecular weight, and explores its synthesis, characterization, and significant applications. Designed for researchers, scientists, and professionals in drug development, this paper synthesizes technical data with practical, field-proven insights to support advanced research and manufacturing endeavors.

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and bioavailability. Halogenated adamantanes, such as this compound, serve as versatile precursors for introducing the adamantane core into pharmacologically active molecules. This guide focuses specifically on the 1-bromo-3-methyl derivative, a crucial building block in the synthesis of various neuroactive agents.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its application in synthesis and process development. This compound is a solid at room temperature and is soluble in many common organic solvents.

Molecular Weight and Formula

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of its constituent elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element).

  • Molecular Formula: C₁₁H₁₇Br[1][2]

  • Average Molecular Weight: 229.16 g/mol [1][2][3]

  • Monoisotopic Mass: 228.0514 Da[1][3]

The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br), contributes to this distinction. For quantitative synthesis, the average molecular weight is used, while the monoisotopic mass is crucial for high-resolution mass spectrometry analysis.

Structural and Physicochemical Data Summary

The key quantitative data for this compound are summarized below for ease of reference.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[1]
CAS Number 702-77-2LGC Standards, ChemSynthesis[2][3]
Molecular Formula C₁₁H₁₇BrPubChem, ChemSynthesis[1][2]
Average Molecular Weight 229.16 g/mol PubChem, ChemSynthesis[1][2][3]
Monoisotopic Mass 228.0514 DaPubChem, LGC Standards[1][3]
Boiling Point 95-97 °C (at 4 mmHg)ChemSynthesis[2]
Appearance Colorless liquid or white crystalChemBK[4]
Solubility Soluble in organic solvents (e.g., ethanol, ether)ChemBK[4]

Section 2: Synthesis and Characterization

The synthesis of this compound is a well-established process, typically involving the bromination of a suitable adamantane precursor. The choice of synthetic route can impact yield, purity, and scalability.

Common Synthetic Pathway: Bromination of 1-Methyladamantane

A prevalent method for synthesizing this compound involves the direct bromination of 1-methyladamantane. The adamantane cage structure directs the halogenation to the tertiary bridgehead positions.

Experimental Protocol: Synthesis via Direct Bromination

Objective: To synthesize this compound from 1-methyladamantane.

Materials:

  • 1-Methyladamantane

  • Liquid Bromine (Br₂)

  • Anhydrous Aluminum Trichloride (AlCl₃) or other Lewis acid catalyst

  • 1,2-Dichloroethane (or other suitable inert solvent)

  • Saturated Sodium Bisulfite (NaHSO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and safety equipment

Methodology:

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 1,2-dichloroethane and anhydrous aluminum trichloride under an inert atmosphere. Stir the mixture until the catalyst is well-dispersed.

  • Reagent Addition: Slowly add liquid bromine to the stirred solution at a controlled temperature (e.g., 15°C).

  • Substrate Introduction: Introduce 1-methyladamantane to the reaction mixture. The reaction is exothermic and should be carefully controlled.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated sodium bisulfite solution to neutralize excess bromine. The disappearance of the red bromine color indicates completion.

  • Workup: Separate the organic phase. Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification reagents 1-Methyladamantane + Bromine (Br₂) + Lewis Acid Catalyst reaction Bromination Reaction (Controlled Temperature) reagents->reaction Exothermic quench Quenching (Sodium Bisulfite) reaction->quench workup Aqueous Workup & Phase Separation quench->workup drying Drying (Anhydrous Na₂SO₄) workup->drying distillation Vacuum Distillation drying->distillation product Pure this compound distillation->product caption General workflow for synthesis and purification.

Caption: General workflow for synthesis and purification.

Section 3: Applications in Drug Discovery

The primary utility of this compound is as a synthetic intermediate for producing pharmacologically active compounds, particularly those targeting the central nervous system.[5] The adamantane group's lipophilicity aids in crossing the blood-brain barrier.

Precursor to Memantine

This compound is a key precursor in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used for treating moderate-to-severe Alzheimer's disease.[6][7] While Memantine has two methyl groups, the synthetic principles involving the displacement of the bridgehead bromide are highly relevant. The synthesis typically involves a nucleophilic substitution reaction where the bromine atom is replaced by an amino group or a precursor to it.

Role in Neuropharmacology

The rigid adamantane scaffold serves as a versatile platform for designing compounds that interact with various neurological targets.[5] Its derivatives are explored for potential use as neuroprotective, anticonvulsant, and dopaminergic agents.[5] The structural relationship between the adamantane core and its function is a key area of research.

G substance This compound Key Precursor properties Structural Features Rigid Cage Structure High Lipophilicity Steric Hindrance substance->properties Possesses applications Applications CNS Drug Discovery Memantine Synthesis Materials Science substance->applications:f1 Used In properties:f0->applications:f0 Enables properties:f1->applications:f0 Facilitates Blood-Brain Barrier Penetration caption Relationship between structure and application.

Caption: Relationship between structure and application.

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial when working with halogenated organic compounds.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[8][9] Avoid inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8] Firefighters should wear self-contained breathing apparatus.[9]

  • Spills: For minor spills, remove ignition sources and clean up immediately. For major spills, evacuate the area and alert emergency responders.[9]

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is a vital tool in the arsenal of medicinal chemists and drug development professionals. Its unique structural properties, derived from the adamantane core, provide a robust scaffold for creating novel therapeutics. A comprehensive understanding of its physicochemical properties, synthesis, and safe handling is essential for leveraging its full potential in advancing pharmaceutical research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. This compound. [Link]

  • Molsyns Research. This compound. [Link]

  • ChemBK. This compound. [Link]

  • Google Patents. Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • PubChem. 1-Bromo-3,5-dimethyladamantane. National Center for Biotechnology Information. [Link]

Sources

reactivity of bridgehead bromides like 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Bridgehead Bromides: The Case of 1-Bromo-3-methyladamantane

Introduction: The Adamantane Moiety in Modern Drug Discovery

Adamantane, the smallest diamondoid hydrocarbon, is a unique tricyclic aliphatic scaffold prized for its rigid, cage-like structure and high lipophilicity.[1] Its incorporation into bioactive molecules can significantly enhance pharmacokinetic properties, such as metabolic stability, bioavailability, and the ability to cross the blood-brain barrier.[2][3] This has led to the successful development of several adamantane-based drugs, including the antiviral agent Amantadine and Memantine, used in the treatment of Alzheimer's disease.[4][5]

The synthetic utility of adamantane derivatives is intrinsically linked to the reactivity of functional groups attached to its cage structure. Halides, particularly bromides, at the bridgehead positions (carbons shared by two or more rings) serve as critical synthetic intermediates. However, their reactivity is profoundly governed by the unique stereoelectronic constraints of the adamantane core. This guide provides a detailed examination of the factors controlling the reactivity of bridgehead bromides, using this compound as a focal example, to provide researchers and drug development professionals with a foundational understanding of this important chemical class.

Part 1: The Stereoelectronic Landscape of Bridgehead Systems

The reactivity of a typical alkyl halide is dictated by its ability to undergo nucleophilic substitution via either an S(_N)1 or S(_N)2 mechanism. Bridgehead halides, however, defy this simple classification due to the rigid geometry of the polycyclic system.

The Impossibility of the S(_N)2 Pathway

The S(N)2 reaction requires a concerted, backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. In a bridgehead position, such as C1 of this compound, the cage structure of the molecule completely shields the backside of the C-Br bond. Any approaching nucleophile is sterically blocked by the rest of the adamantane framework, making a backside attack physically impossible.

Caption: S(_N)2 backside attack is sterically hindered by the adamantane cage.

The S(_N)1 Pathway and the Challenge of the Bridgehead Carbocation

With the S(N)2 pathway blocked, the only viable mechanism for nucleophilic substitution is S(_N)1, which proceeds through a carbocation intermediate.[6] The rate-determining step in an S(_N)1 reaction is the unimolecular dissociation of the leaving group to form this carbocation.

For most tertiary alkyl halides, this process is favorable due to the stability of the resulting tertiary carbocation. However, at a bridgehead, carbocation formation is significantly destabilized by geometric constraints, a concept explained by an extension of Bredt's Rule .[7][8] Bredt's rule originally stated that a double bond cannot be placed at a bridgehead position in a small bicyclic system because it would introduce excessive ring strain.[9][10] This principle extends to sp²-hybridized carbocations, which prefer a trigonal planar geometry with bond angles of 120°.[11][12]

The adamantane cage forces the bridgehead carbon and its three adjacent carbons into a rigid tetrahedral arrangement. Upon dissociation of the bromide, the resulting carbocation cannot achieve the ideal planar geometry. It is forced to adopt a pyramidal structure, which prevents effective p-orbital overlap for hyperconjugation with adjacent C-C bonds.[11] This geometric strain raises the energy of the carbocation intermediate and, consequently, the activation energy for its formation, dramatically slowing the rate of S(_N)1 reactions compared to non-cyclic analogues like t-butyl bromide.

SN1_Carbocation cluster_main SN1 Pathway at a Bridgehead cluster_ideal Ideal (Impossible) Geometry Start This compound TS1 Transition State (Strained) Start->TS1 Slow, Rate- Determining Step Intermediate Adamantyl Carbocation (Pyramidal, Unstable) TS1->Intermediate Formation of Strained Intermediate Product Solvolysis Product Intermediate->Product Fast Nucleophilic Attack Ideal Planar sp2 Carbocation (Violates Bredt's Rule) Intermediate->Ideal Cannot Planarize

Caption: The S(_N)1 pathway is viable but slow due to the strained carbocation.

Despite this instability, the 1-adamantyl carbocation is significantly more stable than those of smaller, more strained bicyclic systems. This is attributed to the relief of some steric strain upon ionization and stabilization through C-C hyperconjugation, even with imperfect orbital alignment.[13] As a result, S(_N)1 reactions at adamantane bridgeheads, while slow, are observable and synthetically useful.

Part 2: Experimental Analysis of Reactivity - Solvolysis

The classic method for quantifying the S(_N)1 reactivity of bridgehead halides is through solvolysis experiments, where the solvent acts as the nucleophile.[14] For this compound, a typical solvolysis in aqueous ethanol proceeds via the formation of the 1-methyl-3-adamantyl carbocation, which is then trapped by water or ethanol.

Experimental Protocol: Solvolysis of this compound

This protocol describes a method for determining the rate of solvolysis by monitoring the production of hydrobromic acid (HBr).

Objective: To measure the first-order rate constant (k₁) for the solvolysis of this compound in 80% aqueous ethanol.

Materials:

  • This compound (CAS 702-77-2)

  • Absolute Ethanol (200 proof)

  • Deionized Water

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Constant temperature water bath (e.g., set to 60°C)

  • Pyrex volumetric flasks, pipettes, and reaction vessels

  • Burette for titration

Methodology:

  • Solvent Preparation: Prepare 250 mL of 80:20 ethanol:water (v/v) solution in a volumetric flask. Allow it to equilibrate to the reaction temperature in the water bath.

  • Reaction Setup: Accurately weigh approximately 0.1 moles of this compound and dissolve it in the temperature-equilibrated 80% ethanol to create a solution of known concentration (e.g., 0.05 M).

  • Initiation: Place the reaction vessel in the constant temperature water bath and start a timer. This is t=0.

  • Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a 5.00 mL aliquot of the reaction mixture and immediately quench it in a flask containing ice-cold acetone to stop the reaction.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot. Titrate the generated HBr with the standardized 0.01 M NaOH solution until a faint pink endpoint is reached and persists for 30 seconds. Record the volume of NaOH used.

  • Data Points: Repeat the sampling and titration process for at least 8-10 time points, covering approximately 2-3 half-lives of the reaction.

  • Infinity Point (t=∞): After 10 half-lives (or by gently heating a final aliquot to drive the reaction to completion), take a final sample to determine the total amount of HBr produced upon complete reaction.

Causality and Self-Validation:

  • Why 80% Ethanol? This solvent system provides a good balance. The high polarity (from water) helps stabilize the developing carbocation and bromide ion in the transition state, while the ethanol ensures solubility of the lipophilic substrate.[14]

  • Why a Constant Temperature? Reaction rates are highly sensitive to temperature. Maintaining a constant temperature (±0.1°C) is critical for obtaining reproducible kinetic data.

  • Why Titration? The solvolysis reaction produces one equivalent of HBr for every equivalent of substrate that reacts. Titrating this acid with a standardized base is a direct and reliable method to monitor the progress of the reaction.

  • Why Quench? Dropping the aliquot into cold acetone rapidly lowers the temperature and dielectric constant of the medium, effectively halting the S(_N)1 reaction and ensuring that the measured acid concentration reflects the reaction progress at the precise time of sampling.

Data Analysis and Interpretation

The reaction follows first-order kinetics. The rate constant (k₁) can be determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH used at the infinity point and Vt is the volume at time t. The slope of this line will be -k₁.

Caption: Workflow for determining the solvolysis rate constant (k₁).

Part 3: Structural Influences and Reactivity Comparison

The reactivity of this compound is influenced by both the inherent bridgehead structure and the substituent.

Electronic Effect of the Methyl Group

The methyl group at the C3 position is remote from the C1 reaction center. Its primary electronic contribution is a weak, electron-donating inductive effect transmitted through the sigma framework of the cage. This effect provides a small degree of stabilization to the developing positive charge at C1 during the S(_N)1 transition state, making this compound slightly more reactive than unsubstituted 1-Bromoadamantane.

Steric Effects

In the adamantane system, steric effects are well-defined due to the rigid structure.[15][16] The methyl group at C3 does not sterically hinder the departure of the bromide at C1. Its main steric influence is on the overall size and lipophilicity of the molecule, which is a key consideration in drug design.[2]

Comparative Reactivity Data

To contextualize the reactivity of bridgehead systems, it is useful to compare their relative solvolysis rates.

CompoundStructure TypeRelative Solvolysis Rate (k_rel)Rationale
t-Butyl bromideTertiary, Acyclic~10¹²Forms a stable, planar carbocation with minimal strain.
1-Bromoadamantane Tertiary, Bridgehead1Reference compound. S(_N)1 is slow due to strained carbocation.
This compound Tertiary, Bridgehead~3-5Slightly faster than 1-bromoadamantane due to the inductive effect of the methyl group.
1-Bromobicyclo[2.2.1]heptaneTertiary, Bridgehead~10⁻⁶Much slower due to significantly higher ring strain in the smaller bicyclic system, further destabilizing the carbocation.

Note: Relative rates are approximate and highly dependent on solvent and temperature conditions. They are presented to illustrate the scale of the structural effects.

Conclusion: Implications for Synthesis and Drug Development

The reactivity of this compound is a clear demonstration of how stereoelectronic factors dominate chemical behavior in rigid polycyclic systems.

  • Predictable Reactivity: The complete inertness towards S(_N)2 reactions and the slow, predictable S(_N)1 pathway allow for selective functionalization at the bridgehead position without competing elimination or rearrangement reactions that often plague acyclic systems.

  • Synthetic Utility: This controlled reactivity makes bridgehead bromides like 1-Bromo-3,5-dimethyladamantane excellent precursors for introducing other functional groups. For instance, the synthesis of the drug Memantine (1-amino-3,5-dimethyladamantane) often proceeds from the corresponding bromide via a nucleophilic substitution reaction.[17][18]

  • Foundation for Design: Understanding the constraints on bridgehead reactivity allows medicinal chemists to design synthetic routes to complex adamantane-based drugs with confidence. The rigidity of the scaffold ensures that substituents can be placed in precise three-dimensional orientations to optimize interactions with biological targets.[2]

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Moussa, I. G., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8). [Link]

  • Scribd. (n.d.). Bridgehead Carbocations MSC Notes. [Link]

  • Purechemistry. (2023). Bredt's rule. [Link]

  • Sung, K., & Chen, F. L. (2003). Establishment of Steric Substituent Constants in the Adamantane System by ab Initio Calculations. Organic Letters, 5(6), 889-891. [Link]

  • Google Patents. (2011). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Abboud, J. L. M., et al. (1995). The Stability of Bridgehead Carbocations. The Journal of Organic Chemistry, 60(6), 1505–1511. [Link]

  • Ashenhurst, J. (2025). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [Link]

  • American Chemical Society. (2003). Establishment of Steric Substituent Constants in the Adamantane System by ab Initio Calculations. Organic Letters. [Link]

  • Abboud, J. L. M., et al. (1995). The Stability of Bridgehead Carbocations. The Journal of Organic Chemistry. [Link]

  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2919-2933. [Link]

  • ResearchGate. (2010). Use of the Adamantane Structure in Medicinal Chemistry. [Link]

  • Rathore, R., & Kochi, J. K. (2002). Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantylideneadamantane/sesquihomoadamantene pair (a combined experimental and theoretical study). The Journal of Organic Chemistry, 67(15), 5106-16. [Link]

  • Quora. (2014). Why are bridge head carbocations unstable?[Link]

  • WebMO. (n.d.). Bredt's Rule: The Relative Stabilities of Bridgehead Olefins. [Link]

  • Sung, K., & Chen, F. L. (2003). Establishment of steric substituent constants in the adamantane system by ab initio calculations. Organic Letters, 5(6), 889-91. [Link]

  • Study.com. (n.d.). Bredt's Rule | Definition, Purpose & Application. [Link]

  • Wikipedia. (n.d.). Bredt's rule. [Link]

  • Wikipedia. (n.d.). SN1 reaction. [Link]

  • Rittner, R. (2008). Estimating the Magnitude of Steric Effects in Rigid Systems by NMR. Annals of Magnetic Resonance, 7(1), 32-43. [Link]

  • Study.com. (n.d.). Propose a mechanism for the solvolysis reaction of 1-bromo-3-methylbutane in ethanol. [Link]

  • University of Calgary. (n.d.). Ch 8 : SN1 mechanism. [Link]

  • Quora. (2018). What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions?[Link]

  • Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. [Link]

  • Olah, G. A., et al. (2004). Density functional theory study of adamantanediyl dications C10H142+ and protio-adamantyl dications C10H162+. Proceedings of the National Academy of Sciences, 101(31), 11193-11197. [Link]

  • Clark, G. J., et al. (1970). Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel. Journal of the Chemical Society B: Physical Organic, 1156-1158. [Link]

Sources

stability of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 1-Bromo-3-methyladamantane

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a key synthetic intermediate whose utility is fundamentally linked to its stability. This guide provides a comprehensive analysis of the structural and electronic factors governing the stability of this unique bridgehead halide. We will explore the inherent resistance to canonical substitution and elimination pathways, identify factors that can induce degradation, and provide validated protocols for assessing its long-term stability and handling. This document is intended to serve as a foundational resource for professionals utilizing adamantane derivatives in research and development.

Introduction: The Unique Nature of a Bridgehead Halide

Adamantane, with its rigid, strain-free, diamondoid carbon skeleton, imparts unique physicochemical properties to its derivatives.[1] this compound (C₁₁H₁₇Br) is a derivative where a bromine atom is situated at a tertiary bridgehead carbon, a position of significant synthetic and mechanistic interest.[2] Its importance lies in its role as a building block for more complex molecules, where the adamantane cage can enhance lipophilicity and metabolic stability.[3][4] Understanding the stability of this intermediate is paramount, as its degradation can impact reaction yields, impurity profiles, and the overall success of a synthetic campaign.

The is not merely a matter of storage conditions; it is a direct consequence of its three-dimensional structure, which fundamentally restricts common reaction pathways available to simpler alkyl halides.

The Structural Bastion: Why this compound is Inherently Stable

The remarkable can be attributed to the steric and electronic constraints imposed by its rigid polycyclic structure. These constraints effectively shut down the two primary reaction pathways for alkyl halides: Sₙ2 and E2 reactions, and render the Sₙ1 pathway kinetically unfavorable under standard conditions.

Steric Preclusion of Sₙ2 Reactions

The Sₙ2 (bimolecular nucleophilic substitution) reaction requires a nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group, proceeding through a trigonal bipyramidal transition state.[5] In this compound, the adamantane cage completely encases the rear of the C-Br bond. This steric blockade makes it physically impossible for a nucleophile to approach from the required 180° angle, thus rendering the Sₙ2 pathway non-existent.[5][6]

Violation of Bredt's Rule and the Prohibition of E2 Elimination

The E2 (bimolecular elimination) reaction typically involves the removal of a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond in a concerted step. For this to occur, the participating atoms must adopt an anti-periplanar geometry.[6] More fundamentally, the resulting product would contain a double bond at the bridgehead carbon. According to Bredt's Rule , forming a double bond at a bridgehead position in a small, rigid bicyclic system is highly unfavorable because it would introduce immense ring strain.[7] The p-orbitals required to form the π-bond cannot achieve the necessary parallel alignment within the rigid cage structure. This geometric impossibility prevents decomposition via the E2 pathway.

The Unstable Bridgehead Carbocation and Sₙ1 Reactivity

The Sₙ1 (unimolecular nucleophilic substitution) pathway involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then captured by a nucleophile.[8] While the C-Br bond is at a tertiary carbon, which would normally favor Sₙ1 reactions, the bridgehead position again imposes a critical destabilizing factor. Carbocations are most stable when they adopt a trigonal planar geometry, allowing for sp² hybridization.[6] Due to the rigid, tetrahedral geometry of the adamantane cage, the bridgehead carbocation cannot planarize.[6] This forced pyramidal geometry results in a high-energy, unstable intermediate, making the activation energy for the Sₙ1 pathway significantly high.[9]

Therefore, while Sₙ1-type solvolysis is the most likely degradation pathway, it is significantly slower compared to non-bridgehead tertiary halides and typically requires forcing conditions such as heat or the presence of Lewis acids.[10][11]

Caption: Mechanistic stability of bridgehead halides.

Factors Influencing Stability and Recommended Handling

Despite its inherent stability, this compound is not inert. Its integrity can be compromised by environmental factors over time.

FactorInfluence on StabilityHandling & Storage Recommendation
Temperature Elevated temperatures can provide the necessary activation energy to overcome the barrier for Sₙ1 solvolysis or, in extreme cases, induce homolytic cleavage of the C-Br bond.Store in a cool, well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended to minimize kinetic degradation.[12]
Light Like many alkyl halides, the C-Br bond can be susceptible to cleavage by high-energy UV light, leading to the formation of free radicals. This can initiate unwanted side reactions.Store in amber glass vials or other opaque, light-blocking containers. Avoid prolonged exposure to direct sunlight or strong laboratory lighting.[12]
Humidity/Moisture Water can act as a nucleophile in a slow solvolysis reaction, leading to the formation of 3-methyl-1-adamantanol as an impurity.Store in tightly sealed containers in a dry environment or desiccator. For high-purity applications, consider storage under an inert atmosphere (N₂ or Ar).[12]
Chemical Incompatibility Strong Lewis acids can coordinate with the bromine atom, facilitating its departure and accelerating Sₙ1-type reactions. Strong oxidizing agents should also be avoided.Store separately from strong acids, bases, and oxidizing agents.[12]

Experimental Protocols for Stability Assessment

To empirically validate the stability of a given batch of this compound, a combination of long-term and forced degradation studies is recommended.

Protocol: Long-Term Stability Evaluation

Objective: To determine the shelf-life and degradation rate of this compound under recommended storage conditions.

Methodology:

  • Initial Analysis (T=0): Obtain a high-purity sample of this compound. Record its initial purity using Gas Chromatography with Flame Ionization Detection (GC-FID). Use a non-polar column suitable for separating adamantane derivatives.

  • Sample Preparation: Aliquot approximately 100 mg of the sample into several amber glass vials. Purge each vial with nitrogen or argon before sealing tightly with a PTFE-lined cap.

  • Storage: Place the vials in a controlled environment at the recommended storage temperature (e.g., 4°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 3, 6, 12, 24, and 36 months), remove one vial from storage.

  • GC Analysis: Allow the vial to equilibrate to room temperature. Prepare a solution of known concentration and analyze by GC-FID under the same conditions as the initial analysis.

  • Data Evaluation: Quantify the peak area of this compound and any new impurity peaks that appear. A decrease in the main peak area percentage indicates degradation.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways under accelerated stress conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a relatively inert solvent, such as acetonitrile.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials and apply the following conditions:

    • Hydrolytic (Acidic): Add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Hydrolytic (Basic): Add 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ solution. Keep at room temperature for 24 hours.

    • Photolytic: Expose to a UV light source (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Thermal: Heat a vial of the stock solution at 80°C for 48 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a peak-purity capable method, such as GC-Mass Spectrometry (GC-MS), to identify the mass of any degradation products.

  • Interpretation: The primary degradation product expected under hydrolytic conditions is 3-methyl-1-adamantanol. The study will reveal the compound's susceptibility to different degradation mechanisms.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (Parallel) A Start: High-Purity this compound B Prepare Stock Solution (e.g., in Acetonitrile) A->B C1 Acidic (0.1M HCl, 60°C) B->C1 C2 Basic (0.1M NaOH, 60°C) B->C2 C3 Oxidative (3% H₂O₂) B->C3 C4 Photolytic (UV Light) B->C4 C5 Thermal (80°C) B->C5 D Analyze All Samples by GC-MS C1->D C2->D C3->D C4->D C5->D E Identify Degradation Products & Assess Stability Profile D->E

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound possesses exceptional intrinsic stability derived from its rigid, bridgehead structure, which prevents common decomposition pathways like Sₙ2 and E2 reactions and kinetically hinders Sₙ1 reactions. However, this stability is not absolute. Degradation, primarily through a slow Sₙ1/solvolysis mechanism, can be induced by heat, light, and moisture. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols—specifically, cool, dark, and dry conditions—is critical to preserving the purity and integrity of this valuable synthetic intermediate. The experimental frameworks provided herein offer a robust system for validating and ensuring the long-term in a laboratory or manufacturing setting.

References

  • Vertex AI Search. (2025). How to store adamantane (CAS 281-23-2) properly? - Blog.
  • ResearchGate. (n.d.). Changes in the solvolysis rate of 1-bromoadamantane with the addition...
  • Journal of the Chemical Society B. (n.d.). Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel.
  • Benchchem. (2025).
  • Brainly. (2022). You carried out the solvolysis of 1-bromoadamantane in 40% ethanol. If the...
  • PubChem - NIH. (n.d.). This compound | C11H17Br | CID 429462.
  • RSC Publishing. (2011).
  • Chegg.com. (2018).
  • Quora. (2018). What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions?
  • Wikipedia. (n.d.). Adamantane.
  • Quora. (2017). Why is it difficult to carry out the SN2 reaction in a bridge-head carbon system?
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-3-methyladamantane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-methyladamantane, a key intermediate in pharmaceutical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational chemical principles, analogous compound data, and established experimental protocols to empower researchers in drug development and chemical synthesis. We will delve into the predicted solubility profile of this compound and provide a detailed, field-proven methodology for its empirical determination.

Understanding this compound: A Physicochemical Overview

This compound (C₁₁H₁₇Br) is a halogenated derivative of adamantane, a rigid, cage-like hydrocarbon.[1][2] Its unique three-dimensional structure imparts properties such as high lipophilicity and metabolic stability, making it a valuable building block, most notably in the synthesis of Memantine, a drug used for treating Alzheimer's disease.[3][4]

Key physical properties that influence its solubility include:

  • Molecular Formula: C₁₁H₁₇Br[1][5]

  • Molecular Weight: 229.16 g/mol [1][2]

  • Boiling Point: 95-97 °C (at 4 mmHg)[2], 243.6 °C (at 760 mmHg)[5]

  • Appearance: Typically a colorless to pale yellow liquid or solid. Adamantane itself is a white crystalline solid.[6][7]

The structure of this compound is dominated by the bulky, nonpolar adamantane core. This inherent lipophilicity is the primary determinant of its solubility behavior.

Predicted Solubility Profile

Based on the fundamental principle of "like dissolves like," the solubility of this compound can be predicted with a high degree of confidence. The large, nonpolar adamantane cage suggests poor solubility in polar solvents like water and high solubility in nonpolar organic solvents.[8][9]

Adamantane itself is practically insoluble in water but readily dissolves in nonpolar organic solvents such as benzene, hexane, and chloroform.[6][7] The introduction of a methyl group and a bromine atom to the adamantane core in this compound does not significantly alter its overall nonpolar character. Therefore, a similar solubility pattern is expected.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHighThe nonpolar nature of these solvents strongly interacts with the lipophilic adamantane cage.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThese solvents have some polarity but also possess nonpolar regions that can solvate the adamantane structure. Acetonitrile and Toluene are used in syntheses involving this compound.[4]
Polar Protic Ethanol, MethanolLow to ModerateThe presence of hydroxyl groups makes these solvents highly polar, leading to weaker interactions with the nonpolar solute.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low / InsolubleThe high polarity and strong hydrogen-bonding network of water do not favorably interact with the nonpolar adamantane derivative.[9]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, an empirical approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[10][11] This protocol provides a self-validating system for generating trustworthy solubility data.

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in a chosen solvent for a prolonged period, allowing it to reach thermodynamic equilibrium.[12][13] The concentration of the dissolved compound in the supernatant is then measured, providing the solubility value at that specific temperature. This method is accurate, reproducible, and suitable for a wide range of compounds, including those with low solubility.[10][14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess 1-bromo-3- methyladamantane to vial B Add known volume of solvent A->B Step 1 C Seal vial and place in shaker bath at constant temp (e.g., 24-72 hours) B->C Step 2 D Allow solution to settle C->D Step 3 E Filter or centrifuge to remove undissolved solid D->E Step 4 F Collect clear supernatant E->F Step 5 G Dilute supernatant with solvent F->G Step 6 H Analyze concentration via HPLC or GC G->H Step 7 I Calculate solubility from concentration and dilution factor H->I Step 8

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or water bath with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents) or a centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to several vials. A visible excess of solid should remain to ensure saturation.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or temperature-controlled water bath. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be maintained at a constant, recorded value (e.g., 25 °C or 37 °C).[10][15]

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. Alternatively, centrifuge the vials at high speed and collect the clear supernatant. This step is critical to avoid artificially high results.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of dissolved this compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Logic of Experimental Design and Self-Validation

The trustworthiness of this protocol is ensured by several key design elements:

  • Use of Excess Solute: This guarantees that the solution reaches its maximum saturation point, representing true equilibrium solubility.

  • Extended Equilibration Time: A long incubation with continuous agitation ensures that the system has reached a thermodynamic steady state. To validate this, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.[15]

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and precise temperature is crucial for reproducibility.[13]

  • Effective Phase Separation: The filtration or centrifugation step is critical to ensure that only the dissolved solute is being measured.

  • Validated Analytical Method: The use of a calibrated and validated chromatographic method (HPLC or GC) ensures the accuracy and precision of the concentration measurement.

This systematic approach provides a robust and self-validating framework for generating reliable solubility data for this compound.

G cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs & Validation A This compound (Excess Solid) D Equilibrium (Saturation) A->D B Solvent (Known Volume) B->D C Constant Temperature & Agitation C->D E Saturated Solution (Supernatant) D->E F Undissolved Solid D->F G Quantitative Analysis (HPLC/GC) E->G Filtration/ Centrifugation H Verified Solubility Data G->H Calculation

Caption: Logical relationship of the self-validating shake-flask method.

Conclusion

While specific, pre-existing solubility data for this compound is scarce, a strong predictive understanding can be derived from its physicochemical properties and the behavior of analogous adamantane compounds. For drug development and process chemistry, where precise data is paramount, the detailed shake-flask protocol provided in this guide offers a robust, reliable, and scientifically sound method for its empirical determination. This empowers researchers to generate the necessary data to support formulation, synthesis, and purification efforts.

References

  • PubChem. This compound. National Institutes of Health. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ChemSynthesis. This compound. [Link]

  • Chemsrc. This compound. [Link]

  • RSC Publishing. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Solubility of Things. Adamantane. [Link]

  • Xiangyang Extenda Biotech Co., Ltd. 1-bromo-3,5-dimethyladamantane. [Link]

  • Academia.edu. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Wikipedia. Adamantane. [Link]

  • International Journal of Pharmaceutical and Clinical Research. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. [Link]

  • International Journal of Research in Pharmaceutical Sciences. Novel Technologies for Enhancing Solubility of Poorly water soluble drugs. [Link]

  • Google Patents. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Wikipedia. 1-Bromoadamantane. [Link]

  • ResearchGate. Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1-bromo-3-methyladamantane, a key intermediate in the synthesis of various pharmacologically active compounds. Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and three-dimensional cage structure.[1][2] Accurate structural elucidation through spectroscopic methods is crucial for quality control and the advancement of research and development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of the spectra and providing field-proven experimental protocols.

Molecular Structure and Spectroscopic Correlation

The unique structure of this compound dictates its characteristic spectroscopic fingerprint. Understanding the relationship between the molecular geometry and the expected spectral features is fundamental to its accurate identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of carbon and hydrogen atoms.[3] For adamantane derivatives, NMR is particularly useful in confirming the position of substituents on the rigid cage structure.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a series of broad multiplets corresponding to the adamantyl protons and a singlet for the methyl group. The chemical shifts are influenced by the electronegativity of the bromine atom and the overall geometry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.37br s6HCH₂ adjacent to C-Br and C-CH₃
~2.10br s3HCH
~1.73br s6HCH₂
~0.85s3HCH₃

Note: Chemical shifts are typically reported in CDCl₃ and referenced to TMS at 0.00 ppm. Actual values may vary slightly based on solvent and experimental conditions.[4][5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides distinct signals for each unique carbon environment within the molecule, simplifying the analysis of the carbon skeleton.[6] The chemical shifts of the bridgehead carbons are particularly informative for confirming substitution patterns.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~68.0C-Br (C1)
~51.0CH₂
~48.0CH₂
~39.0CH
~35.0C-CH₃ (C3)
~32.0CH₂
~30.0CH₃

Note: Data referenced from similar adamantane derivatives. Specific shifts can vary.[7][8]

Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[3][6]

  • Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[5]

  • ¹H NMR Acquisition :

    • Employ a standard single-pulse sequence.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[5]

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon signal.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups in a molecule.[3] For this compound, the IR spectrum is dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960-2850C-H stretchingAdamantyl CH₂, CH & CH₃
1470-1320C-H bendingAdamantyl CH₂, CH & CH₃
~780Cage breathingAdamantane skeleton
600-500C-Br stretchingAlkyl bromide

Note: The adamantane cage breathing mode is a characteristic vibration for this class of compounds.[9]

Experimental Protocol for FTIR Analysis

Proper sample preparation is critical for obtaining a high-quality IR spectrum.[10][11]

  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[12][13]

    • Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[12]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5]

  • Data Analysis :

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[5] Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable molecules like adamantane derivatives.

EI-MS Fragmentation Pattern

Upon electron impact, this compound undergoes ionization and subsequent fragmentation. Key features of the mass spectrum include:

  • Molecular Ion Peak (M⁺) : A pair of peaks at m/z 228 and 230, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[5]

  • Key Fragment Ions :

    • [M-Br]⁺ (m/z 149) : Loss of a bromine radical results in the stable tertiary adamantyl cation. This is often the base peak.

    • [M-Br-C₄H₈]⁺ (m/z 93) : Subsequent fragmentation of the adamantyl cation.

Table 4: Mass Spectrometry Data for this compound

m/zIon IdentitySignificance
228/230[C₁₁H₁₇Br]⁺Molecular Ion (M⁺)
149[C₁₁H₁₇]⁺Base Peak ([M-Br]⁺)
93[C₇H₉]⁺Fragment Ion
Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound.

  • Sample Introduction : Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) into the GC system.

  • Ionization : Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[5]

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to corroborate the proposed structure.

Caption: Key fragmentation pathway in EI-MS.

Conclusion

The collective application of NMR, IR, and MS provides a robust and unambiguous method for the structural characterization of this compound. Each technique offers complementary information that, when synthesized, validates the identity and purity of the compound. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of adamantane derivatives, ensuring scientific integrity and facilitating advancements in drug development and materials science.

References

  • BenchChem. (n.d.). Validating the Structure of 1-Bromo-3,5-dimethyladamantane: A Spectroscopic Comparison.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of 1-Iodoadamantane and Its Derivatives.
  • Unknown. (n.d.). Sample preparation for FT-IR.
  • BenchChem. (n.d.). Application Notes and Protocols for NMR Analysis of 1-(Acetyl-d3)adamantane.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?.
  • Taylor & Francis Online. (n.d.). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents.
  • MDPI. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
  • PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • BenchChem. (n.d.). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.
  • BenchChem. (n.d.). Application of 1-Bromo-3,5-dimethyladamantane in Organic Synthesis: Application Notes and Protocols.
  • ChemicalBook. (n.d.). 1-Bromo-3,5-dimethyladamantane(941-37-7)IR1.
  • PubChem. (n.d.). 1-Bromo-3,5-dimethyladamantane.
  • Chemsrc. (2025, August 25). This compound.
  • ResearchGate. (n.d.). Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives.
  • ResearchGate. (n.d.). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents.
  • ACS Publications. (n.d.). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • ChemicalBook. (n.d.). 1-Bromoadamantane(768-90-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). This compound(702-77-2) 1H NMR spectrum.
  • ScienceDirect. (n.d.). 13C NMR spectra of adamantane derivatives.
  • ChemSynthesis. (2025, May 20). This compound.
  • LGC Standards. (n.d.). This compound.
  • NIST WebBook. (n.d.). 1-Bromo-3,3-dimethylbutane.
  • PubChem. (n.d.). 1-Bromoadamantane.
  • ChemicalBook. (n.d.). 1-Bromo-3-methylbutane(107-82-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 1-Bromoadamantane synthesis.
  • ChemicalBook. (n.d.). 1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.
  • Unknown. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • R Discovery. (2016, January 1). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

Sources

The Adamantane Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Adamantane Derivatives

Abstract

Adamantane, a unique tricyclic aliphatic hydrocarbon, has captivated the attention of medicinal chemists since its discovery in 1933.[1] Its rigid, diamondoid structure imparts a combination of desirable physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional framework for precise substituent positioning.[1][2][3] These attributes have established adamantane as a "privileged scaffold" in drug discovery, leading to the development of a diverse array of therapeutic agents with significant biological activities.[1] This guide provides a comprehensive technical overview of the biological activities of adamantane derivatives, delving into their mechanisms of action, structure-activity relationships, and applications across various therapeutic areas. We will explore seminal and contemporary examples, from the early antiviral agents to novel anticancer and neuroprotective compounds, providing field-proven insights for researchers, scientists, and drug development professionals.

The Adamantane Advantage: Physicochemical Properties and Medicinal Chemistry Significance

The adamantane cage is a cornerstone in the design of numerous pharmaceuticals due to its distinctive structural features.[4] Its high degree of symmetry and conformational rigidity provide a stable anchor for pharmacophoric groups, allowing for optimized interactions with biological targets.[2][5] The lipophilic nature of the adamantane moiety enhances the ability of drug molecules to cross biological membranes, including the blood-brain barrier, which is crucial for therapies targeting the central nervous system (CNS).[1][2][6]

Furthermore, the bulky adamantane group can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of a drug.[2][4] This "add-on" lipophilicity and metabolic stability can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[7] The strategic incorporation of the adamantane scaffold has proven to be a successful approach to escape the "flatland" of traditional aromatic ring-based drug design, offering novel three-dimensional structures for exploring drug-target interactions.[2][8]

Antiviral Activity: The Genesis of Adamantane in Medicine

The journey of adamantane derivatives in medicine began in the 1960s with the discovery of their antiviral properties.[1] Amantadine and its successor, rimantadine, were among the first synthetic antiviral drugs approved for the treatment and prophylaxis of Influenza A virus infections.[9][10]

Mechanism of Action: Targeting the M2 Proton Channel

Amantadine and rimantadine exert their antiviral effect by targeting the M2 protein of the Influenza A virus, which functions as a proton channel.[9][11] This channel is essential for the uncoating of the virus within the host cell's endosome. By blocking the M2 ion channel, these adamantane derivatives prevent the influx of protons into the viral particle, thereby inhibiting the release of viral ribonucleoprotein (vRNP) into the cytoplasm and halting viral replication.[9][11][12]

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Virus Influenza A Virus M2_channel M2 Proton Channel Virus->M2_channel Embedded in viral envelope vRNP Viral RNP M2_channel->vRNP Release of vRNP (Inhibited) Replication Viral Replication vRNP->Replication Initiates replication Adamantane Amantadine/ Rimantadine Adamantane->M2_channel Blocks channel Protons H+ Protons->M2_channel Influx

Caption: Inhibition of Influenza A M2 proton channel by adamantane derivatives.

Emergence of Resistance and the Quest for New Derivatives

Widespread resistance to amantadine and rimantadine, primarily due to mutations in the M2 protein, has limited their clinical use for influenza.[12][13] This has spurred the synthesis and evaluation of novel adamantane derivatives with activity against resistant strains.[13][14] For instance, certain piperidine and pyrrolidine derivatives of adamantane have demonstrated significantly higher antiviral activity than rimantadine against specific influenza strains.[13] Researchers continue to explore new adamantane-based compounds, such as adamantane-pyrazole derivatives, which have shown promise against other viruses like the Foot and Mouth Disease Virus (FMDV).[15]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

A standard method to evaluate the in vitro antiviral activity of adamantane derivatives is the plaque reduction assay. This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of susceptible host cells.

Step-by-Step Methodology:

  • Cell Culture: Plate susceptible host cells, such as Madin-Darby canine kidney (MDCK) cells for influenza virus, in 6-well plates and grow to confluence.[16]

  • Virus Infection: Remove the growth medium and infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivative in an appropriate medium. After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the control wells (no compound).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control.

Neuroprotective Activity: Modulating Neurotransmission

Adamantane derivatives have emerged as important therapeutic agents for a range of neurological and neurodegenerative disorders.[6][17] Their ability to cross the blood-brain barrier and interact with specific neuronal targets underpins their efficacy in conditions like Alzheimer's disease and Parkinson's disease.[6]

Memantine: An NMDA Receptor Antagonist for Alzheimer's Disease

Memantine is a well-established drug for the treatment of moderate to severe Alzheimer's disease.[18][19] Its primary mechanism of action is as a non-competitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[20][21]

In Alzheimer's disease, excessive glutamate activity is thought to lead to excitotoxicity and neuronal damage.[21][22] Memantine preferentially blocks the NMDA receptor channel when it is excessively open, as occurs in pathological conditions, thereby preventing prolonged influx of Ca2+ ions that can trigger neuronal death.[21][22] Importantly, its low affinity and rapid off-rate allow it to spare the normal physiological function of the NMDA receptor, which is crucial for learning and memory.[20][22]

NMDA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds and opens channel Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor Blocks open channel

Caption: Mechanism of action of Memantine on the NMDA receptor.

Beyond NMDA Receptor Blockade: Emerging Neuroprotective Mechanisms

Research into other adamantane derivatives has revealed alternative neuroprotective mechanisms. For example, 5-hydroxyadamantane-2-on has been shown to exert cerebrovascular and neuroprotective effects in brain ischemia models without acting as an NMDA receptor antagonist.[17][23] Its activity is thought to involve the GABA-ergic system.[23] Additionally, some adamantane amine derivatives have been synthesized to act as dual inhibitors of both NMDA receptors and voltage-gated calcium channels, offering a multi-targeted approach to neuroprotection.[24]

Antidiabetic Activity: A Novel Approach to Glycemic Control

The adamantane scaffold is also a key feature in a class of oral antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. Saxagliptin is a prominent example of an adamantane-containing DPP-4 inhibitor used for the management of type 2 diabetes mellitus.[3][25]

Saxagliptin: Enhancing Incretin Hormone Action

Saxagliptin is a selective and reversible inhibitor of the DPP-4 enzyme.[26][27] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[28] By inhibiting DPP-4, saxagliptin increases the levels of active incretins in the bloodstream.[26][28] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[26][29] The adamantane moiety in saxagliptin contributes to its potent and selective binding to the DPP-4 enzyme.[3]

DPP4_Inhibition cluster_incretin Incretin System cluster_pancreas Pancreas GLP1_GIP GLP-1 & GIP (Active Incretins) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose ↓ Hepatic Glucose Production Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits

Caption: Saxagliptin's mechanism of action via DPP-4 inhibition.

Experimental Protocol: DPP-4 Inhibition Assay

The inhibitory activity of adamantane derivatives against the DPP-4 enzyme can be determined using a fluorometric or colorimetric assay.

Step-by-Step Methodology:

  • Reagents: Prepare a reaction buffer (e.g., Tris-HCl), a solution of recombinant human DPP-4 enzyme, and a fluorogenic substrate such as Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Compound Preparation: Dissolve the adamantane test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure: In a 96-well microplate, add the reaction buffer, the test compound at various concentrations, and the DPP-4 enzyme. Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: A New Frontier for Adamantane Derivatives

The unique properties of the adamantane scaffold are also being leveraged in the development of novel anticancer agents.[1][30] Adamantane derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms.[1]

Diverse Mechanisms of Anticancer Action

Adamantane-based compounds have demonstrated a range of anticancer activities, including:

  • Induction of Apoptosis: Certain synthetic retinoid adamantane derivatives, such as CD437, are potent inducers of apoptosis in various tumor cell types.[31]

  • Enzyme Inhibition: Adamantyl derivatives have been developed as inhibitors of key enzymes involved in cancer progression, such as IκB kinase and soluble epoxide hydrolase (sEH).[31]

  • Hybrid Molecules: The conjugation of adamantane with known chemotherapeutic agents, like platinum complexes, has led to hybrid molecules with enhanced cytotoxicity and potentially reduced systemic toxicity.[1]

For example, adamantane-linked isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[31]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adamantane derivative for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The 50% inhibitory concentration (IC50), representing the concentration that causes a 50% reduction in cell viability, can be determined from the dose-response curve.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of adamantane derivatives is highly dependent on the nature and position of the substituents on the adamantane cage.[32] For instance, in the case of antiviral aminoadamantanes, the size and polarity of the substituents can significantly influence their activity.[10] Similarly, for neuroprotective agents, modifications to the adamantane core can shift the mechanism of action from NMDA receptor antagonism to other pathways.[23][24]

The future of adamantane in drug discovery lies in the continued exploration of its structural diversity.[5] The synthesis of multi-substituted and hetero-adamantane derivatives (where one or more carbon atoms are replaced by a heteroatom like nitrogen) offers exciting possibilities for creating novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][33] Computational drug design and a deeper understanding of the structure-activity relationships will be instrumental in guiding the rational design of the next generation of adamantane-based drugs.

Conclusion

The adamantane scaffold has proven to be a remarkably versatile and valuable tool in medicinal chemistry. From its initial success in antiviral therapy to its current applications in treating neurodegenerative diseases, diabetes, and cancer, the adamantane moiety continues to be a source of innovative drug candidates. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a solid foundation for the design of therapeutics with improved efficacy and pharmacokinetic properties. As synthetic methodologies advance and our understanding of biological targets deepens, the adamantane "lipophilic bullet" is poised to hit an even wider range of therapeutic targets in the future.

References

  • Mechanism of action of memantine. PubMed.
  • Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central.
  • Cerebrovascular and Neuroprotective Effects of Adamantane Deriv
  • Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus. Indian Journal of Endocrinology and Metabolism.
  • What is the mechanism of action of saxagliptin (DPP-4 inhibitor)? Dr.Oracle.
  • Design and synthesis of bioactive 1,2-annulated adamantane deriv
  • Cerebrovascular and neuroprotective effects of adamantane deriv
  • What is the mechanism of Saxagliptin Hydrate?
  • What is the mechanism of Memantine hydrochloride?
  • Saxagliptin: A dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus. American Journal of Health-System Pharmacy.
  • SAXagliptin Monograph for Professionals. Drugs.com.
  • The Molecular Basis of Memantine Action in Alzheimer's Disease and Other Neurological Disorders. Current Alzheimer Research.
  • Memantine. MedlinePlus.
  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm.
  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives* (A Review).
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry.
  • Amantadine. Wikipedia.
  • What is the function of amantadine? Dr.Oracle.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Synthesis and antiviral activity evaluation of some new aminoadamantane deriv
  • Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. PubMed Central.
  • The Role of Adamantane Derivatives in Modern Drug Discovery.
  • New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in R
  • What is the mechanism of Amantadine Hydrochloride?
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Prolifer
  • The adamantane scaffold: Beyond a lipophilic moiety. PubMed.
  • Use of the Adamantane Structure in Medicinal Chemistry.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PubMed Central.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Amantadine.
  • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed Central.
  • Anti-cancer activity of adamantane derivatives.
  • Structure activity relationship of adamantane compounds.
  • Validating the Antiviral Activity of Adamantane-Based Compounds Against Influenza: A Compar
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Antiviral Activity of Adamantane-Pyrazole Derivatives Against Foot and Mouth Disease Virus Infection in vivo and in vitro With Molecular Docking Study. Mendeley.
  • Synthesis and antiviral activity of new adamantane derivatives.

Sources

Whitepaper: The Adamantane Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The adamantane scaffold, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has transitioned from a chemical curiosity to an indispensable tool in drug discovery and development. Its unique diamondoid structure offers a predictable three-dimensional framework that medicinal chemists leverage to overcome significant challenges in pharmacokinetics and pharmacodynamics. This technical guide provides an in-depth analysis of the adamantane moiety's role, exploring its fundamental physicochemical properties, its strategic application in optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, and its function as a versatile pharmacophore across diverse therapeutic areas. We will dissect its influence on drug-target interactions, its utility in drug delivery systems, and provide practical protocols for its incorporation, offering researchers and drug development professionals a comprehensive resource for harnessing the power of this "lipophilic bullet."

The Adamantane Advantage: Core Physicochemical Properties

Adamantane, or tricyclo[3.3.1.13,7]decane, is the smallest unit cage structure of the diamond lattice.[1] This simple C10H16 hydrocarbon's immense value in medicinal chemistry stems from a unique combination of intrinsic properties that are difficult to achieve with other carbocyclic systems.[1][2]

  • Structural Rigidity and Symmetry: Adamantane possesses a strain-free, rigid cage structure with a high degree of symmetry (Td point group).[2][3] This rigidity is paramount, as it allows chemists to append functional groups to its framework with precise and predictable spatial orientation. This eliminates the conformational ambiguity that plagues more flexible aliphatic or alicyclic linkers, facilitating the optimization of drug potency and selectivity at the target receptor.[3][4]

  • Exceptional Lipophilicity: As a purely hydrocarbon structure, adamantane is profoundly lipophilic. The incorporation of an adamantyl group into a molecule can dramatically increase its partition coefficient (logP). It is estimated that adding an adamantane moiety can increase the calculated logP value by approximately 3.1 log units.[5] This property is a primary driver for its use, transforming highly polar or hydrophilic drug candidates into compounds with improved membrane permeability and bioavailability.[2][6]

  • Three-Dimensionality: In an era where many drug candidates are predominantly flat, aromatic structures, adamantane provides a robust, three-dimensional (3D) scaffold.[3] This allows for a more effective exploration of the often complex and non-planar topology of biological targets, enabling interactions within deep hydrophobic pockets that are inaccessible to planar molecules.[3][5] This strategy to "escape flatland" is a key approach in modern drug discovery.[3]

Diagram 1: Structure of Adamantane

Below is the chemical structure of adamantane, highlighting the two distinct types of carbon-hydrogen positions available for functionalization.

Caption: Structure of Adamantane Highlighting Bridgehead vs. Methylene Positions.

Strategic Impact on Pharmacokinetics (ADME)

The decision to incorporate an adamantane scaffold is often driven by the need to resolve pharmacokinetic deficiencies in a lead compound. Its bulky and chemically robust nature provides a powerful solution to several common ADME challenges.

Enhancing Metabolic Stability

One of the most celebrated features of the adamantane cage is its ability to act as a "metabolic shield."[7][8] The rigid, sterically hindered framework can protect adjacent functional groups—such as esters, amides, or ethers—from enzymatic cleavage by metabolic enzymes like cytochrome P450s.[7] This steric hindrance limits the access of enzymes to the metabolically labile site, thereby increasing the drug's stability, prolonging its plasma half-life, and improving its overall exposure.[3][5]

Modulating Permeability and Distribution

The lipophilicity imparted by the adamantane moiety is a key tool for enhancing a drug's ability to cross biological membranes.[2] This is particularly critical for drugs targeting the central nervous system (CNS). The increased lipophilicity can significantly improve penetration across the blood-brain barrier (BBB), a crucial step for treating neurodegenerative disorders.[2][3] Drugs like Memantine, used for Alzheimer's disease, leverage this principle.[1][9]

Diagram 2: Adamantane in Lead Optimization Workflow

This diagram illustrates the conceptual workflow where adamantane is introduced to improve a lead compound's properties.

cluster_0 Lead Optimization Cycle Lead Initial Lead Compound (e.g., Poor Stability, Low Permeability) Incorporate Incorporate Adamantane Scaffold Lead->Incorporate Derivative Adamantane-Containing Derivative Incorporate->Derivative Test ADME & Potency Assays Derivative->Test Test->Incorporate Iterate Optimized Optimized Candidate (Improved Half-life, Enhanced Efficacy) Test->Optimized Positive Outcome

Caption: Conceptual workflow for adamantane-based lead optimization.

Role in Pharmacodynamics: From Scaffold to Pharmacophore

While often viewed as a pharmacokinetic enhancer, the adamantane group is far from being an inert carrier. Its distinct size, shape, and hydrophobicity allow it to play active roles in binding to biological targets.

The Rigid Scaffold for Precise Interactions

The adamantane cage serves as a rigid anchor, allowing for the precise positioning of pharmacophoric elements.[3] By controlling the orientation of functional groups, chemists can fine-tune interactions with specific residues in a target's binding site, leading to enhanced potency and selectivity.[2]

A Bulky Moiety for Ion Channel and Enzyme Inhibition

The steric bulk of adamantane is ideal for physically occluding the pores of ion channels. The first clinically successful adamantane derivative, Amantadine, functions by blocking the M2 proton channel of the influenza A virus, preventing viral uncoating.[8][9][10] Similarly, Memantine acts as a non-competitive antagonist of the NMDA receptor ion channel.[3][9] The adamantyl group can also fit snugly into deep, hydrophobic pockets of enzymes, acting as a potent inhibitor. This is exemplified by the dipeptidyl peptidase-4 (DPP-4) inhibitors Saxagliptin and Vildagliptin, used to treat type 2 diabetes, where the adamantane moiety occupies a key hydrophobic binding pocket.[6][11]

Table 1: Clinically Approved Drugs Featuring the Adamantane Scaffold
Drug NameTherapeutic AreaMechanism of Action / Role of Adamantane
Amantadine Antiviral (Influenza A), Parkinson's DiseaseBlocks the M2 proton channel of the virus.[1][6] In Parkinson's, it acts as an NMDA receptor antagonist.[3]
Memantine Alzheimer's DiseaseUncompetitive, moderate-affinity NMDA receptor antagonist.[1][9]
Rimantadine Antiviral (Influenza A)A derivative of amantadine that also targets the M2 proton channel.[1][6]
Adapalene Acne VulgarisA third-generation retinoid; the adamantyl group enhances lipophilicity and stability.[6][12]
Saxagliptin Type 2 DiabetesDPP-4 inhibitor; the adamantane group binds to the S2 extensive subsite of the enzyme.[6][11]
Vildagliptin Type 2 DiabetesDPP-4 inhibitor; utilizes the adamantane scaffold for strong binding affinity.[1][6]

Adamantane in Advanced Drug Delivery Systems

Beyond its integration into single-molecule drugs, the adamantane scaffold is a key player in supramolecular chemistry and advanced drug delivery systems (DDS).[13] Its utility is primarily based on its predictable and strong non-covalent interactions.

  • Host-Guest Chemistry with Cyclodextrins: Adamantane is a perfect "guest" for the hydrophobic cavity of β-cyclodextrin "hosts," forming a highly stable inclusion complex.[8][13][14] This interaction is exploited to create self-assembling systems for drug and gene delivery, improving the solubility and stability of payload molecules.[7][8]

  • Liposomal Anchoring: The high lipophilicity of adamantane allows it to function as a robust anchor within the lipid bilayer of liposomes.[13] By conjugating a targeting ligand or drug to an adamantane moiety, the construct can be stably embedded into the liposome surface, creating targeted DDS for specific tissues or cells.[7][13]

Diagram 3: Adamantane in Drug Delivery Systems

This diagram shows two key applications of adamantane in drug delivery: as a guest in a cyclodextrin host and as a lipid bilayer anchor in liposomes.

cluster_0 Host-Guest Complex cluster_1 Liposomal Anchoring CD Cyclodextrin (Host) Ada1 Adamantane (Guest) Drug1 Drug Payload Ada1->Drug1 Covalently Linked label_a Adamantane fits into hydrophobic cavity p1 p1 p2 p2 p3 p3 p4 p4 p5 p5 p6 p6 p7 p7 p8 p8 p9 p9 p10 p10 Ada2 Adamantane Anchor Ligand Targeting Ligand

Caption: Adamantane's role in cyclodextrin complexes and as a liposomal anchor.

Experimental Protocol: Synthesis of an N-(Adamantan-1-yl) Amide

This protocol provides a representative method for coupling an adamantane amine to a carboxylic acid, a common strategy for incorporating the scaffold into a lead molecule. This demonstrates a trustworthy and self-validating system for creating novel derivatives.

Objective: To synthesize N-(adamantan-1-yl)-benzamide from benzoyl chloride and amantadine (1-aminoadamantane) via a Schotten-Baumann reaction.

Materials:

  • 1-Aminoadamantane hydrochloride (Amantadine HCl)

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Standard glassware

Methodology:

  • Reagent Preparation:

    • Prepare a 2 M aqueous solution of NaOH.

    • In a 100 mL round-bottom flask, dissolve 1.0 g of 1-aminoadamantane hydrochloride in 20 mL of the 2 M NaOH solution. This neutralizes the hydrochloride salt to the free amine.

    • Add 20 mL of DCM to the flask to create a biphasic system.

  • Reaction Setup:

    • Cool the flask in an ice bath to 0-5 °C with vigorous magnetic stirring.

    • Slowly add 0.8 mL of benzoyl chloride dropwise to the stirring biphasic mixture over 10 minutes. Rationale: The slow addition and cooling manage the exothermic reaction. The biphasic Schotten-Baumann condition keeps the acid chloride in the organic phase and the amine/base in the aqueous phase, minimizing hydrolysis of the acid chloride.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction completion by Thin Layer Chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture. The product should have a higher Rf than the starting amine.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 20 mL of deionized water, 20 mL of saturated NaHCO₃ solution (to remove any unreacted benzoyl chloride and benzoic acid), and finally 20 mL of brine.

    • Dry the isolated organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • The final product, N-(adamantan-1-yl)-benzamide, should be a white crystalline solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6] Causality: These analytical techniques provide definitive proof of the covalent bond formation and the purity of the final compound, validating the success of the synthesis.

Conclusion and Future Directions

The adamantane scaffold is a validated and powerful tool in the medicinal chemist's arsenal. Its unique combination of rigidity, lipophilicity, and three-dimensionality allows for the rational design of drugs with improved pharmacokinetic profiles and potent, specific pharmacodynamic effects.[3][13] From its initial success in antiviral therapy to its current use in treating metabolic and neurodegenerative diseases, its impact is undeniable.[1][6]

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Using the adamantane cage as a central scaffold to link different pharmacophores, creating single molecules that can modulate multiple disease targets simultaneously.[10]

  • Bioisosteric Replacement: Further exploration of adamantane as a bioisostere for other groups, such as phenyl or tert-butyl rings, to fine-tune ADME properties and escape patent space.[3]

  • Advanced Drug Conjugates: Incorporating adamantane into antibody-drug conjugates (ADCs) or polymer-drug conjugates to enhance stability and control drug release.[13]

The "lipophilic bullet" has consistently hit its targets, and its journey from a petroleum-derived curiosity to a pillar of drug design is a testament to the power of unique structural motifs in solving complex biological problems.

References

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available at: [Link]

  • Hanson, G., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Drug Discovery Today. Available at: [Link]

  • Sagan, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. Available at: [Link]

  • Wikipedia. (n.d.). Adamantane. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3554. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives [Abstract]. Chemical Reviews. Available at: [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. Available at: [Link]

  • Hanson, G., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. Available at: [Link]

  • Anonymous. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. (Note: This is a future-dated article from the search results, content is used to support future directions).
  • Spasov, A. A., & Kosolapov, V. A. (2017). Currently available adamantane derivatives in clinical practice and their activity. ResearchGate. Available at: [Link]

  • Jassbi, A. R. (2017). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition [Abstract]. Molecules. Available at: [Link]

  • Bogdan, A. (2023). Adamantane-containing drug delivery systems. Pharmacia. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharma & BioPharma Outsourcing Association. Available at: [Link]

  • Tsopelas, F., et al. (2017). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PMC - NIH. Available at: [Link]

  • Shibnev, V. A., et al. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy Virusologii, 56(2), 36-39. Available at: [Link]

Sources

Adamantane: From Geological Curiosity to Therapeutic Cornerstone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Synthesis, and Application of Diamondoid Compounds

Abstract

Adamantane, the smallest diamondoid, is a rigid, cage-like hydrocarbon (C₁₀H₁₆) whose unique three-dimensional structure has propelled it from a mere petroleum-isolated curiosity to a foundational scaffold in modern medicinal chemistry and materials science.[1][2] Its discovery in 1933 and subsequent synthetic accessibility unlocked a new field of polyhedral organic chemistry.[1] This guide provides an in-depth exploration of the history of adamantane, from its initial discovery and the challenges of its first synthesis to its pivotal role in the development of antiviral, neuroprotective, and antidiabetic drugs. We will examine the structure-activity relationships that make the adamantane cage a privileged pharmacophore, detail key synthetic protocols, and explore its application in advanced polymer systems.

The Discovery and Genesis of a Diamondoid

The journey of adamantane began not in a flask, but in the earth. In 1933, Czech chemists Stanislav Landa and V. Machacek isolated a minuscule amount of a remarkably stable, crystalline compound from petroleum obtained from the Hodonín oil field.[3][4][5] They noted its unusually high melting point (270 °C) and camphor-like odor.[1] The spatial arrangement of its carbon atoms was found to be identical to that of a diamond crystal lattice, leading to the name "adamantane," derived from the Greek adamantinos, meaning "like a diamond" or "unconquerable".[1][4]

While its existence was postulated as early as 1924, the first successful, albeit inefficient, laboratory synthesis was not achieved until 1941 by Vladimir Prelog.[1][5][6] This multi-step process, starting from a precursor known as Meerwein's ester, produced adamantane in a meager 0.16% yield.[6][7] The field remained largely esoteric until 1957, when Paul von Ragué Schleyer developed a much more practical synthesis involving a Lewis acid-catalyzed rearrangement of dicyclopentadiene.[1] This breakthrough made adamantane readily available, paving the way for extensive research into its derivatives and their applications.[8][9]

Figure 1: The rigid, strain-free cage structure of Adamantane (C₁₀H₁₆).

Adamantane in Medicinal Chemistry: The Lipophilic Bullet

The true potential of adamantane was realized in the field of drug discovery.[10] Its unique physicochemical properties—a rigid, bulky, and highly lipophilic three-dimensional scaffold—make it an ideal "lipophilic bullet" for modifying drug candidates.[8][11] Incorporating an adamantyl group can enhance a drug's stability, improve its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and facilitate precise positioning of functional groups to optimize binding with biological targets.[2][11]

Antiviral Agents: Amantadine and Rimantadine

The first major therapeutic breakthrough for adamantane derivatives came in the 1960s with the discovery of Amantadine (1-aminoadamantane hydrochloride).[8][9] It was the first synthetic antiviral agent approved for the prophylaxis of Influenza A.[12]

  • Mechanism of Action: Amantadine and its derivative, Rimantadine, target the M2 protein of the influenza A virus.[13][14] The M2 protein functions as a proton channel, which is essential for the uncoating of the virus and the release of its genetic material into the host cell.[13][14][15] By blocking this channel, these drugs effectively halt viral replication.[14][16]

Figure 2: Mechanism of Amantadine blocking the M2 proton channel.
Neuroprotective Agents: The Rise of Memantine

Another landmark application of adamantane chemistry is Memantine (1-amino-3,5-dimethyladamantane), a drug used to treat moderate-to-severe Alzheimer's disease.[17][18] Initially synthesized in 1963 as a potential anti-diabetic agent, its activity in the central nervous system was later discovered.[17]

  • Mechanism of Action: Alzheimer's disease is associated with excessive activity of the neurotransmitter glutamate, which can lead to neuronal damage through a process called excitotoxicity.[19] Memantine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a primary receptor for glutamate.[18][19] It preferentially blocks the NMDA receptor's ion channel when it is excessively open, thereby inhibiting the prolonged influx of calcium ions that leads to neuronal death, without affecting normal synaptic transmission.[19]

Figure 3: Memantine's mechanism as an NMDA receptor antagonist.
Drug Structure Target Primary Indication
Amantadine 1-aminoadamantaneInfluenza A M2 ProteinInfluenza A, Parkinson's Disease[10][16]
Rimantadine 1-(1-aminoethyl)adamantaneInfluenza A M2 ProteinInfluenza A[10][20]
Memantine 1-amino-3,5-dimethyladamantaneNMDA ReceptorAlzheimer's Disease[10][17]
Saxagliptin Adamantyl-glycine derivativeDPP-4 EnzymeType 2 Diabetes[2][10]
Vildagliptin Adamantyl-pyrrolidine derivativeDPP-4 EnzymeType 2 Diabetes[10]

Table 1: Prominent Adamantane-Based Drugs in Clinical Practice.

Adamantane in Materials Science

The exceptional thermal stability and rigid structure of adamantane also make it a valuable building block in materials science.[21] When incorporated into polymer chains, the bulky adamantyl group can significantly increase the material's glass transition temperature (Tg), enhance thermal degradation resistance, and improve mechanical strength.[21][22][23] These properties make adamantane-based polymers ideal for high-performance applications such as advanced coatings, optical films, and thermally stable lubricants.[1][21]

Key Experimental Protocols

The functionalization of the adamantane cage is a critical step in synthesizing its derivatives. The tertiary carbons (bridgeheads) are the most reactive sites for electrophilic substitution.

Synthesis of 1-Bromoadamantane

Bromination is a foundational reaction for introducing other functional groups.

Workflow:

Bromination_Workflow Adamantane Adamantane in Reaction Vessel Add_Br2 Add Bromine (Br₂) Heat to 85-110°C Adamantane->Add_Br2 Reaction Reflux (6-9 hours) Add_Br2->Reaction Cooling Cool to Room Temp Overnight Reaction->Cooling Purification Purification (Distillation or Recrystallization) Cooling->Purification Product 1-Bromoadamantane Purification->Product

Figure 4: General workflow for the synthesis of 1-bromoadamantane.

Protocol: Direct Bromination [24][25]

  • Setup: In a fume hood, place adamantane (e.g., 10.0 g, 0.0734 mol) into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Carefully add liquid bromine (e.g., 24 mL) to the flask. Causality: Bromine acts as both the solvent and the electrophilic brominating agent. The reaction is performed neat to maximize reagent contact.

  • Reaction: Heat the mixture to 85°C for 6 hours, then increase the temperature to 110°C for an additional 3 hours. Causality: The elevated temperature is required to overcome the activation energy for the electrophilic substitution on the alkane.

  • Workup: Allow the reaction to cool to room temperature. The excess bromine can be removed by distillation.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol) or by distillation to yield pure 1-bromoadamantane.

  • Validation: The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. ¹H NMR will show characteristic shifts for the protons on the adamantyl cage, with signals deshielded by the bromine atom.

Synthesis of Amantadine Hydrochloride (via Ritter Reaction)

This protocol outlines the conversion of 1-bromoadamantane to amantadine.[12]

Protocol:

  • Setup: In a reaction vessel, dissolve 1-bromoadamantane in a mixture of acetonitrile and sulfuric acid. Causality: Sulfuric acid acts as a catalyst, promoting the formation of a tertiary carbocation from 1-bromoadamantane. Acetonitrile serves as the nucleophile.

  • Ritter Reaction: The reaction mixture is stirred, often with gentle heating (e.g., 55-65°C), for several hours. The adamantyl carbocation is attacked by the nitrogen atom of acetonitrile, forming a nitrilium ion intermediate.

  • Hydrolysis: The intermediate is then hydrolyzed by the addition of water, yielding N-(1-adamantyl)acetamide.

  • Amine Formation: The acetamide is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide) to cleave the acetyl group, yielding 1-aminoadamantane (amantadine).[12]

  • Salt Formation: The resulting amine is extracted with an organic solvent. Bubbling hydrogen chloride gas through the solution or adding aqueous HCl will precipitate the final product, amantadine hydrochloride.

  • Validation: Purity and identity are confirmed by melting point analysis, NMR, and IR spectroscopy, which will show the characteristic N-H stretches of the primary amine salt.

Conclusion and Future Outlook

From its serendipitous discovery in crude oil, adamantane has evolved into a molecule of immense significance.[1][3] Its rigid, predictable, and lipophilic nature has made it a privileged scaffold in drug design, leading to vital therapies for viral infections and neurodegenerative diseases.[10] In materials science, it continues to offer a pathway to creating polymers with enhanced thermal and mechanical properties.[21] The future of adamantane chemistry lies in the continued exploration of its derivatives for new therapeutic targets, its application in nanotechnology as molecular building blocks, and its use in creating novel drug delivery systems that can leverage its unique structure for targeted therapies.[3][9]

References

Methodological & Application

The Synthetic Utility of 1-Bromo-3-methyladamantane: A Guide for Organic Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Cage in Modern Synthesis

Adamantane, a rigid, tricyclic hydrocarbon, has transitioned from a molecule of theoretical curiosity to a cornerstone in medicinal chemistry and materials science.[1] Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional framework that is highly sought after in drug design.[2] Functionalized adamantanes, particularly at the bridgehead positions, serve as versatile building blocks for introducing these desirable properties into bioactive molecules.

This guide focuses on 1-bromo-3-methyladamantane , a key intermediate that combines the structural benefits of the adamantane core with a reactive handle for synthetic diversification. We will explore its inherent reactivity, provide detailed protocols for its application, and discuss the mechanistic underpinnings that govern its synthetic transformations, offering researchers a comprehensive resource for leveraging this valuable compound.

Core Reactivity: The Dominance of the Sɴ1 Pathway

The synthetic chemistry of this compound is dictated by its structure. The bromine atom occupies a tertiary bridgehead carbon, a position that is sterically shielded. This steric hindrance completely prevents the backside attack required for a bimolecular nucleophilic substitution (Sɴ2) reaction.[3]

Consequently, nucleophilic substitution reactions on this compound proceed exclusively through a unimolecular (Sɴ1) mechanism.[3] This pathway involves a two-step process:

  • Rate-Determining Step: The slow departure of the bromide leaving group to form a stable, tertiary bridgehead carbocation (the 3-methyl-1-adamantyl cation).

  • Nucleophilic Attack: The rapid trapping of the planar carbocation intermediate by a nucleophile.

The stability of the 3-methyl-1-adamantyl cation is the driving force for this reactivity. The electron-donating methyl group, through an inductive effect, helps to delocalize the positive charge, further stabilizing this key intermediate compared to the unsubstituted 1-adamantyl cation.[4] This inherent stability makes this compound an excellent substrate for reactions that proceed via carbocationic intermediates.

SN1_Mechanism cluster_0 Step 1: Carbocation Formation (Slow) cluster_1 Step 2: Nucleophilic Attack (Fast) Substrate This compound Carbocation 3-Methyl-1-adamantyl Cation + Br⁻ Substrate->Carbocation Rate-determining step Product Substituted Product Carbocation->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Generalized Sɴ1 reaction pathway for this compound.

Application in Synthesis: Building Biologically Relevant Scaffolds

The primary synthetic application of this compound is the introduction of the 3-methyladamantyl moiety into new molecular frameworks. This is most commonly achieved through nucleophilic substitution reactions, where the bromine is replaced by a variety of functional groups.

Synthesis of Aminoadamantanes via the Ritter Reaction

The Ritter reaction is a robust method for converting alkyl halides or alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding amines.[4] This transformation is particularly effective for substrates like this compound that readily form stable carbocations.[5] The reaction proceeds by trapping the in situ-generated 3-methyl-1-adamantyl cation with a nitrile (such as acetonitrile), which acts as the nucleophile. The resulting nitrilium ion is then hydrolyzed to afford the N-acetylated amine, a direct precursor to 3-methyl-1-aminoadamantane.

This amination is arguably the most significant application, as adamantane amines are a well-established class of pharmacologically active agents.[1]

This protocol is adapted from established procedures for the synthesis of Memantine precursors and is expected to provide high yields for the mono-methylated analog.[1][5]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (example scale)Molar Equivalents
This compound229.1610.0 g1.0
Acetonitrile41.0510.8 mL5.0
Sulfuric Acid (98%)98.0813.5 mL6.0
Toluene92.14As needed-
Deionized Water18.02As needed-
Sodium Bicarbonate Solution-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge this compound (10.0 g) and acetonitrile (10.8 mL).

  • Acid Addition: Cool the mixture to 5-10 °C using an ice bath. Slowly add concentrated sulfuric acid (13.5 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 45-50 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water with vigorous stirring. Add toluene (50 mL) to the aqueous mixture.

  • Extraction and Neutralization: Separate the organic layer. Wash the toluene layer sequentially with water (2 x 50 mL) and a saturated sodium bicarbonate solution (50 mL) until the aqueous layer is neutral or slightly basic.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methyl-1-adamantyl)acetamide. The product can be further purified by recrystallization from a suitable solvent like hexane or ethyl acetate.

Hydrolysis to 3-Methyl-1-aminoadamantane:

The resulting amide can be hydrolyzed to the free amine by heating with a strong base, such as sodium hydroxide, in a high-boiling solvent like ethylene glycol or propylene glycol.[1]

Ritter_Workflow Start This compound + Acetonitrile Acid Add conc. H₂SO₄ (5-10 °C) Start->Acid React Heat to 45-50 °C (8-12 h) Acid->React Quench Pour into Ice Water React->Quench Extract Extract with Toluene Quench->Extract Wash Wash with H₂O & NaHCO₃ Extract->Wash Isolate Dry and Concentrate Wash->Isolate Product N-(3-Methyl-1-adamantyl)acetamide Isolate->Product Hydrolysis Basic Hydrolysis Product->Hydrolysis Final_Product 3-Methyl-1-aminoadamantane Hydrolysis->Final_Product

Caption: Experimental workflow for the synthesis of 3-methyl-1-aminoadamantane.

Direct Amination with Urea or Thiourea

An alternative, direct route to aminoadamantanes involves heating the bromo derivative with urea or thiourea in a high-boiling point solvent. This method avoids the isolation of the N-acyl intermediate. The reaction with thiourea, for instance, proceeds through an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the amine.[1]

Synthesis of 3-Methyladamantan-1-ol

The 3-methyl-1-adamantyl cation can also be trapped by water. The simple hydrolysis of this compound, typically by heating in an aqueous solvent system, provides a straightforward route to 3-methyladamantan-1-ol. This alcohol can serve as an alternative starting material for generating the carbocation or be used in other derivatizations.[2]

Conclusion: A Versatile and Strategic Building Block

This compound is a valuable reagent for introducing the lipophilic and sterically defined 3-methyladamantyl group into organic molecules. Its reactivity is predictably governed by the formation of a stable bridgehead carbocation, making it an ideal substrate for Sɴ1 reactions like the Ritter reaction and direct amination. For researchers in drug discovery, this compound provides a reliable and efficient entry point to a class of amine derivatives with proven therapeutic potential. The protocols and mechanistic insights provided herein serve as a practical guide for harnessing the synthetic power of this important building block.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane.
  • BenchChem. (2025). A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis.
  • BenchChem. (2025). Application of 1-Bromo-3,5-dimethyladamantane in Organic Synthesis: Application Notes and Protocols.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Ritter reaction. Retrieved from [Link]

  • Filo. (2024). (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m.... Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Ritter Reaction of 1-Bromoadamantane with Nitriles.
  • U.S. Patent No. US20110306796A1. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the nucleophilic substitution reactions of 1-bromo-3-methyladamantane. This tertiary bridgehead alkyl halide is a valuable substrate in synthetic chemistry, primarily utilized for introducing functional groups onto the rigid and sterically hindered adamantane core. Due to its unique structure, this compound exclusively undergoes nucleophilic substitution via a unimolecular (SN1) mechanism. These application notes delve into the mechanistic underpinnings of this reactivity, provide detailed experimental protocols for various transformations, and present quantitative data to guide synthetic strategies.

Introduction: The Unique Reactivity of a Bridgehead Alkyl Halide

Adamantane and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and three-dimensional cage structure. This compound serves as a key intermediate for the synthesis of a variety of functionalized adamantanes. The bromine atom at the bridgehead position dictates its chemical behavior in substitution reactions.

The defining characteristic of this compound is its inability to undergo bimolecular nucleophilic substitution (SN2). The rigid cage-like structure sterically prevents the requisite backside attack by a nucleophile.[1] Consequently, its substitution reactions proceed exclusively through a stepwise SN1 pathway, which involves the formation of a tertiary carbocation intermediate. The stability of this bridgehead carbocation is a critical factor governing the facility of these reactions.[1] The presence of the electron-donating methyl group at the 3-position further stabilizes the carbocation intermediate, influencing its reactivity compared to unsubstituted 1-bromoadamantane.

The SN1 Mechanistic Pathway

The nucleophilic substitution of this compound is a two-step process:

Step 1: Formation of the 3-Methyladamantyl Carbocation (Rate-Determining Step) The reaction is initiated by the slow, rate-determining departure of the bromide leaving group. This heterolytic cleavage of the carbon-bromine bond results in the formation of a planar, sp2-hybridized tertiary carbocation at the bridgehead position and a bromide anion.[1][2] This step is endothermic and represents the highest energy barrier in the reaction coordinate.[2]

Step 2: Nucleophilic Attack The highly reactive carbocation intermediate is then rapidly attacked by a nucleophile. Since the carbocation is planar, the nucleophile can theoretically attack from either face. However, in the context of the rigid adamantane structure, this does not lead to stereochemical changes as the starting material is achiral.[1]

SN1_Mechanism cluster_0 Step 1: Carbocation Formation (Slow) cluster_1 Step 2: Nucleophilic Attack (Fast) Reactant This compound Carbocation 3-Methyladamantyl Carbocation + Br⁻ Reactant->Carbocation Rate-determining step Product Substituted Product Carbocation->Product + Nucleophile (Nu⁻)

Caption: Generalized SN1 reaction pathway for this compound.

Quantitative Data: Representative Nucleophilic Substitution Reactions

While detailed kinetic data for this compound is not extensively published, the following table summarizes expected products and representative conditions for various nucleophilic substitutions, largely based on protocols for the closely related and highly studied 1-bromo-3,5-dimethyladamantane.[1] These reactions showcase the versatility of the 3-methyladamantyl scaffold in synthetic applications.

NucleophileReagent ExampleSolventTemperature (°C)Product
AzideSodium Azide (NaN₃)DMF or DMSO50 - 1001-Azido-3-methyladamantane
CyanidePotassium Cyanide (KCN)EthanolReflux1-Cyano-3-methyladamantane
HydroxideSodium Hydroxide (NaOH)Aqueous DioxaneReflux3-Methyladamantan-1-ol
AcetateSodium Acetate (CH₃COONa)Acetic AcidReflux1-Acetoxy-3-methyladamantane
Amine (Ritter-type)Acetonitrile/H₂SO₄Acetonitrile5 - 50N-(3-Methyladamantan-1-yl)acetamide

Experimental Protocols

The following are detailed, step-by-step methodologies for key nucleophilic substitution reactions of this compound.

Protocol 1: General Procedure for Nucleophilic Substitution with Anionic Nucleophiles

This protocol is a general guideline for reactions with nucleophiles such as azide and cyanide.

Materials:

  • This compound

  • Nucleophilic salt (e.g., Sodium Azide, Potassium Cyanide)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per gram of substrate).

  • Nucleophile Addition: Add an excess of the nucleophilic salt (e.g., sodium azide or potassium cyanide, 1.5 - 2.0 eq).

  • Reaction Conditions: Heat the mixture to a temperature ranging from 50 to 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3-4 times the volume of the reaction solvent).

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of N-(3-Methyladamantan-1-yl)acetamide via a Ritter-type Reaction

This protocol is adapted from the synthesis of related N-acyladamantane derivatives and is a key transformation in the synthesis of pharmacologically active compounds.[3]

Materials:

  • This compound

  • Acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Ice-cold water

  • Sodium hydrosulfite

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, charge this compound (1.0 eq) and acetonitrile (1 volume relative to the substrate).

  • Acid Addition: Cool the reaction mixture to 5°C in an ice bath. Slowly add concentrated sulfuric acid (2 volumes relative to the substrate) dropwise, maintaining the temperature between 5-20°C.

  • Reaction Progression: Raise the temperature of the reaction mixture to 25°C and maintain at 25-30°C for 3 hours. Then, heat the reaction mixture to 45-50°C for 8 hours.

  • Quenching: Cool the reaction mixture to 30°C and carefully pour it into ice-cold water.

  • Extraction: Add toluene to the reaction mass, followed by a small amount of sodium hydrosulfite (to quench any remaining bromine). Stir for 15 minutes.

  • Separation and Washing: Transfer the mixture to a separatory funnel and allow the layers to settle. Separate the aqueous layer. Wash the toluene layer with deionized water.

  • Concentration: Concentrate the toluene layer under reduced pressure to obtain the crude product.

  • Purification: The crude N-(3-methyladamantan-1-yl)acetamide can be purified by recrystallization.

Experimental_Workflow Start This compound + Nucleophile + Solvent Reaction Heating and Stirring (Monitor by TLC/GC) Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Drying, Concentration, and Column Chromatography/Recrystallization Workup->Purification Product Purified Substituted Product Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a quintessential substrate for SN1 reactions, providing a reliable route for the introduction of a wide array of functional groups at a bridgehead position of the adamantane nucleus. The protocols and data presented herein offer a robust framework for researchers engaged in the synthesis of novel adamantane derivatives for applications in drug discovery and beyond. The predictable reactivity and mechanistic pathway make it an excellent system for both practical synthesis and for studying the fundamental principles of carbocation chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane.
  • Google Patents. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Chemistry LibreTexts. (2021). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]

  • BYJU'S. SN1 Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Link]

  • Scribd. SN1 Mechanism Overview. [Link]

Sources

Application Notes & Protocols: The Synthesis of Memantine via 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Memantine and its Synthesis

Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist approved for the management of moderate-to-severe Alzheimer's disease.[1][2] Its therapeutic action is rooted in its ability to block pathological levels of glutamate, a neurotransmitter that, in excess, leads to excitotoxicity and neuronal damage, while allowing for normal synaptic transmission.[3][4] The unique, rigid, and lipophilic adamantane cage is a cornerstone of Memantine's pharmacological profile.

The development of efficient, scalable, and economically viable synthetic routes is paramount in pharmaceutical manufacturing. While numerous pathways to Memantine have been explored, those utilizing a halogenated adamantane precursor are among the most robust and frequently cited in scientific literature. This guide provides a detailed technical overview and actionable protocols for the synthesis of Memantine hydrochloride, focusing on the pivotal role of 1-bromo-3,5-dimethyladamantane as a key intermediate.

A Note on the Precursor: The chemical structure of Memantine is 1-amino-3,5-dimethyl adamantane. Therefore, the correct precursor for its synthesis is a 3,5-dimethyl adamantane derivative. This guide will focus on the synthesis starting from 1,3-dimethyladamantane and proceeding through the key intermediate, 1-bromo-3,5-dimethyladamantane .

Part 1: Synthesis of the Key Precursor, 1-Bromo-3,5-dimethyladamantane

The journey to Memantine begins with the selective functionalization of the commercially available 1,3-dimethyladamantane. The bridgehead positions of the adamantane core are tertiary carbons, making them susceptible to radical substitution. Bromination is a common and effective method to install a leaving group at one of these positions, creating the reactive intermediate required for subsequent amination.

Causality of Experimental Choices:
  • Reagent: Elemental bromine (Br₂) is the standard brominating agent. Its reaction with the adamantane substrate is typically initiated under thermal conditions.

  • Catalyst: A catalytic amount of a Lewis acid or a radical initiator like HBr in acetic acid can facilitate the reaction, though direct thermal bromination is also effective.[5]

  • Solvent: Often, the reaction can be run neat, using an excess of bromine as the solvent. This simplifies the reaction setup but requires careful handling and an efficient workup to remove the excess reagent.[5]

  • Workup: The workup procedure is critical for quenching the excess, highly reactive bromine. A reducing agent, such as sodium bisulfite or sodium hydrosulfite, is used to convert Br₂ to the much less reactive bromide ion (Br⁻).[5][6]

Experimental Protocol: Bromination of 1,3-Dimethyladamantane
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
1,3-Dimethyladamantane164.30100 g1.0
Bromine (Br₂)159.81124.7 mL (389 g)~4.0
HBr in Acetic Acid (33%)-1 mLCatalytic
Methylene Chloride (DCM)84.93800 mL-
5% Sodium Hydrosulfite Soln.-1500 mL-
Deionized Water18.02200 mL-

Procedure:

  • Charge a suitable reaction vessel with 1,3-dimethyladamantane (100 g) and HBr in acetic acid (1 mL).[5]

  • Heat the reaction mixture to 50-55 °C.

  • Slowly add bromine (124.7 mL) drop-wise over a period of 1-2 hours, ensuring the temperature is maintained at 50-55 °C. The reaction is exothermic.[5]

  • Maintain the reaction at 50-55 °C for 12 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • After completion, cool the reaction mixture to 25-30 °C and carefully distill off the excess bromine under atmospheric pressure (up to 85 °C).

  • Cool the residue and add Methylene Chloride (DCM, 800 mL). Stir for 30 minutes.

  • Cool the DCM mixture to 5 °C in an ice bath.

  • Slowly and carefully add the pre-prepared 5% sodium hydrosulfite solution (1500 mL) to quench the remaining bromine. The color of the bromine should disappear.

  • Separate the organic (DCM) layer. Wash the organic layer twice with deionized water (100 mL each).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-3,5-dimethyladamantane as an oily residue.[5] The product can be used in the next step without further purification or distilled under reduced pressure for higher purity.[7]

Safety Considerations for Bromination:
  • Bromine: Highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8]

  • Exothermic Reaction: The addition of bromine can be highly exothermic. Maintain strict temperature control and ensure an adequate cooling system is in place.

  • Quenching: The quenching step with sodium hydrosulfite should be performed slowly and with cooling, as it can also generate heat.

Reaction Workflow: Precursor Synthesis

G cluster_0 Synthesis of 1-Bromo-3,5-dimethyladamantane cluster_1 Reagents & Conditions 1,3-Dimethyladamantane 1,3-Dimethyladamantane ReactionVessel Bromination 1,3-Dimethyladamantane->ReactionVessel  1. Charge Reactor Workup Quench & Extract ReactionVessel->Workup  3. Reaction Complete Reagents Br₂, HBr/AcOH (cat.) 50-55 °C, 12h ReactionVessel->Reagents 2. Add Reagents Product_Precursor 1-Bromo-3,5-dimethyladamantane Workup->Product_Precursor  4. Isolate Product

Caption: Workflow for the synthesis of the key precursor.

Part 2: Synthesis of Memantine Hydrochloride from the Precursor

With 1-bromo-3,5-dimethyladamantane in hand, the next crucial step is the introduction of the amino group. Several methods have been developed to achieve this transformation, with the Ritter reaction and direct amination being the most prominent.

Method A: The Ritter Reaction and Subsequent Hydrolysis

This is a classic and widely-used two-step approach. It involves the formation of a stable tertiary carbocation from the bromoadamantane, which is then trapped by a nitrile (acetonitrile) to form a nitrilium ion. Subsequent hydration and hydrolysis yield the final amine.[5][9]

Causality of Experimental Choices:

  • Ritter Reaction:

    • Strong Acid: Concentrated sulfuric acid is essential. It facilitates the departure of the bromide leaving group to generate the highly stable 3,5-dimethyl-1-adamantyl carbocation.[10]

    • Nitrile Source: Acetonitrile serves as both the reactant and the solvent. It attacks the carbocation to form the N-acetyl intermediate, N-(3,5-dimethyladamantan-1-yl)acetamide.[5]

    • Temperature Control: The initial addition of sulfuric acid is highly exothermic and must be done at low temperatures (5-20 °C) to prevent unwanted side reactions. The reaction is then gently heated to ensure complete conversion.[5]

  • Hydrolysis:

    • Forcing Conditions: The adamantyl acetamide is very stable and sterically hindered. Its hydrolysis requires harsh conditions.[10]

    • Base & Solvent: A strong base (e.g., sodium hydroxide) in a high-boiling point solvent like diethylene glycol (DEG) is typically used to achieve the high temperatures (reflux at >190 °C) necessary to drive the hydrolysis to completion.[9]

    • Salt Formation: After hydrolysis and extraction of the Memantine free base, it is converted to the more stable and pharmaceutically acceptable hydrochloride salt by treatment with hydrochloric acid.[9]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
1-Bromo-3,5-dimethyladamantane243.18100 g1.0
Acetonitrile41.05100 mL-
Sulfuric Acid (conc.)98.08200 mL-
Toluene92.14--
Ice Cold Water18.02--

Procedure:

  • Charge 1-bromo-3,5-dimethyladamantane (100 g) and acetonitrile (100 mL) into a reaction vessel at 25-30 °C.[5]

  • Cool the mixture to 5 °C.

  • Slowly add concentrated sulfuric acid (200 mL) drop-wise, maintaining the temperature between 5-20 °C.

  • Allow the reaction to warm to 25 °C and stir for 3 hours.

  • Heat the reaction mixture to 45-50 °C and maintain for 8 hours.

  • Cool the mixture to 30 °C and carefully pour it into ice-cold water.

  • Extract the aqueous mixture with toluene.

  • Wash the toluene layer with water, dry over sodium sulfate, and concentrate to yield N-(3,5-dimethyladamantan-1-yl)acetamide.[5]

Reagent/MaterialMolar Mass ( g/mol )Quantity
N-(3,5-dimethyladamantan-1-yl)acetamide221.3544 g
Sodium Hydroxide40.00As required
Diethylene Glycol (DEG)106.12As required
Ethyl Acetate88.11700 mL
Ethyl Acetate Hydrochloride-160 mL

Procedure:

  • In a flask equipped for reflux, combine N-(3,5-dimethyladamantan-1-yl)acetamide (44 g), sodium hydroxide, and diethylene glycol.[9]

  • Heat the mixture to reflux and maintain for at least 6 hours.

  • Cool the reaction and add water (1175 mL) with stirring.

  • Extract the Memantine free base with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash and dry the organic layer. Concentrate under vacuum to obtain the crude Memantine base.

  • Dissolve the residue in ethyl acetate (700 mL).

  • Add ethyl acetate hydrochloride (160 mL) and stir for 5 hours at 25-30 °C to precipitate the salt.[9]

  • Cool the mixture to 0-5 °C and stir for 1 hour.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain Memantine hydrochloride.[9]

Method B: Direct Amination with Formamide

A more direct route involves reacting the bromo-adamantane with formamide, which serves as the aminating agent. The resulting N-formyl intermediate is then hydrolyzed under acidic conditions. This approach can be more efficient by reducing the number of steps.[6]

Reagent/MaterialMolar Mass ( g/mol )Quantity (Step 1)Quantity (Step 2)
1-Bromo-3,5-dimethyladamantane243.182.55 kg-
Formamide45.0464 L-
Hydrochloric Acid (37%)36.46-As required
Ethyl Acetate88.11-As required

Procedure:

  • Formylation: Charge a reactor with formamide (64 L) and add 1-bromo-3,5-dimethyladamantane (2.55 kg).[6]

  • Heat the reaction mass to approximately 157 °C and maintain for 14 hours. Monitor by GC for completion.[6]

  • Cool the reaction, dilute with a solvent like methylene chloride, and wash with aqueous sodium hydroxide solution to remove excess formamide.

  • Concentrate the organic layer to obtain the N-formyl-3,5-dimethyladamantane intermediate.

  • Hydrolysis: Add 37% hydrochloric acid solution to the crude intermediate.[11]

  • Heat the mixture to reflux for approximately 3 hours.

  • Cool the reaction to 5 °C to crystallize the product.

  • Filter the crude Memantine hydrochloride. Wash the solid with water and then ethyl acetate.

  • The crude product can be further purified by recrystallization.[11]

Synthetic Workflow: Memantine Synthesis

G cluster_main Memantine Synthesis from Precursor cluster_A Method A: Ritter Reaction cluster_B Method B: Direct Amination Precursor 1-Bromo-3,5-dimethyladamantane Ritter Ritter Reaction (H₂SO₄, CH₃CN) Precursor->Ritter Formylation Formylation (Formamide) Precursor->Formylation FinalProduct Memantine HCl Hydrolysis_A Base Hydrolysis (NaOH, DEG) Ritter->Hydrolysis_A Salt_A Salt Formation (HCl) Hydrolysis_A->Salt_A Salt_A->FinalProduct Hydrolysis_B Acid Hydrolysis (HCl) Formylation->Hydrolysis_B Hydrolysis_B->FinalProduct

Caption: Comparative workflows for Memantine synthesis.

Part 3: Purification and Analytical Characterization

Rigorous purification and characterization are essential to ensure the final product meets pharmaceutical standards.

Purification

Recrystallization is the primary method for purifying crude Memantine hydrochloride. The choice of solvent is critical. Various solvent systems, including acetone/water or tetrahydrofuran/water mixtures, can be employed to remove residual impurities.[12]

Analytical Characterization

The identity, purity, and quality of the synthesized Memantine HCl must be confirmed using a suite of analytical techniques.

TechniquePurposeExpected Results
HPLC Purity assessment and quantification.A single major peak at the characteristic retention time for Memantine. Purity should be >99%. Since Memantine lacks a strong chromophore, derivatization with an agent like FMOC or FDNB is often required for UV detection.[13][14]
GC-MS Impurity profiling and molecular weight confirmation.The mass spectrum should show a molecular ion peak corresponding to the Memantine free base (m/z = 179.20).[15] Analysis of the free base is necessary as the HCl salt is not volatile.[16]
¹H NMR Structural elucidation.The spectrum will show characteristic signals for the adamantane cage protons and the two methyl groups.
¹³C NMR Structural confirmation.The spectrum will show distinct signals for the different carbon atoms in the adamantane structure.
FT-IR Functional group identification.Characteristic peaks for N-H stretching (amine salt), C-H stretching (alkane), and other fingerprint region vibrations.
Melting Point Identity and purity check.The melting point should be sharp and consistent with literature values (approx. 290-295 °C).[17]

Part 4: Comprehensive Safety and Handling

The synthesis of Memantine involves several hazardous materials that require strict adherence to safety protocols.

  • 1-Bromo-3,5-dimethyladamantane: May cause skin and eye irritation. Avoid contact and inhalation.[8][18]

  • Strong Acids (H₂SO₄, HCl): Highly corrosive. Can cause severe burns. Always add acid to water, never the reverse. Work in a fume hood and wear acid-resistant PPE.

  • Strong Bases (NaOH): Caustic. Can cause severe burns, especially to the eyes.

  • Solvents (DCM, Toluene, etc.): Flammable and/or toxic. Use in a well-ventilated area, away from ignition sources.

  • General Handling: All chemical manipulations should be performed in a fume hood. An eyewash station and safety shower must be readily accessible. Always consult the specific Material Safety Data Sheet (MSDS) for each chemical before use.[18]

Conclusion

1-bromo-3,5-dimethyladamantane is a versatile and effective precursor for the synthesis of Memantine hydrochloride. The synthetic routes described herein, particularly the Ritter reaction pathway and direct amination methods, offer robust and scalable options for researchers and drug development professionals. The choice of method may depend on factors such as available equipment, desired throughput, and environmental considerations. Regardless of the chosen path, careful control of reaction conditions, rigorous purification, and comprehensive analytical characterization are critical to obtaining a final product of high purity and quality suitable for pharmaceutical applications.

References

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: [Link][17][19][20]

  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. Available at: [Link][15]

  • CN102942490A - Synthesis of memantine hydrochloride. Google Patents.
  • US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane. Google Patents. Available at: [5][10]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ResearchGate. Available at: [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed. Available at: [Link]

  • Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Bentham Science. Available at: [Link]

  • Memantine hydrochloride: pharmacological and clinical profile. PubMed. Available at: [Link][1]

  • Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. PMC. Available at: [Link][2]

  • An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate. Available at: [Link][4]

  • SYNTHESIS OF MEMANTINE HYDROCHLORIDE BY DIRECT AMINOATION OF 1-BROMO-3,5-DIMETHYLADAMANTANE WITH UREA. Journal of Military Pharmaco-Medicine. Available at: [Link]

  • WO2008062472A2 - Process for the preparation of memantine. Google Patents.
  • WO2009010806A1 - Assay methods for memantine. Google Patents.
  • Memantine - New Drug Approvals. FDA. Available at: [Link][6][11]

  • Convenient Synthesis of Memantine Hydrochloride. ResearchGate. Available at: [Link]

  • CN106966909A - A kind of purification process of memantine. Google Patents. Available at: [12]

  • A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. NIH. Available at: [Link][14]

  • Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. MDPI. Available at: [Link][13]

  • STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY. RASĀYAN J. Chem. Available at: [Link]

  • Memantine - StatPearls. NCBI Bookshelf. Available at: [Link][3]

  • New Synthetic Approach to Memantine Hydrochloride starting from 1,3-Dimethyl-adamantane. ACS Publications. Available at: [Link]

  • WO2010083996A1 - A process for preparing memantine. Google Patents.

Sources

Application Note: Reaction Mechanisms and Protocols for Nucleophilic Substitution on 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction mechanism of 1-bromo-3-methyladamantane with nucleophiles. The unique, rigid cage-like structure of the adamantane core, with a bromine atom at a tertiary bridgehead position, dictates its reactivity, precluding certain pathways while favoring others. We will elucidate the dominant S(_N)1 mechanistic pathway, explore the factors influencing reaction kinetics and outcomes, and provide detailed, field-proven protocols for key synthetic transformations. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

The Inevitable S(_N)1 Reaction Mechanism

The reactivity of this compound is fundamentally governed by its structure. The bromine atom is attached to a tertiary bridgehead carbon, a structural feature that immediately imposes severe constraints on potential reaction pathways.

The Impossibility of the S(_N)2 Pathway

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction requires a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.[1] In the case of this compound, the rigid, polycyclic adamantane framework completely shields the back of the carbon-bromine bond.[2] This steric hindrance makes a backside attack physically impossible, thus definitively precluding the S(_N)2 mechanism.[2]

The Favored Two-Step S(_N)1 Pathway

Given the preclusion of the S(_N)2 pathway, nucleophilic substitution proceeds exclusively through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.[2] This is a stepwise process:

  • Rate-Determining Step: Formation of a Carbocation: The reaction is initiated by the slow departure of the bromide leaving group. This heterolytic cleavage of the C-Br bond results in the formation of a tertiary bridgehead carbocation, the 3-methyladamantyl cation.[2][3] This is the rate-determining step of the reaction.[4]

  • Rapid Nucleophilic Attack: The resulting carbocation is a highly reactive, electron-deficient intermediate. It is rapidly attacked by a nucleophile to form the final substitution product.[2][4] Due to the planar nature of simple carbocations, this attack can typically occur from either face; however, in the adamantyl system, the carbocation retains its rigid shape, and the attack occurs at the site of the departed leaving group.

The stability of the carbocation intermediate is the critical factor driving the S(N)1 pathway. The 3-methyladamantyl cation is a tertiary carbocation, which is significantly stabilized by the electron-donating inductive effect of the three adjacent alkyl groups.[5][6] The additional methyl group at the C-3 position further enhances this stability. While bridgehead carbocations are often highly unstable because they cannot achieve ideal trigonal planar geometry, the adamantyl system is a well-documented exception where the S(N)1 pathway is not only possible but favored.

Sources

The Strategic Utility of 1-Bromo-3-methyladamantane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-3-methyladamantane as a strategic building block in modern medicinal chemistry. While its close analog, 1-Bromo-3,5-dimethyladamantane, is renowned as the direct precursor to the Alzheimer's drug Memantine, the mono-methylated variant offers a unique scaffold for fine-tuning the pharmacological properties of drug candidates. This document elucidates the physicochemical rationale for employing the 3-methyladamantyl moiety, details its primary application in the synthesis of neuromodulatory agents, particularly N-methyl-D-aspartate (NMDA) receptor antagonists, and provides validated, step-by-step protocols for its synthesis and derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this versatile intermediate.

Introduction: The Adamantane Scaffold as a Privileged Structure

The adamantane cage, a perfectly rigid, strain-free, and highly lipophilic tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry.[1] Its incorporation into a pharmacophore can profoundly and beneficially alter a molecule's properties.[2] The unique three-dimensional nature of the adamantyl group can:

  • Enhance Lipophilicity: This improves membrane permeability and can increase passage across the blood-brain barrier, a critical feature for centrally-acting drugs.[3]

  • Improve Metabolic Stability: The rigid cage protects adjacent functional groups from enzymatic degradation, often prolonging a drug's half-life.

  • Provide a Rigid Anchor: The defined geometry of the adamantane core allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets like enzyme active sites or receptor binding pockets.[4]

  • Modulate Pharmacological Activity: The bulk and hydrophobicity of the cage can serve as a "lipophilic bullet," directly contributing to the binding affinity and overall efficacy of the drug.[3][5]

This has led to the successful development of several adamantane-based drugs, including the antiviral agent Amantadine and the anti-diabetic DPP-IV inhibitors.[3][5] this compound serves as a key entry point into a specific subset of this valuable chemical space.

Physicochemical Properties and Synthetic Rationale

This compound is a halogenated hydrocarbon that serves primarily as an electrophilic precursor for introducing the 3-methyladamantyl group.[6] The bromine atom is situated at a tertiary bridgehead carbon, making it a good leaving group in nucleophilic substitution reactions, which typically proceed via a stable tertiary carbocation intermediate.

The presence of the single methyl group at the 3-position, another bridgehead, subtly modulates the properties of the adamantane core compared to both the unsubstituted adamantane and the 3,5-dimethylated analog. This modulation is key to its utility.

Data Presentation: Comparative Physicochemical Properties
Property1-BromoadamantaneThis compound1-Bromo-3,5-dimethyladamantane
Molecular Formula C₁₀H₁₅BrC₁₁H₁₇BrC₁₂H₁₉Br
Molecular Weight 215.13 g/mol 229.16 g/mol [7]243.18 g/mol [8]
Physical State SolidLiquidLiquid
Boiling Point 226 °C95-97 °C (4 mmHg)[4]~201 °C[9]

The addition of methyl groups increases the molecular weight and lipophilicity. Notably, methylation can alter the physical state from a solid to a liquid at room temperature, which can be a significant advantage in process chemistry, allowing for easier handling and dosing of reagents in large-scale synthesis.[6]

Application Note I: Synthesis of NMDA Receptor Antagonists

The most significant application of this compound is in the synthesis of 1-amino-3-methyladamantane, a close structural analog of the Alzheimer's drug Memantine (1-amino-3,5-dimethyladamantane).[10] Both compounds act as uncompetitive antagonists of the NMDA receptor.[10]

Mechanism of Action: The Role of Methyl Groups

Overactivation of NMDA receptors is implicated in the pathophysiology of neurodegenerative diseases.[1] Memantine and its analogs function as open-channel blockers; the protonated amine group enters and blocks the ion channel pore, but only when it is pathologically over-activated, leaving normal neurotransmission largely unaffected.[1]

The methyl groups on the adamantane cage are not mere spectators; they are critical for optimizing this activity. Studies comparing Amantadine (no methyl groups), Memantine (two methyl groups), and a trimethylated analog have revealed a finely tuned structure-activity relationship (SAR).[11][12]

  • Amantadine: Exhibits relatively weak NMDA receptor antagonism.

  • Memantine: The two methyl groups fit into specific hydrophobic pockets within the NMDA receptor channel, formed by alanine residues (A645 on GluN1 and A644 on GluN2B subunits), dramatically increasing binding affinity compared to Amantadine.[11]

  • Trimethyladamantadine: A third methyl group diminishes the affinity, suggesting that the precise shape and asymmetry of Memantine are crucial for optimal binding.[11][12]

1-Amino-3-methyladamantane, with its single methyl group, represents a valuable probe molecule to explore this SAR. It allows researchers to investigate the contribution of a single hydrophobic interaction and the consequences of asymmetry on receptor binding kinetics and selectivity. While Memantine is the optimized drug, the study of the mono-methyl analog is crucial for understanding the binding landscape and for designing next-generation NMDA receptor modulators.

Workflow: From Bromide to Bioactive Amine

The general workflow for this application involves a two-step process: synthesis of the brominated intermediate and its subsequent amination.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of API 1_methyladamantane 1-Methyladamantane bromination Bromination 1_methyladamantane->bromination Br₂, Catalyst 1_bromo_3_methyladamantane This compound bromination->1_bromo_3_methyladamantane amination Amination 1_bromo_3_methyladamantane->amination Amine Source (e.g., Formamide, Urea) hydrolysis Hydrolysis amination->hydrolysis 1_amino_3_methyladamantane 1-Amino-3-methyladamantane (API) salt_formation Salt Formation hydrolysis->salt_formation HCl final_product API Hydrochloride Salt salt_formation->final_product

Caption: General workflow for the synthesis of an adamantane-derived API.

Application Note II: Probing Other Therapeutic Targets

While NMDA receptor antagonism is the primary focus, the 3-methyladamantyl scaffold is a valuable tool for developing inhibitors for other targets. The principles of leveraging lipophilicity and a rigid core are broadly applicable.

  • Antiviral Agents: The first successful adamantane drug, Amantadine, targets the M2 proton channel of the influenza A virus.[3] While resistance is now widespread, the adamantane cage remains a viable starting point for new antiviral designs. Derivatives of this compound can be used to synthesize novel amines or other functionalized molecules for screening against various viral targets, including emerging SARS-CoV-2 strains.[7][13]

  • Enzyme Inhibition: The adamantane moiety has been successfully incorporated into inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a target for metabolic diseases.[2] this compound can be used to synthesize libraries of amides or other derivatives to probe the active sites of various enzymes, where the methyl group can provide a key hydrophobic interaction to enhance potency.

  • Sigma Receptor Ligands: Various aminoadamantanes have shown affinity for sigma binding sites, which are implicated in a range of CNS disorders.[5] The affinity is modulated by substitution on the adamantane core and the amine. 1-Amino-3-methyladamantane serves as an interesting candidate to test the SAR at this receptor site.

Experimental Protocols

CAUTION: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the bromination of alkyladamantanes.[9][14]

Materials:

  • 1-Methyladamantane

  • Bromine (Br₂)

  • Hydrobromic acid in acetic acid (HBr/AcOH) or a Lewis acid catalyst (e.g., AlCl₃)

  • Dichloromethane (DCM)

  • 5% Sodium hydrosulfite solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, charge 1-methyladamantane.

  • Catalyst Addition: Add a catalytic amount of HBr in acetic acid.

  • Bromine Addition: Heat the reaction mixture to 50-55 °C. Add bromine dropwise via the dropping funnel, maintaining the temperature. The addition is exothermic and should be controlled carefully.

  • Reaction: After the addition is complete, maintain the reaction at 50-55 °C for 12 hours, monitoring by GC or TLC.

  • Quenching: Cool the reaction mixture to room temperature. Carefully distill off the excess bromine.

  • Work-up: Dilute the cooled residue with DCM. Transfer to a separatory funnel and wash with a 5% sodium hydrosulfite solution until the red color of bromine disappears.

  • Extraction: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The product can be purified by vacuum distillation to yield a clear liquid.

Protocol 2: Synthesis of 1-Amino-3-methyladamantane Hydrochloride (Ritter-type Reaction)

This protocol is a variation of the well-established Ritter reaction used for synthesizing Memantine.[14]

Materials:

  • This compound

  • Acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in acetonitrile.

  • Acid Addition: Cool the mixture in an ice bath to 5-10 °C. Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 20 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 3 hours. Then, heat the reaction to 45-50 °C and maintain for 8-12 hours until the reaction is complete (monitor by TLC/GC).

  • Hydrolysis: Cool the reaction mixture and carefully pour it into a beaker of ice-cold water with vigorous stirring.

  • Neutralization & Extraction: Basify the aqueous mixture with a cold NaOH solution to pH > 10. Extract the aqueous layer with toluene.

  • Isolation of Free Base: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude 1-amino-3-methyladamantane free base.

  • Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol). Add a solution of HCl (e.g., concentrated HCl or HCl in isopropanol) dropwise until precipitation is complete.

  • Purification: Filter the resulting white solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield pure 1-amino-3-methyladamantane hydrochloride.

G cluster_pathway NMDA Receptor Antagonism Pathway Glutamate Excess Glutamate (Pathological) NMDAR NMDA Receptor Glutamate->NMDAR Binds Ion_Channel Ion Channel Opens NMDAR->Ion_Channel Ca_Influx Excessive Ca²⁺ Influx Ion_Channel->Ca_Influx Block Channel Block Ion_Channel->Block Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Adamantane_Amine 1-Amino-3-methyladamantane (Protonated) Adamantane_Amine->Ion_Channel Enters Open Channel Block->Excitotoxicity Prevents

Caption: Mechanism of action for adamantane-based NMDA receptor antagonists.

Conclusion

This compound is a valuable and nuanced building block for medicinal chemistry. While it lives in the shadow of its more famous dimethylated analog, its true utility lies in the ability it grants researchers to systematically probe structure-activity relationships. By providing a scaffold with intermediate lipophilicity and a specific asymmetry compared to Amantadine and Memantine, it is an essential tool for dissecting the hydrophobic and steric interactions that govern drug-receptor binding. The protocols and application notes provided herein offer a foundational guide for chemists and pharmacologists to unlock the potential of this strategic intermediate in the development of next-generation therapeutics for neurological disorders and beyond.

References

  • Mathur, A., Beare, A. S., & Reed, S. E. (n.d.). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. (URL: [Link])

  • Kornhuber, J., Schoppmeyer, K., & Riederer, P. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. Neuroscience Letters, 163(2), 129-131. (URL: [Link])

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. (URL: [Link])

  • THE COMPARISON OF THE PHARMACOLOGICAL ACTIVITY AND SAFETY OF BIS-AMMONIA ADAMANTANE-CONTAINING COMPOUNDS AND THEIR MONOAMMONIA ANALOGUE MEMANTINE. ResearchGate. (URL: [Link])

  • This compound. ChemSrc. (URL: [Link])

  • US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. National Center for Biotechnology Information. (URL: [Link])

  • Orzeszko, A., Gdulewicz-Grzybowska, B., & Kazimierczuk, Z. (2002). Synthesis and antimicrobial activity of new adamantane derivatives III. Il Farmaco, 57(8), 619-624. (URL: [Link])

  • Liu, K., et al. (2006). Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(20), 5414-5419. (URL: [Link])

  • Chochkova, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 1999. (URL: [Link])

  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols. ResearchGate. (URL: [Link])

  • Limapichat, W., et al. (2013). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 4(2), 255-260. (URL: [Link])

  • Limapichat, W., et al. (2013). Key binding interactions for memantine in the NMDA receptor. ACS Chemical Neuroscience, 4(2), 255-260. (URL: [Link])

  • In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. PubMed. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. PubMed. (URL: [Link])

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In S. F. Traynelis (Ed.), Glutamate Receptor Ion Channels (pp. 297-339). Landes Bioscience. (URL: [Link])

Sources

Application Notes & Protocols: 1-Bromo-3-methyladamantane as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry

The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic tricyclic hydrocarbon, has earned the status of a "privileged scaffold" in drug discovery.[1][2] Its unique three-dimensional structure is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Often described as a "lipophilic bullet," the adamantyl group can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) properties, improve its metabolic stability, and provide a rigid anchor for precise interaction with biological targets.[2][3][4]

The true synthetic utility of adamantane is unlocked through functionalization, particularly at its tertiary bridgehead positions. The introduction of a bromine atom, as in 1-bromo-3-methyladamantane, creates a highly valuable reactive handle. This modification transforms the inert hydrocarbon cage into a versatile electrophilic building block, enabling a host of subsequent chemical transformations crucial for constructing complex and novel therapeutic agents.[3][5] This guide provides an in-depth exploration of this compound, detailing its properties, core reactivity, and proven protocols that showcase its potential in the synthesis of next-generation pharmaceuticals.

Physicochemical and Spectroscopic Profile

This compound is a key intermediate whose properties are defined by its adamantyl core, a bridgehead bromine, and a single methyl group that subtly modulates its characteristics. Understanding these properties is fundamental for designing and optimizing synthetic routes.

PropertyValueSource
Molecular Formula C₁₁H₁₇Br[6]
Molecular Weight 229.16 g/mol [6][7]
CAS Number 702-77-2[7][8]
Boiling Point 95-97 °C (at 4 mmHg)[6]
Calculated logP 4.51[8]
IUPAC Name This compound[7]

Expected Spectroscopic Signatures:

  • Mass Spectrometry (MS): The most telling feature in the mass spectrum is the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[9] A major fragment would correspond to the loss of the bromine radical, yielding the stable 3-methyl-1-adamantyl cation (m/z = 149).

  • NMR Spectroscopy: The ¹H NMR spectrum will show a complex series of broad multiplets in the aliphatic region, characteristic of the rigid adamantane cage protons, along with a singlet for the methyl group. The ¹³C NMR spectrum will provide distinct signals for the quaternary carbons (C-Br and C-CH₃), as well as the CH and CH₂ groups of the cage.[9][10]

Core Reactivity: The Stable Adamantyl Cation

The chemistry of this compound is dominated by the remarkable stability of the tertiary carbocation formed upon cleavage of the C-Br bond. The rigid cage structure completely prevents backside attack, rendering the S_N2 reaction mechanism impossible.[5] Consequently, its reactions proceed almost exclusively through an S_N1 pathway.

The presence of the methyl group at the C-3 position provides additional stabilization to the bridgehead carbocation at C-1 through inductive effects. This inherent stability facilitates a wide range of nucleophilic substitution reactions, making it a reliable building block for introducing the 3-methyladamantyl group.

cluster_0 S_N1 Carbocation Formation BMA This compound TS Transition State (C-Br bond breaking) BMA->TS Slow, rate-determining Nu Nucleophile (Nu⁻) Cation 3-Methyl-1-adamantyl Cation (Stable Intermediate) TS->Cation Br Br⁻ Product Substituted Product Cation->Product Fast

Caption: S_N1 mechanism for this compound.

Application Case Study: Synthesis of Amino-Adamantanes

Amino-adamantanes are a cornerstone of adamantane-based therapeutics, exemplified by the antiviral agents amantadine and rimantadine, and the neuroprotective drug memantine.[1][3] While memantine is synthesized from the analogous 1-bromo-3,5-dimethyladamantane, the synthetic methodologies are directly translatable to this compound for the discovery of novel neurologically active or antiviral compounds.

Protocol 1: Amination via the Ritter Reaction followed by Hydrolysis

The Ritter reaction is a robust method for forming C-N bonds by trapping a stable carbocation with a nitrile, followed by hydrolysis to yield the primary amine. This two-step process is a field-proven route to amino-adamantanes.[11][12][13]

Step A: Synthesis of N-(3-Methyl-1-adamantyl)acetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add this compound (e.g., 22.9 g, 0.1 mol) and acetonitrile (50 mL).

  • Acid Addition: Cool the mixture to 5-10 °C in an ice-water bath. Slowly add concentrated sulfuric acid (e.g., 100 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

    • Causality: Sulfuric acid acts as both a catalyst to promote carbocation formation and as a dehydrating agent. The slow, cooled addition is critical to manage the highly exothermic nature of the reaction.[13]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (25-30 °C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water with stirring. This will precipitate the crude acetamide product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Step B: Hydrolysis to 3-Methyl-1-adamantanamine Hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the N-(3-methyl-1-adamantyl)acetamide from the previous step (e.g., 0.1 mol theoretical), sodium hydroxide (e.g., 24 g, 0.6 mol), and a high-boiling solvent such as diethylene glycol (150 mL).[11]

    • Causality: A strong base and high temperature are required to hydrolyze the stable amide bond. Diethylene glycol is an excellent solvent for this purpose due to its high boiling point and ability to dissolve both the substrate and NaOH.

  • Reaction: Heat the mixture to reflux (typically >180 °C) and maintain for 6-8 hours.

  • Workup and Salt Formation: Cool the reaction mixture. Extract the resulting amine (free base) into a solvent like toluene or ethyl acetate. Wash the organic layer with water. To the organic solution, add a calculated amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) with stirring to precipitate the hydrochloride salt.

  • Isolation: Collect the white precipitate of 3-methyl-1-adamantanamine hydrochloride by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

cluster_workflow Synthetic Workflow: Bromo- to Amino-Adamantane Start 1-Bromo-3-methyl- adamantane Step1 Ritter Reaction (CH₃CN, H₂SO₄) Start->Step1 Intermediate N-(3-Methyl-1-adamantyl)- acetamide Step1->Intermediate Step2 Base Hydrolysis (NaOH, heat) Intermediate->Step2 FreeBase 3-Methyl-1-adamantanamine (Free Base) Step2->FreeBase Step3 Salt Formation (HCl) FreeBase->Step3 Product 3-Methyl-1-adamantanamine HCl (Final Product) Step3->Product

Caption: Workflow for the synthesis of an amino-adamantane salt.

Application Case Study: C-C Bond Formation via Adamantylation

Attaching the bulky, lipophilic 3-methyladamantyl group directly to an aromatic or heteroaromatic pharmacophore is a powerful strategy for modulating biological activity.[2][3] This can be achieved via Friedel-Crafts-type alkylation, where this compound serves as the electrophile.

Protocol 2: Triflic Acid-Promoted Adamantylation of an Aromatic Substrate

This protocol uses trifluoromethanesulfonic acid (TfOH), a superacid, which is highly effective at promoting the formation of the adamantyl cation for subsequent reaction with electron-rich aromatic systems.[14]

  • Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve the aromatic substrate (e.g., pyrene, 1.5 equiv) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous and inert conditions are crucial as both the adamantyl cation and triflic acid are highly reactive and sensitive to moisture.

  • Reagent Addition: To the stirred solution, add this compound (1.0 equiv). Then, add triflic acid (TfOH, ~2.0 equiv) dropwise at room temperature.

    • Causality: TfOH is a much stronger acid than traditional Lewis acids (e.g., AlCl₃), allowing the reaction to proceed under milder conditions and often with higher efficiency.[14]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid; monitor its progress by TLC (e.g., every 30 minutes).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of cold water to quench the acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the adamantylated aromatic product.

cluster_mechanism Mechanism: Friedel-Crafts Adamantylation BMA 1-Bromo-3-methyl- adamantane Cation 3-Methyl-1-adamantyl Cation BMA->Cation Acid TfOH (Superacid) Sigma Sigma Complex (Wheland Intermediate) Cation->Sigma Aromatic Electron-Rich Aromatic Ring Aromatic->Sigma Product Adamantylated Aromatic Product Sigma->Product -H⁺ Hplus H⁺

Caption: Mechanism of Friedel-Crafts adamantylation.

Structure-Activity Relationship (SAR) Considerations

The choice of substitution on the adamantane cage is a critical decision in drug design. The 3-methyl group in this compound provides a unique balance of properties compared to its unsubstituted or dimethylated cousins.

Building BlockKey FeatureImpact on Drug DesignExample Precursor For
1-Bromoadamantane UnsubstitutedBaseline lipophilicity and size.Amantadine, Rimantadine[1]
This compound Single Methyl GroupIntermediate lipophilicity; introduces asymmetry and subtle steric bulk.Novel CNS agents, antivirals.
1-Bromo-3,5-dimethyladamantane Two Methyl GroupsIncreased lipophilicity and steric bulk; symmetrical.Memantine[5][15]

The single methyl group can be used to fine-tune a molecule's fit within a receptor pocket or active site, potentially increasing potency or selectivity compared to an unsubstituted adamantane. It offers a valuable intermediate step for chemists exploring the SAR of an adamantane-containing series.[16]

Conclusion

This compound is a potent and versatile building block for drug discovery. Its predictable S_N1 reactivity allows for the reliable introduction of the 3-methyladamantyl moiety into a wide range of molecular scaffolds. By leveraging established protocols for amination and C-C bond formation, researchers can efficiently synthesize novel derivatives for evaluation as antiviral, neuroprotective, or other therapeutic agents. The unique physicochemical profile conferred by the 3-methyladamantyl group makes this intermediate an essential tool for fine-tuning the pharmacological properties of lead compounds and exploring new chemical space.

References

  • The Adamantane Scaffold: A Guide to Structure-Activity Relationships in Drug Design. Benchchem.
  • This compound | C11H17Br | CID 429462. PubChem, NIH.
  • This compound | CAS#:702-77-2. Chemsrc.
  • Benchmarking 1-Bromo-3,5-dimethyladamantane: A Comparative Guide for Synthetic Intermediates in Drug Development. Benchchem.
  • Nascent pharmacological advancement in adamantane derivatives. PubMed.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC, PubMed Central.
  • A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. Benchchem.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications.
  • Structure activity relationship of adamantane compounds. ResearchGate.
  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed.
  • Memantine HCl synthesis. ChemicalBook.
  • 1-Bromo-3,5-dimethyladamantane | C12H19Br | CID 98317. PubChem, NIH.
  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine.
  • Memantine. New Drug Approvals.
  • This compound - 702-77-2, C11H17Br. ChemSynthesis.
  • Validating the Structure of 1-Bromo-3,5-dimethyladamantane: A Spectroscopic Comparison. Benchchem.
  • Synthesis of memantine hydrochloride. Google Patents.
  • This compound. LGC Standards.
  • Application of 1-Bromo-3,5-dimethyladamantane in Organic Synthesis: Application Notes and Protocols. Benchchem.
  • Tri-(1-adamantyl)phosphine. Organic Syntheses Procedure.
  • Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene. The Journal of Organic Chemistry, ACS Publications.
  • Application Notes and Protocols for the Synthesis of Adamantane Derivatives. Benchchem.
  • Process for the preparation of 1-bromo-3,5-dimethyl adamantane. Google Patents.
  • 1-Bromo-3,5-dimethyladamantane 98 941-37-7. Sigma-Aldrich.
  • Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications.
  • Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.
  • This compound(702-77-2) 1H NMR spectrum. ChemicalBook.
  • Adamantane-containing drug delivery systems. Pharmacia.
  • Manufacturer Spotlight: Secure Your 1-Bromo-3,5-dimethyladamantane Supply.
  • The many faces of the adamantyl group in drug design. PubMed.

Sources

Application Notes and Protocols: The Role of 1-Bromo-3-methyladamantane in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Antiviral Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has become a cornerstone in the design of various therapeutic agents.[1] Its unique cage-like structure provides a robust scaffold that can be functionalized to interact with biological targets. In the realm of antiviral research, adamantane derivatives have emerged as a significant class of drugs, particularly for their activity against influenza A viruses.[2][3][4] The discovery of the antiviral properties of amantadine in the 1960s paved the way for the development of other adamantane-based drugs, establishing this chemical scaffold as a privileged structure in medicinal chemistry.[3][4]

1-Bromo-3-methyladamantane is a key intermediate in the synthesis of a variety of adamantane derivatives. The bromine atom at a tertiary bridgehead position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups, most notably an amino group, which is crucial for the antiviral activity of many adamantane drugs. The methyl group at another bridgehead position can influence the lipophilicity and steric interactions of the final compound, potentially modulating its pharmacological profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of antiviral agents. It delves into the mechanism of action of adamantane antivirals, provides a detailed protocol for the synthesis of a representative antiviral compound, and discusses the significance of this chemical building block in the development of new therapeutic agents.

Mechanism of Action: How Adamantane Antivirals Inhibit Influenza A

Adamantane-based antiviral drugs, such as amantadine and rimantadine, exert their effect by targeting the M2 ion channel of the influenza A virus.[2][5][6] The M2 protein is a crucial component of the viral envelope that functions as a proton-selective ion channel.[5] This channel plays a vital role in two key stages of the viral replication cycle:

  • Viral Uncoating: After the influenza virus enters a host cell via endocytosis, the endosome becomes acidified. The M2 ion channel allows protons to flow from the endosome into the interior of the virus particle.[5] This acidification of the viral core is essential for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a process known as uncoating. The release of the viral RNP into the cytoplasm is a prerequisite for its transport to the nucleus, where viral replication and transcription occur.[5] Adamantane antivirals block the M2 ion channel, preventing this influx of protons and thereby inhibiting viral uncoating.[2][5]

  • Viral Assembly and Budding: In some strains of influenza A, the M2 ion channel is also involved in the late stages of the viral life cycle, specifically in the assembly and budding of new virions from the host cell membrane. By modulating the pH of the trans-Golgi network, the M2 protein ensures the proper conformation of the viral hemagglutinin (HA) protein. Inhibition of the M2 channel can disrupt this process, leading to the production of non-infectious viral particles.

The following diagram illustrates the mechanism of action of adamantane-based antivirals:

antiviral_mechanism cluster_virus_entry Viral Entry & Uncoating cluster_replication Viral Replication cluster_assembly Viral Assembly & Release Virus Influenza A Virus Endosome Host Cell Endosome Virus->Endosome Endocytosis Uncoating Viral RNP Release Endosome->Uncoating Acidification via M2 Channel Nucleus Host Cell Nucleus Uncoating->Nucleus Replication Viral RNA Replication & Transcription Nucleus->Replication Assembly New Virion Assembly Replication->Assembly Budding Budding and Release Assembly->Budding Adamantane Adamantane Antiviral M2_channel M2 Ion Channel Adamantane->M2_channel Blocks

Caption: Mechanism of action of adamantane antivirals against Influenza A.

Synthetic Protocol: Preparation of 1-Amino-3-methyladamantane Hydrochloride

This section outlines a representative protocol for the synthesis of 1-amino-3-methyladamantane hydrochloride, a potential antiviral agent, from this compound. The synthesis proceeds via a Ritter-type reaction, followed by hydrolysis of the intermediate acetamide.

Experimental Workflow Diagram

synthesis_workflow Start This compound Step1 Ritter Reaction (Acetonitrile, H₂SO₄) Start->Step1 Intermediate N-(3-methyl-1-adamantyl)acetamide Step1->Intermediate Step2 Hydrolysis (NaOH, Propylene Glycol) Intermediate->Step2 Amine 1-Amino-3-methyladamantane (Free Base) Step2->Amine Step3 Salt Formation (HCl) Amine->Step3 Product 1-Amino-3-methyladamantane HCl Step3->Product

Caption: Synthetic workflow for 1-Amino-3-methyladamantane HCl.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS Number
This compoundC₁₁H₁₇Br229.16702-77-2
AcetonitrileCH₃CN41.0575-05-8
Sulfuric Acid (98%)H₂SO₄98.087664-93-9
Sodium HydroxideNaOH40.001310-73-2
Propylene GlycolC₃H₈O₂76.0957-55-6
Hydrochloric Acid (conc.)HCl36.467647-01-0
DichloromethaneCH₂Cl₂84.9375-09-2
Deionized WaterH₂O18.027732-18-5
Step-by-Step Protocol

Step 1: Synthesis of N-(3-methyl-1-adamantyl)acetamide (Ritter Reaction)

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add this compound (10.0 g, 43.6 mmol) and acetonitrile (50 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (20 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 50 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water.

  • Neutralize the aqueous solution with a 20% sodium hydroxide solution until a pH of 8-9 is reached.

  • A white precipitate of N-(3-methyl-1-adamantyl)acetamide will form.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis of N-(3-methyl-1-adamantyl)acetamide

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N-(3-methyl-1-adamantyl)acetamide from the previous step (assuming a quantitative yield, ~9.0 g, 43.4 mmol), sodium hydroxide pellets (8.7 g, 217.5 mmol), and propylene glycol (90 mL).

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 8 hours.

  • Monitor the completion of the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-amino-3-methyladamantane as a free base.

Step 3: Formation of 1-Amino-3-methyladamantane Hydrochloride

  • Dissolve the crude 1-amino-3-methyladamantane in 50 mL of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of concentrated hydrochloric acid in isopropanol dropwise until the precipitation of the hydrochloride salt is complete (the pH of the solution should be acidic).

  • Stir the mixture for 30 minutes in the ice bath.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to afford the final product, 1-amino-3-methyladamantane hydrochloride.

Causality and Self-Validation
  • Ritter Reaction: The use of a strong acid like sulfuric acid is crucial to facilitate the formation of a tertiary carbocation from this compound. Acetonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is subsequently hydrolyzed to the acetamide. The reaction temperature is controlled to prevent side reactions. Successful completion can be validated by the disappearance of the starting material on a TLC plate and the appearance of a new, more polar spot corresponding to the amide.

  • Hydrolysis: A strong base (NaOH) and a high-boiling point solvent (propylene glycol) are used to ensure the complete hydrolysis of the stable amide bond. The progress of the reaction can be monitored by TLC, observing the conversion of the amide to the more polar amine.

  • Salt Formation: The conversion of the free base to its hydrochloride salt is essential for improving the compound's stability, solubility in aqueous media, and ease of handling for biological testing. The formation of a white precipitate upon acidification is a clear indicator of successful salt formation. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its melting point determined to confirm its identity and purity.

Expanding the Synthetic Landscape

While the Ritter reaction is a classic and reliable method, other synthetic strategies can be employed to convert this compound into its amino derivative. Direct amination using reagents like urea or thiourea has been reported for similar adamantane bromides.[7][8] These methods can offer advantages in terms of reaction conditions and reagent toxicity.

The versatility of the 1-adamantyl moiety has led to its incorporation into a wide range of molecular scaffolds to explore new antiviral activities.[3][9][10] For instance, adamantane derivatives have been synthesized and tested against various viruses, including HIV, hepatitis C, and coronaviruses.[3][11][12] The lipophilic nature of the adamantane cage can enhance the ability of a drug to cross cell membranes and interact with viral targets.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent antiviral agents. The inherent properties of the adamantane scaffold, combined with the reactivity of the bromo substituent, provide a powerful platform for the development of new therapeutics. The protocols and insights provided in this document are intended to guide researchers in harnessing the potential of this important chemical intermediate in the ongoing search for novel antiviral drugs.

References

  • Drugs.com. (n.d.). Adamantane antivirals. Retrieved from [Link]

  • Medical Pharmacology. (n.d.). Amantadine and Rimantadine. Retrieved from [Link]

  • Vu, B. D., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane with urea. Journal of Military Pharmaco-Medicine, 47(9), 140-145. Retrieved from [Link]

  • Al-Horani, R. A. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals (Basel), 14(3), 249. Retrieved from [Link]

  • De Clercq, E., & Leyssen, P. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Virology Journal, 9, 283. Retrieved from [Link]

  • Nguyen, T. H. T., et al. (2023). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Letters in Organic Chemistry, 20(7). Retrieved from [Link]

  • Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittelforschung, 30(12), 2103-5. Retrieved from [Link]

  • Pathy, K. S. (2018). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmac. Asian Journal of Pharmaceutical and Clinical Research, 11(8). Retrieved from [Link]

  • De Clercq, E., & Leyssen, P. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Virology Journal, 9, 283. Retrieved from [Link]

  • Wikipedia. (n.d.). Amantadine. Retrieved from [Link]

  • De Clercq, E., & Leyssen, P. (2012). Antiviral Agents Derived from Novel 1-Adamantyl Singlet Nitrenes. Virology Journal, 9, 283. Retrieved from [Link]

  • Vu, B. D., et al. (2022). SYNTHESIS OF MEMANTINE HYDROCHLORIDE BY DIRECT AMINOATION OF 1-BROMO-3,5-DIMETHYLADAMANTANE WITH UREA. Journal of Military Pharmaco-Medicine, 47(9). Retrieved from [Link]

  • de Souza, A. C. A., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Scientific Reports, 13(1), 22201. Retrieved from [Link]

  • De Kimpe, N., et al. (1994). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 37(19), 3053-61. Retrieved from [Link]

  • Nguyen, T. H. T., et al. (2021). A CONCISE TWO-STEP METHOD FOR PREPARATION OF MEMANTINE HYDROCHLORIDE FROM 1, 3-DIMETHYLADAMANTANE. International Journal of Pharmaceutical Sciences and Research, 12(12), 6370-6383. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine derivatives of adamantane with antiviral activity. Retrieved from [Link]

  • Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Shiryaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 222, 113485. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(12), 8989-9020. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromoadamantane. Retrieved from [Link]

  • Zoidis, G., et al. (1994). Synthesis and antiviral activity of metabolites of rimantadine. Journal of Medicinal Chemistry, 37(19), 3053-61. Retrieved from [Link]

  • Zoidis, G., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(11), 2969. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antiviral activity of new adamantane derivatives. Retrieved from [Link]

  • Phan, T. P. D., et al. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. Retrieved from [Link]

  • ResearchGate. (n.d.). Original synthesis of amantadine (3). Retrieved from [Link]

  • Kuca, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(25), 2837-2854. Retrieved from [Link]

  • ResearchGate. (n.d.). Original synthesis of rimantadine (4). Retrieved from [Link]

Sources

Application Notes & Protocols: Incorporating the Adamantane Moiety to Improve Drug Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon cage, has become a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates is a well-established strategy for enhancing pharmacokinetic (PK) profiles, including metabolic stability, bioavailability, and membrane permeability. This guide provides a comprehensive overview of the rationale behind using adamantane, detailed protocols for its synthetic incorporation, and standardized assays for evaluating the resulting improvements in drug-like properties.

Introduction: The Adamantane Advantage in Drug Design

First isolated from crude oil in 1933 and made synthetically accessible by Schleyer in 1957, adamantane (tricyclo[3.3.1.13,7]decane) is a perfectly symmetrical, strain-free molecule.[1][2] Its unique physicochemical properties make it an exceptional tool for drug optimization. Often referred to as a "lipophilic bullet," the adamantane cage can dramatically alter a molecule's behavior in a biological system.[1][3]

Key properties and their pharmacokinetic implications include:

  • High Lipophilicity: The bulky, all-carbon framework of adamantane significantly increases the lipophilicity (fat-solubility) of a parent molecule.[1][4] This can enhance absorption, improve penetration across biological membranes like the blood-brain barrier (BBB), and facilitate stronger interactions with hydrophobic pockets in target proteins.[1][3][5]

  • Metabolic Stability: The adamantane cage is exceptionally resistant to metabolic degradation by cytochrome P450 (CYP) enzymes.[3][4] When positioned strategically, it can act as a "metabolic shield," sterically hindering the enzymatic breakdown of nearby labile functional groups, thereby increasing the drug's half-life and duration of action.[4][6][7]

  • Rigid 3D Structure: Unlike flexible alkyl chains, the rigid adamantane scaffold provides a fixed orientation for substituents. This three-dimensional architecture allows for precise positioning of pharmacophoric elements to optimize binding affinity and selectivity for a biological target.[4][8][9]

These benefits have been successfully realized in numerous clinically approved drugs, including the antiviral Amantadine, the Alzheimer's treatment Memantine, and the DPP-4 inhibitors for type 2 diabetes, Saxagliptin and Vildagliptin.[4][10][11]

Mechanism of Pharmacokinetic Improvement

Incorporating an adamantane moiety is not merely about adding bulk; it is a strategic decision to modulate several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Increased Lipophilicity and Permeability: The addition of an adamantyl group can increase the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units.[4] This shift towards higher lipophilicity often correlates with improved membrane permeability, a critical factor for oral bioavailability and CNS penetration.[4]

  • Shielding from Metabolism: The C-H bonds of the adamantane cage are non-oxidizable by common metabolic enzymes. By placing the adamantane group near a part of the molecule that is prone to metabolic attack (e.g., an aromatic ring or a susceptible alkyl chain), it can physically block access for metabolizing enzymes, thus preventing degradation.[4][6][12]

  • Modulating Protein Binding: The hydrophobic nature of adamantane can enhance binding to plasma proteins like albumin, which can influence the drug's distribution and half-life. It can also be used to anchor a drug within the hydrophobic binding pocket of its target enzyme or receptor.[13]

Caption: Influence of Adamantane Properties on Pharmacokinetics.

Synthetic Strategies and Protocols

The most common strategy for incorporating adamantane involves coupling a functionalized adamantane building block with the parent drug molecule.[10] Amide bond formation is a robust and widely used method.

Protocol 1: General Synthesis of an Adamantane Amide Derivative

This protocol describes the coupling of 1-adamantanecarbonyl chloride with a primary or secondary amine on a parent molecule.

Objective: To covalently attach an adamantane moiety to a target molecule containing an amine functional group.

Materials:

  • 1-Adamantanecarbonyl chloride

  • Target molecule with an amine group (Parent-NHR)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bars

  • Round-bottom flasks and standard glassware

  • Ice bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine-containing parent molecule (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. This acts as a base to neutralize the HCl byproduct of the reaction.

  • Cooling: Cool the stirring solution to 0°C in an ice bath. This helps to control the exothermic reaction.

  • Acyl Chloride Addition: In a separate flask, dissolve 1-adamantanecarbonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure adamantane-amide conjugate.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Caption: Workflow for Adamantane Amide Synthesis.

Pharmacokinetic Characterization Protocols

After synthesis, the new adamantane-containing compound must be evaluated to confirm the intended pharmacokinetic improvements. An in vitro metabolic stability assay is a critical first step.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by CYP enzymes, providing key data on its intrinsic clearance (CLint) and metabolic half-life (t½).[12][14]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM), from a reputable supplier

  • Test compound and non-adamantylated parent compound (as a control)

  • Positive control compounds (e.g., Testosterone, Verapamil - known to be metabolized)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

  • Incubation Mixture: On a 96-well plate, prepare the main incubation mixture (for each time point) containing phosphate buffer and HLM (typically 0.5 mg/mL protein concentration).[15] Pre-warm this plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.[14] For a negative control, add buffer instead of the NADPH system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14][15] The 0-minute time point is prepared by adding the stopping solution before adding the NADPH system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) .[16]

Caption: Workflow for In Vitro Metabolic Stability Assay.

Data Presentation and Case Studies

The impact of adamantane incorporation is best illustrated by comparing the pharmacokinetic parameters of the parent drug with its adamantylated derivative.

Table 1: Comparative Pharmacokinetic Data of Adamantylated Drugs

Drug / AnalogTargetKey Modificationt½ (min) in HLMIntrinsic Clearance (CLint)Notes
Vildagliptin Analog DPP-4Parent structure15HighSusceptible to rapid metabolism.
Saxagliptin DPP-4Adamantane incorporation>120LowAdamantane shields from CYP3A4/5 metabolism.[8]
P2X7R Antagonist P2X7 ReceptorBenzamide lead7.8 (rat liver)HighRapid clearance observed.[4]
Adamantyl-P2X7R P2X7 ReceptorAdamantyl replacement46.8 (rat liver)Low~6-fold increase in metabolic half-life.[4]

Data is illustrative and compiled from literature sources for comparative purposes.

The data clearly demonstrates the profound effect of the adamantane moiety. In the case of DPP-4 inhibitors, moving from a related structure to the adamantane-containing Saxagliptin resulted in significantly enhanced metabolic stability. Similarly, replacing a phenyl group with an adamantyl group in a P2X7 receptor antagonist led to a dramatic increase in its half-life in liver microsomes.[4]

Conclusion and Best Practices

Incorporating an adamantane moiety is a powerful and validated strategy in medicinal chemistry for overcoming pharmacokinetic challenges. Its unique combination of lipophilicity, rigidity, and metabolic inertness provides a versatile tool for enhancing drug stability, permeability, and bioavailability.

Best Practices:

  • Strategic Placement: The point of attachment for the adamantane group is critical. It should be positioned to effectively shield known metabolic soft spots without disrupting essential interactions with the biological target.

  • Balancing Properties: While adamantane increases lipophilicity, an excessive increase can lead to poor solubility and non-specific binding. This property must be carefully balanced with other molecular characteristics.

  • Comprehensive Evaluation: The benefits of adamantylation must be confirmed empirically. A full suite of in vitro ADME assays, followed by in vivo pharmacokinetic studies in animal models, is essential to validate the success of the strategy.

By following the principles and protocols outlined in this guide, researchers can effectively leverage the adamantane scaffold to design more robust, effective, and successful drug candidates.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Cerulli, J. (2024). The Role of Adamantane Derivatives in Modern Drug Discovery. Cerulli Chemistry. [Link]

  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Spasov, A. A., et al. (2020). Use of the Adamantane Structure in Medicinal Chemistry. Pharmaceutical Chemistry Journal. [Link]

  • Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]

  • Schreiner, P. R., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]

  • Creative Bioarray. (2025). How to Conduct an In Vitro Metabolic Stability Study. Creative Bioarray. [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. SciSpace. [Link]

  • Iulia, O., et al. (2017). Adamantane – A Lead Structure for Drugs in Clinical Practice. Bentham Science. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]

  • Fesatidou, M., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Molecules. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057-1065. [Link]

  • Symeres. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Symeres. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057-1065. [Link]

  • Kim, W., et al. (2016). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. ResearchGate. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

  • Dhayalan, V. (2023). Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks. ResearchGate. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. ResearchGate. [Link]

  • Klepetářová, B., & Jahn, U. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7652. [Link]

  • Wikipedia. (n.d.). Adamantane. Wikipedia. [Link]

Sources

Application Notes and Protocols for the Use of Adamantane Derivatives in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of the Adamantane Scaffold in Pharmacology

Adamantane, a rigid, tricyclic hydrocarbon, presents a unique and highly valuable scaffold in the field of drug delivery. Its distinct physicochemical properties, including high lipophilicity, structural rigidity, and a cage-like three-dimensional structure, make it an exceptional building block for the design of sophisticated drug delivery systems.[1][2] The lipophilic nature of adamantane facilitates improved cellular uptake and allows it to anchor within the lipid bilayers of carriers like liposomes, while its robust structure can protect conjugated drugs from metabolic degradation.[3][4]

A cornerstone of adamantane's utility in drug delivery is its remarkable ability to form stable host-guest complexes, particularly with cyclodextrins.[3] The adamantane moiety fits perfectly within the hydrophobic cavity of β-cyclodextrin, exhibiting high association constants (Kₐ) in the range of 10³ to 10⁵ M⁻¹.[3] This strong and specific non-covalent interaction is the foundation for creating self-assembling and stimulus-responsive drug delivery vehicles.[4][5] This guide provides in-depth application notes and detailed protocols for the synthesis, characterization, and evaluation of adamantane-based drug delivery systems, tailored for researchers and professionals in drug development.

I. Adamantane-Functionalized Liposomes for Targeted Drug Delivery

Application Note: Leveraging Adamantane as a Membrane Anchor

The incorporation of adamantane derivatives into liposomal formulations offers a powerful strategy for surface functionalization and targeted drug delivery.[6] Adamantane's lipophilic cage readily partitions into the lipid bilayer of liposomes, acting as a robust anchor for various targeting ligands, such as carbohydrates or peptides, that can be conjugated to the adamantane core.[3] This approach allows for the specific targeting of cells or tissues that overexpress corresponding receptors, thereby enhancing therapeutic efficacy and reducing off-target effects.[3] For instance, mannosylated adamantane derivatives incorporated into liposomes can target mannose receptors on immune cells like macrophages.[3]

G cluster_0 Preparation of Adamantane-Lipid Conjugate cluster_1 Liposome Formulation cluster_2 Characterization A1 Adamantane Derivative (e.g., 1-aminoadamantane) A3 Conjugation Reaction A1->A3 A2 Lipid with Reactive Group (e.g., NHS-ester lipid) A2->A3 A4 Purification A3->A4 B2 Adamantane-Lipid Conjugate A4->B2 Incorporate into lipid mixture B1 Lipid Mixture (e.g., DPPC, Cholesterol) B4 Lipid Film Hydration B1->B4 B2->B4 B3 Drug for Encapsulation B3->B4 B5 Sonication/Extrusion B4->B5 C1 Dynamic Light Scattering (DLS) (Size, PDI, Zeta Potential) B5->C1 C2 Cryo-TEM (Morphology) B5->C2 C3 Drug Entrapment Efficiency B5->C3

Protocol: Preparation of Adamantane-Functionalized Liposomes via Film Hydration

This protocol details the preparation of liposomes functionalized with an adamantane derivative.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Adamantane-PEG-DSPE conjugate (or other adamantane-lipid conjugate)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform and Methanol (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Polycarbonate membranes (100 nm pore size)

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and the adamantane-lipid conjugate in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:Adamantane-lipid).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, ~41°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a PBS solution containing the drug to be encapsulated. The hydration should be performed at a temperature above the lipid phase transition temperature with gentle agitation.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Size Reduction and Unilamellar Vesicle Formation:

    • Subject the MLV suspension to several freeze-thaw cycles to increase the encapsulation efficiency.

    • Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane using a liposome extruder to produce unilamellar vesicles (LUVs) of a defined size.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using DLS.

    • Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy after lysing the liposomes with a detergent).

II. Supramolecular Nanoparticles via Adamantane-Cyclodextrin Host-Guest Interactions

Application Note: Self-Assembling Nanosystems for Drug Delivery

The strong and specific interaction between adamantane and cyclodextrin is a powerful tool for the bottom-up fabrication of supramolecular nanoparticles.[7] By functionalizing polymers or other carrier molecules with either adamantane or cyclodextrin, self-assembling nanosystems can be created through simple mixing of the complementary components.[7] This approach allows for the encapsulation of therapeutic agents within the nanoparticle core. Furthermore, the reversible nature of the host-guest interaction can be exploited to create stimuli-responsive systems, where drug release is triggered by changes in the local environment (e.g., pH, competitive guest molecules).[7]

G A Adamantane-Functionalized Polymer (Guest) D Self-Assembly in Aqueous Solution A->D B Cyclodextrin-Functionalized Polymer (Host) B->D C Hydrophobic Drug C->D Co-assembly E Drug-Loaded Supramolecular Nanoparticle D->E

Protocol: Preparation of Adamantane-Functionalized Polymeric Micelles for Doxorubicin Delivery

This protocol describes the preparation of self-assembled polymeric micelles using an adamantane-terminated amphiphilic block copolymer for the encapsulation of the anticancer drug doxorubicin (DOX).

Materials:

  • Adamantane-poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (Ad-PEG-PLGA)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Dynamic Light Scattering (DLS) instrument

  • Fluorospectrophotometer

Procedure:

  • Preparation of Doxorubicin Base:

    • Dissolve DOX·HCl in DMF and add a 3-fold molar excess of TEA to neutralize the hydrochloride salt, forming the hydrophobic DOX base. Stir for 2 hours in the dark.

  • Micelle Formation and Drug Loading:

    • Dissolve the Ad-PEG-PLGA copolymer and the prepared DOX base in DMF.

    • Add deionized water dropwise to the polymer/drug solution under vigorous stirring using a syringe pump. The gradual addition of water induces the self-assembly of the amphiphilic block copolymers into micelles, with the hydrophobic PLGA and DOX forming the core and the hydrophilic PEG forming the corona.

  • Purification:

    • Transfer the micellar solution into a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against a large volume of deionized water for 24 hours, with frequent changes of water, to remove the DMF, TEA·HCl, and any unloaded DOX.

  • Characterization:

    • Determine the particle size and PDI of the DOX-loaded micelles by DLS.

    • Quantify the drug loading content (DLC) and drug loading efficiency (DLE) using fluorescence spectroscopy. Lyse the micelles with a suitable solvent (e.g., DMSO) to release the encapsulated DOX and measure its fluorescence (λex ≈ 480 nm, λem ≈ 590 nm).

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100

    • DLE (%) = (Weight of loaded drug / Weight of drug in feed) x 100

III. Adamantane-Crosslinked Hydrogels for Sustained Drug Release

Application Note: Supramolecular Hydrogels with Tunable Properties

Adamantane derivatives can act as physical crosslinkers in the formation of supramolecular hydrogels.[8] When difunctional adamantane molecules are mixed with polymers functionalized with host molecules like cyclodextrin, they can bridge multiple polymer chains, leading to the formation of a three-dimensional hydrogel network.[8] A key advantage of these hydrogels is their shear-thinning and self-healing properties, which arise from the reversible nature of the host-guest interactions.[9] This makes them injectable, allowing for minimally invasive administration. The sustained release of encapsulated drugs from these hydrogels can be controlled by the affinity of the drug for the cyclodextrin host and the crosslinking density of the hydrogel.[9]

Guest Molecule Host Molecule Association Constant (Kₐ) (M⁻¹) Application Reference
1-Adamantanecarboxylic acidβ-Cyclodextrin7.7 x 10⁴Drug Delivery, Supramolecular Assembly[10]
1,3-Adamantanedicarboxylic acidβ-Cyclodextrin6.3 x 10⁴Hydrogel Formation[10]

Table 1: Thermodynamic parameters for the binding of adamantane derivatives with β-cyclodextrin determined by Isothermal Titration Calorimetry (ITC).

Protocol: Preparation of an Injectable Hyaluronic Acid Hydrogel Crosslinked with Adamantane

This protocol describes the preparation of a supramolecular hydrogel from hyaluronic acid (HA) modified with adamantane (guest) and β-cyclodextrin (host).[8][11]

Materials:

  • Hyaluronic acid (HA)

  • 1-Adamantane acetic acid

  • β-Cyclodextrin derivative with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer

  • Lyophilizer

  • Rheometer

Procedure:

  • Synthesis of Adamantane-Modified Hyaluronic Acid (HA-Ad):

    • Dissolve HA in a suitable solvent (e.g., a mixture of water and an organic solvent).

    • Activate the carboxylic acid groups of HA using EDC and NHS.

    • Add an amino-functionalized adamantane derivative to the activated HA solution and stir at room temperature to form an amide linkage.

    • Purify the HA-Ad conjugate by dialysis against deionized water and then lyophilize.

  • Synthesis of Cyclodextrin-Modified Hyaluronic Acid (HA-CD):

    • Follow a similar procedure as for HA-Ad, but instead of the adamantane derivative, use a β-cyclodextrin derivative with a primary amine.

    • Purify the HA-CD conjugate by dialysis and lyophilize.

  • Hydrogel Formation:

    • Dissolve the lyophilized HA-Ad and HA-CD polymers in separate PBS solutions.

    • Mix the two polymer solutions. Gelation should occur rapidly as the adamantane and cyclodextrin moieties form inclusion complexes, crosslinking the polymer chains.

  • Characterization:

    • Characterize the mechanical properties of the hydrogel (e.g., storage and loss moduli) using a rheometer.

    • To evaluate drug release, load a model drug into the hydrogel during its formation and measure the cumulative release of the drug into a surrounding buffer over time.

IV. Characterization Techniques

Isothermal Titration Calorimetry (ITC) for Host-Guest Binding Analysis

Application Note: ITC is a powerful technique for the thermodynamic characterization of host-guest interactions, such as the binding of adamantane derivatives to cyclodextrins.[10][12] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[12] This information is crucial for the rational design of drug delivery systems based on host-guest chemistry.[13][14]

Protocol: ITC Measurement of Adamantane-Cyclodextrin Binding [10]

  • Sample Preparation:

    • Prepare a solution of the host molecule (e.g., β-cyclodextrin) in a suitable buffer (e.g., PBS) at a concentration of approximately 1 mM.

    • Prepare a solution of the guest molecule (e.g., 1-adamantanecarboxylic acid) in the same buffer at a concentration of approximately 0.1 mM.

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the ITC cell.

  • ITC Experiment:

    • Fill the ITC sample cell with the guest solution and the injection syringe with the host solution.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of the host solution into the guest solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat of reaction for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kₐ, ΔH, and n of the interaction.

Dynamic Light Scattering (DLS) for Nanoparticle Sizing

Application Note: DLS is a non-invasive technique used to measure the size distribution and stability of nanoparticles in suspension.[15][16] It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[17][18] DLS provides the hydrodynamic diameter of the nanoparticles, which is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured.[18]

Protocol: DLS Measurement of Adamantane-Based Nanoparticles

  • Sample Preparation:

    • Dilute the nanoparticle suspension in a suitable solvent (e.g., deionized water or PBS) to an appropriate concentration to avoid multiple scattering effects.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • DLS Measurement:

    • Transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs to ensure reproducibility.

  • Data Analysis:

    • The software will generate a correlation function from the scattered light intensity fluctuations.

    • Analyze the correlation function using a suitable algorithm (e.g., cumulants analysis) to obtain the z-average hydrodynamic diameter and the polydispersity index (PDI).

V. In Vitro Evaluation

Protocol: In Vitro Drug Release Study
  • Preparation of Drug-Loaded Formulation:

    • Prepare the adamantane-based drug delivery system (e.g., nanoparticles, hydrogel) loaded with the drug of interest as described in the previous protocols.

  • Release Study Setup:

    • Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable molecular weight cutoff.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to simulate the tumor microenvironment) at 37°C with constant stirring.

  • Sample Collection and Analysis:

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the drug release profile.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded adamantane formulation and the free drug in the culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the formulations and controls (untreated cells and empty carrier).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Plot the cell viability versus drug concentration and determine the half-maximal inhibitory concentration (IC₅₀) for each formulation.[19][20]

References

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed, 28212339. [Link]

  • Burke, J. A., Zhang, X., & Bobbala, S. (2015). Sustained Small Molecule Delivery from Injectable Hyaluronic Acid Hydrogels through Host-Guest Mediated Retention. ACS Macro Letters, 4(11), 1259-1263. [Link]

  • Wang, K., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(9), 2412. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1055-1064. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC, PMC6155684. [Link]

  • Andonova, V., & Dragomanova, S. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1055-1064. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1055-1064. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]

  • Parab, D. D., & Kohli, H. K. (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry, 7(1), 106-112. [Link]

  • Parab, D. D., & Kohli, H. K. (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry, 7(1), 106-112. [Link]

  • Martin, A. D., De-Juan-Pardo, E. M., & Hubbell, J. A. (2022). Sustained release of drug-loaded nanoparticles from injectable hydrogels enables long-term control of macrophage phenotype. Biomaterials Science, 10(21), 6031-6045. [Link]

  • Lee, J. H., et al. (2019). Supramolecular assembly based on host-guest interaction between beta-cyclodextrin and adamantane for specifically targeted cancer imaging. Journal of Industrial and Engineering Chemistry, 77, 348-356. [Link]

  • Głowacka, I. E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

  • Acar, Ç., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(3), 2000256. [Link]

  • Kim, J., et al. (2025). Preparation and application of supramolecular self-assembled hyaluronic acid hydrogel.
  • Biela, A., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 80(3-4), 245-256. [Link]

  • Tzakos, A. G., et al. (2020). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. Methods in Molecular Biology, 2207, 241-253. [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]

  • NIST. (2018). Dynamic Light Scattering Distributions by Any Means. [Link]

  • Zaman, M. (2014). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). University of Arkansas. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]

  • Kelani, M. T., et al. (2021). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. South African Journal of Chemistry, 75, 59-71. [Link]

  • HORIBA. Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. [Link]

  • Nguyen, T. H., et al. (2022). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Applied Sciences, 12(15), 7576. [Link]

  • HORIBA. (2011). Nanoparticle Analysis: Dynamic Light Scattering for Particle Size Determination. [Link]

  • de Faria, D. L., et al. (2012). Preparation and characterization of hydrogels with potential for use as biomaterials. Materials Research, 15(2), 277-282. [Link]

  • Gadade, D. D., et al. (2020). Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. Current Pharmaceutical Design, 26(12), 1349-1363. [Link]

  • Li, J., & Loh, X. J. (2014). Cyclodextrin-based host–guest supramolecular nanoparticles for delivery: from design to applications. Accounts of chemical research, 47(4), 1186-1195. [Link]

  • Cullis, P. R., et al. (1987). Generating and loading of liposomal systems for drug-delivery applications. Advanced drug delivery reviews, 1(2-3), 267-282. [Link]

  • Arvanitidis, E., et al. (2017). Formation of a stabilized supramolecular hydrogel of adamantane functionalized peptide scaffolds (1: 1-Ad mixed 9: 1 and cyclodextrin vesicles (CDV) of amphiphilic β-cyclodextrin host molecules (β-CDA) via multivalent host–guest inclusion complexes at pH 6 (final concentrations are 0.75 wt% of 1 and 2 mM (0.6 wt%) CDV). ResearchGate. [Link]

  • Song, J., et al. (2021). The Role of Cyclodextrin in the Construction of Nanoplatforms: From Structure, Function and Application Perspectives. Pharmaceutics, 13(11), 1935. [Link]

  • Liu, Y., et al. (2020). Preparing liposomes with high drug loading capacity and the use thereof.
  • Al-Musawi, S., et al. (2023). Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles. International Journal of Nanomedicine, 18, 3125-3148. [Link]

  • Springer Nature. NMR Protocols and Methods. [Link]

  • Zhang, H., & He, J. (2013). Synthesis of Polyethylene Glycol (PEG) Derivatives and PEGylated−Peptide Biopolymer Conjugates. ACS Macro Letters, 2(3), 239-242. [Link]

  • Jäger, H., & Humpfer, E. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 11(11), 5092. [Link]

  • Mocanu, A., et al. (2022). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. Polymers, 14(15), 3042. [Link]

  • Kim, S. H., et al. (2022). Synthesis of Terminal-Alkylated PEGs with Imine Spacer to Form Iminium Mono-Ion Complexes for pDNA Delivery into Skeletal Muscle. Polymers, 14(15), 3121. [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Journal of Neuroscience Methods, 222, 1-15. [Link]

  • Veronese, F. M., et al. (2013). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Bioconjugate chemistry, 24(5), 846-854. [Link]

  • Dharmisthapon, P., et al. (2015). Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery. Methods in molecular biology, 1275, 121-133. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Methods in molecular biology, 1862, 115-131. [Link]

Sources

Application Notes and Protocols for the Amination of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and theoretical insights for the synthesis of 3-methyladamantan-1-amine, a valuable building block for drug discovery, from its precursor, 1-Bromo-3-methyladamantane. We delve into the mechanistic underpinnings of nucleophilic substitution at the sterically hindered bridgehead position of the adamantane core, focusing on SN1 and Ritter reaction pathways. This document offers researchers and drug development professionals a selection of robust experimental procedures, comparative data, and troubleshooting guidance to facilitate the successful synthesis of this key amine intermediate.

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has become a privileged scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties can enhance a drug candidate's pharmacokinetic profile by increasing bioavailability, improving metabolic stability, and providing a defined vector for substituent placement.[3][4] The incorporation of an amino group at a bridgehead position creates aminoadamantanes, a class of compounds with significant therapeutic success. Notable examples include Amantadine, an antiviral agent, and Memantine, a drug used for the management of Alzheimer's disease, demonstrating the profound impact of this structural motif.[3][5]

This compound is a key starting material for accessing 3-methyladamantan-1-amine, an important intermediate for novel therapeutics.[6][7] The synthetic challenge lies in performing a nucleophilic substitution at a tertiary bridgehead carbon, which dictates a specific set of mechanistic rules and reaction conditions.

Mechanistic Rationale: SN1 vs. Ritter Pathways

The reactivity of this compound is dominated by its structure. As a tertiary alkyl halide with the bromine atom at a bridgehead position, the backside attack required for a concerted SN2 reaction is sterically impossible.[8] Consequently, amination proceeds through mechanisms involving a carbocation intermediate.

The SN1 Pathway

Nucleophilic substitution on this substrate proceeds exclusively via a stepwise SN1 mechanism.[8][9]

  • Carbocation Formation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group. This step is often facilitated by a polar protic solvent or a Lewis acid, resulting in the formation of a stable tertiary carbocation at the bridgehead position.

  • Nucleophilic Attack: The planar carbocation is then rapidly attacked by a nucleophile (e.g., an amine or ammonia) from either face to form the final product.

SN1_Mechanism Start This compound Carbocation 3-Methyladamantyl Carbocation Start->Carbocation Slow (Rate-Determining) -Br⁻ Product 3-Methyladamantan-1-amine Carbocation->Product Fast Nu Nucleophile (NH₃) Nu->Product Fast

Caption: Generalized SN1 reaction pathway for amination.

The Ritter Reaction Pathway

The Ritter reaction is a powerful and widely used alternative for synthesizing amines from substrates that can form stable carbocations.[10][11] This method transforms a nitrile into an N-alkyl amide, which is then hydrolyzed to yield the primary amine.[12]

  • Carbocation Formation: Similar to the SN1 pathway, the 3-methyladamantyl cation is generated from this compound in the presence of a strong acid.[10]

  • Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (e.g., acetonitrile) acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion intermediate.

  • Hydrolysis: The nitrilium ion is subsequently hydrolyzed by water to form an N-acetylated amine intermediate, which can then be hydrolyzed under acidic or basic conditions to the final primary amine.

Ritter_Mechanism Start This compound Carbocation 3-Methyladamantyl Carbocation Start->Carbocation H⁺ -Br⁻ Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + CH₃CN Amide N-(3-methyladamantan-1-yl)acetamide Nitrilium->Amide + H₂O Product 3-Methyladamantan-1-amine Amide->Product Hydrolysis (H⁺ or OH⁻)

Caption: Stepwise mechanism of the Ritter Reaction pathway.

Experimental Protocols & Data

The following protocols provide detailed procedures for the amination of this compound. While direct amination with ammonia is often complicated by overalkylation[13][14], the Ritter reaction and amination via an isothiouronium salt are more controlled and higher-yielding alternatives.

Protocol 1: Amination via the Ritter Reaction

This two-step protocol first generates the N-acetylated intermediate, which is then hydrolyzed to the target amine. This method is highly effective for tertiary halides like adamantanes.[10][15][16]

Step A: Synthesis of N-(3-methyladamantan-1-yl)acetamide

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, charge this compound (e.g., 24.3 g, 0.1 mol) and acetonitrile (e.g., 100 ml).

  • Acid Addition: Cool the mixture to 5-10°C in an ice bath. Slowly add concentrated sulfuric acid (e.g., 200 ml) drop-wise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Subsequently, heat the reaction mixture to 45-50°C and maintain for 8 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into 500 ml of ice-cold water. Extract the aqueous mixture with toluene (3 x 100 ml).

  • Purification: Combine the organic layers and wash with a 5% sodium bicarbonate solution (2 x 100 ml) followed by water (100 ml). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-(3-methyladamantan-1-yl)acetamide.

Step B: Hydrolysis to 3-Methyladamantan-1-amine

  • Reaction Setup: To the crude amide from Step A, add a solution of 20% aqueous sodium hydroxide (e.g., 150 ml) and ethylene glycol (e.g., 100 ml) as a co-solvent.

  • Hydrolysis: Heat the mixture to reflux (approx. 120-130°C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with diethyl ether or dichloromethane (3 x 100 ml).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. The solvent can be evaporated to yield the crude amine. For higher purity, the amine can be converted to its hydrochloride salt by bubbling HCl gas through the ethereal solution or by adding a solution of HCl in isopropanol, followed by recrystallization.

ParameterValue (Step A)Value (Step B)Reference(s)
Temperature 5-50°C120-130°C (Reflux)[15][16]
Reaction Time ~11-12 hours12-18 hours[15][16]
Key Reagents Acetonitrile, H₂SO₄NaOH, Ethylene Glycol[10][17]
Expected Yield >80% (for similar substrates)High[10]
Protocol 2: Amination via Isothiouronium Salt Formation

This method, analogous to a common synthesis for Memantine, proceeds through an isothiouronium salt intermediate that is subsequently hydrolyzed.[8][17]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (e.g., 24.3 g, 0.1 mol), thiourea (e.g., 30.4 g, 0.4 mol), and propylene glycol (e.g., 80 ml).

  • Isothiouronium Salt Formation: Heat the reaction mixture to 160°C and maintain this temperature with vigorous stirring for 5-6 hours.

  • Hydrolysis: Cool the reaction mixture to approximately 80°C. Carefully add a 40% aqueous sodium hydroxide solution until the pH of the mixture is >12. Re-heat the mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis of the intermediate.

  • Work-up and Purification: Cool the mixture to room temperature and extract with toluene (3 x 100 ml). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The product can be isolated and purified as described in Protocol 1, Step B4.

ParameterValueReference(s)
Molar Ratio (Substrate:Thiourea) 1:4[17]
Temperature 160°C (formation), Reflux (hydrolysis)[8][17]
Reaction Time ~10-12 hours total[17]
Solvent Propylene Glycol[17]
Expected Yield 80-85% (for similar substrates)[17]

General Experimental Workflow

The synthesis of 3-methyladamantan-1-amine from its bromo-precursor follows a standard sequence of chemical transformation and purification steps.

Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Start This compound + Aminating Reagent Reaction Heating / Stirring (e.g., 45-160°C) Start->Reaction Hydrolysis Hydrolysis (if required) Reaction->Hydrolysis Quench Quenching (e.g., Water) Hydrolysis->Quench Extraction Liquid-Liquid Extraction (e.g., Toluene/Water) Quench->Extraction Drying Drying Organic Phase (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Salt HCl Salt Formation (Optional) Evaporation->Salt Recrystal Recrystallization Salt->Recrystal Final Pure 3-Methyladamantan-1-amine (or HCl salt) Recrystal->Final

Caption: General experimental workflow for amination and purification.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction due to insufficient time or temperature.- Moisture quenching the carbocation or reagents.- Ineffective hydrolysis of the amide intermediate (Ritter).- Increase reaction time and/or temperature. Monitor reaction progress by TLC/GC-MS.- Use anhydrous solvents and reagents. Dry glassware thoroughly.- Ensure hydrolysis conditions (pH, temperature, time) are sufficient.
Formation of Side Products - Elimination (E1) reaction forming 3-methyladamantene, favored by high temperatures and non-nucleophilic bases.- Use a more nucleophilic amination strategy (e.g., Ritter reaction).- Maintain careful temperature control during the reaction.
Difficult Purification - Product is a volatile or oily free base.- Co-elution of starting material and product during chromatography.- Convert the amine product to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify by recrystallization.- Optimize the solvent system for column chromatography or switch to an alternative purification method.
Reaction Stalls - Deactivation of acid catalyst in the Ritter reaction.- Poor quality of starting materials.- Ensure the correct stoichiometry of the acid catalyst.- Verify the purity of this compound and other reagents by NMR or GC-MS before starting.

Conclusion

The amination of this compound is a critical transformation for accessing valuable amine building blocks in pharmaceutical research. Due to the unique steric and electronic properties of the adamantane core, this reaction proceeds via an SN1-type mechanism involving a stable tertiary carbocation. While direct amination is challenging, indirect methods such as the Ritter reaction or the use of thiourea provide reliable and high-yielding pathways to the desired 3-methyladamantan-1-amine. The protocols and insights provided in this guide offer a comprehensive resource for researchers to successfully perform this synthesis and troubleshoot potential challenges, thereby facilitating the development of novel adamantane-based therapeutics.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem, 77(8).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks, 15(5), 3206-3214.
  • Use of the Adamantane Structure in Medicinal Chemistry. (2010).
  • The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.).
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane. (2025). Benchchem.
  • Application Notes and Protocols: Ritter Reaction of 1-Bromoadamantane with Nitriles. (2025). Benchchem.
  • Amine alkyl
  • Ritter reaction. (n.d.). Wikipedia.
  • Application of 1-Bromo-3,5-dimethyladamantane in Organic Synthesis: Application Notes and Protocols. (2025). Benchchem.
  • Method for the synthesis of adamantane amines. (1997).
  • Synthesis of Amines. (2025). Chemistry LibreTexts.
  • A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. (2025). Benchchem.
  • Ritter Reaction. (2019). Organic Chemistry Portal.
  • 3-Methyladamantan-1-amine hydrochloride. (n.d.). MySkinRecipes.
  • 3-Methyladamantan-1-amine. (n.d.). ChemScene.
  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. (2023). Organic Process Research & Development.
  • Process for the preparation of 1-bromo-3,5-dimethyl adamantane. (2011).
  • 3-Methyladamantan-1-amine. (n.d.). PubChem.
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). University of California, Santa Barbara.

Sources

Application Notes and Protocols: SN1 Reaction Kinetics of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Adamantane Scaffolds in SN1 Reactions

The adamantane cage, a rigid and sterically hindered structure, provides a unique platform for studying reaction mechanisms, particularly the unimolecular nucleophilic substitution (SN1) reaction.[1] Unlike more flexible alkyl halides, the bridgehead position of adamantane derivatives, such as 1-Bromo-3-methyladamantane, cannot undergo backside attack, thus precluding the SN2 pathway.[2] This structural constraint makes adamantyl systems ideal substrates for investigating the kinetics and factors influencing the SN1 mechanism, which proceeds through a carbocation intermediate.[3][4] The stability of this tertiary carbocation is a key determinant of the reaction rate.[5]

These compounds are not merely of academic interest; adamantane derivatives are crucial intermediates in the synthesis of pharmacologically active molecules.[1] For instance, derivatives of 1-aminoadamantane are utilized in the development of antiviral and Alzheimer's disease medications.[6] A thorough understanding of the SN1 reaction kinetics of adamantyl halides is therefore essential for optimizing synthetic routes and developing novel therapeutics.

This guide provides a detailed exploration of the SN1 solvolysis of this compound, offering both a theoretical framework and practical experimental protocols for kinetic analysis.

Theoretical Background: The SN1 Mechanism

The SN1 reaction is a stepwise process involving the formation of a carbocation intermediate.[7] For this compound, the reaction proceeds as follows:

  • Ionization (Rate-Determining Step): The carbon-bromine bond cleaves heterolytically, forming a stable tertiary adamantyl carbocation and a bromide ion. This is the slowest step and thus dictates the overall reaction rate.[8][9]

  • Nucleophilic Attack: A solvent molecule (the nucleophile in solvolysis) attacks the planar carbocation.[7] This can occur from either face of the carbocation.

  • Deprotonation: If the nucleophile was neutral (e.g., water or alcohol), a final rapid deprotonation step yields the final product.[10]

The rate of an SN1 reaction is independent of the nucleophile's concentration and follows first-order kinetics, as described by the rate law: Rate = k[Substrate] .[3][8]

SN1_Mechanism Substrate This compound Carbocation 3-Methyl-1-adamantyl Carbocation + Br⁻ Substrate->Carbocation Ionization (Slow, Rate-Determining) Intermediate Oxonium Ion Carbocation->Intermediate Nucleophilic Attack (e.g., H₂O, ROH) (Fast) Product Solvolysis Product Intermediate->Product Deprotonation (Fast)

Caption: The SN1 reaction mechanism of this compound.

Experimental Protocol: Kinetic Analysis of Solvolysis

The kinetics of the solvolysis of this compound can be monitored by measuring the rate of production of the acidic byproduct (HBr).[11] This can be achieved through a variety of methods, including titration with a standard base or by monitoring the change in conductivity of the solution.[12][13]

Materials and Reagents
  • This compound (CAS: 702-77-2)

  • Solvent (e.g., aqueous ethanol, aqueous acetone)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., bromothymol blue or phenolphthalein)

  • Volumetric flasks, pipettes, and burettes

  • Constant temperature water bath

  • Stopwatch

Procedure: Titrimetric Method
  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent system (e.g., 80% ethanol/20% water).

  • Reaction Setup: In a series of flasks, place a known volume of the solvent. Add a few drops of the indicator.

  • Initiation: At time zero, add a precise volume of the this compound solution to the first flask and start the stopwatch.

  • Titration: Immediately titrate the generated HBr with the standardized NaOH solution until the indicator endpoint is reached. Record the volume of NaOH added and the time.

  • Time Points: Repeat the titration at regular time intervals for the other flasks to monitor the progress of the reaction.

  • Data Analysis: The concentration of the alkyl halide remaining at each time point can be calculated from the amount of HBr produced. A plot of ln[Alkyl Halide] versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Substrate Prepare this compound Solution Initiate Initiate Reaction at Constant Temperature Prep_Substrate->Initiate Prep_Solvent Prepare Solvent System (e.g., 80% EtOH/H₂O) Prep_Solvent->Initiate Prep_Titrant Standardize NaOH Solution Titrate Titrate with NaOH to Endpoint Prep_Titrant->Titrate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction (if necessary) Sample->Quench Quench->Titrate Calculate Calculate [Substrate] vs. Time Titrate->Calculate Plot Plot ln[Substrate] vs. Time Calculate->Plot Determine_k Determine Rate Constant (k) from Slope Plot->Determine_k

Caption: Experimental workflow for kinetic analysis.

Data Presentation and Interpretation

The collected data can be organized into a table to clearly show the relationship between time and the concentration of the reactant.

Time (s)Volume of NaOH (mL)[HBr] produced (M)[this compound] remaining (M)ln[this compound]
00.000.00000.1000-2.303
3002.500.00250.0975-2.328
6004.800.00480.0952-2.352
9006.900.00690.0931-2.374
12008.800.00880.0912-2.395

Note: The data in this table is hypothetical and for illustrative purposes only.

A plot of the natural logarithm of the concentration of this compound versus time should yield a straight line, confirming the first-order kinetics of the SN1 reaction. The slope of this line is equal to the negative of the rate constant (-k).

Factors Influencing Reaction Kinetics

Several factors can significantly impact the rate of the SN1 reaction of this compound:

  • Solvent Polarity: Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the carbocation intermediate through solvation, thereby increasing the reaction rate.[5] The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent ionizing power.[14][15]

  • Leaving Group: The nature of the leaving group is crucial. A better leaving group, which is a weaker base, will depart more readily, accelerating the rate-determining ionization step.[5]

  • Temperature: As with most chemical reactions, increasing the temperature will increase the rate of the SN1 reaction by providing more molecules with the necessary activation energy.

Troubleshooting and Considerations

  • Purity of Substrate: Ensure the this compound is pure, as impurities can affect the reaction rate.

  • Temperature Control: Maintain a constant temperature throughout the experiment, as the rate constant is highly temperature-dependent.

  • Solvent Composition: The composition of the solvent mixture should be precise, as it directly influences the polarity and ionizing power of the medium.

  • Glassware Interaction: In strongly basic solutions, there can be a reaction with Pyrex glassware, which could introduce artifacts into kinetic measurements.[16]

Conclusion

The study of the SN1 reaction kinetics of this compound provides valuable insights into the fundamental principles of nucleophilic substitution reactions. The rigid adamantane framework serves as an excellent model system, allowing for the unambiguous investigation of the factors that govern the formation and stability of carbocation intermediates. The protocols and theoretical background presented in this guide offer a comprehensive resource for researchers in organic synthesis and medicinal chemistry to accurately determine and interpret the kinetics of these important transformations.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Books.
  • Process for the preparation of 1-bromo-3,5-dimethyl adamantane. (n.d.). Google Patents.
  • Application of 1-Bromo-3,5-dimethyladamantane in Organic Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • Bentley, T. W., & Roberts, K. (n.d.). Leaving group and solvent effects on SN1 reactions of adamantyl substrates. Contributions from electrostatic, electrophilic, and lipophilic effects. The Journal of Organic Chemistry.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). BYJUS.
  • This compound. (n.d.). Chemsrc.
  • Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. (n.d.). NIH.
  • The Grunwald–Winstein relationship in the solvolysis of crowded tertiary alkyl chlorides. Hindered hydration and hydrophobic effect. (n.d.). ResearchGate.
  • Changes in the solvolysis rate of 1-bromoadamantane with the addition... (n.d.). ResearchGate.
  • Application of the Grunwald–Winstein equation to the solvolysis of the 2-adamantyl p-(trimethylammonio)benzenesulfonate (amsylate) cation. Absence of significant perturbation by a remote positive charge. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Sn1 lab. (n.d.). Scribd.
  • Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel. (n.d.). Journal of the Chemical Society B.
  • The SN1 Reaction. (2024, March 20). Chemistry LibreTexts.
  • Study of the Kinetics of an SN1 Reaction by Conductivity Measurement. (n.d.). ResearchGate.
  • Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives. (n.d.). NIH.
  • 1- and 2-adamantyl derivatives. (n.d.). ResearchGate.
  • How would you measure the rate of this SN1 reaction? (2017, January 12). Chemistry Stack Exchange.
  • SN1 Reaction Rate and Mechanism - Unimolecular Nucleophilic Substitution Part 1. (2013, August 19). YouTube.
  • This compound. (n.d.). ChemBK.
  • The SN1 Reaction Mechanism. (n.d.). Master Organic Chemistry.
  • Sn1 mechanism: kinetics and substrate. (n.d.). Khan Academy.
  • Characteristics of the SN1 Reaction. (n.d.). Fiveable.
  • Characteristics of the Sₙ1 Reaction. (2020, May 30). Chemistry LibreTexts.
  • SN1 reaction. (n.d.). Wikipedia.
  • MECHANISM AND KINETICS OF SN1 REACTIONS. (n.d.). PHARMD GURU.

Sources

Application Notes and Protocols for Computational Studies of 1-Bromo-3-methyladamantane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Adamantane Scaffolds in Modern Chemistry

Adamantane and its derivatives represent a unique class of rigid, three-dimensional hydrocarbon structures that have garnered significant interest in medicinal chemistry, drug development, and materials science. Their cage-like structure imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to serve as a robust scaffold for the precise spatial arrangement of functional groups. 1-Bromo-3-methyladamantane, a substituted adamantane, is a key intermediate for the synthesis of various bioactive molecules. Understanding the reactivity and reaction mechanisms of this compound is crucial for optimizing synthetic routes and designing novel therapeutics.

This guide provides a comprehensive overview and detailed protocols for the computational investigation of reactions involving this compound, with a particular focus on its SN1 solvolysis. As a bridgehead halide, this compound is predisposed to react via a carbocation intermediate, making it an excellent system for studying the factors that influence carbocation stability and reactivity.[1] Computational chemistry offers a powerful lens to dissect these reaction mechanisms at a molecular level, providing insights that are often challenging to obtain through experimental means alone.

These application notes are designed for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry and an interest in applying computational methods to solve chemical problems.

Theoretical Background: Modeling Reactions in Silico

The computational study of chemical reactions hinges on the principles of quantum mechanics to calculate the electronic structure and energies of molecules. For reactions involving species like this compound, Density Functional Theory (DFT) has emerged as a robust and widely used method due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT): DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long track record of providing reliable results for organic molecules and reaction energies.[2][3]

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G*, is a good starting point for geometry optimizations of organic molecules.[3] For more accurate energy calculations, it is often beneficial to employ a larger basis set, such as 6-311+G**, which includes polarization and diffuse functions to better describe the electron distribution, particularly in charged species like carbocations.[4]

Solvent Effects: Reactions in solution are significantly influenced by the surrounding solvent molecules. Explicitly modeling each solvent molecule is computationally prohibitive for most systems. The Polarizable Continuum Model (PCM) is an implicit solvation model that treats the solvent as a continuous dielectric medium.[5][6] This approach effectively captures the bulk electrostatic effects of the solvent on the solute, which is crucial for studying solvolysis reactions.[7][8]

Protocol 1: Investigating the SN1 Solvolysis of this compound

The SN1 solvolysis of this compound proceeds through a two-step mechanism: the rate-determining formation of a tertiary carbocation, followed by a rapid attack of a solvent molecule (nucleophile).[9][10][11] This protocol outlines the computational workflow to model this reaction and calculate key thermodynamic and kinetic parameters.

Experimental Workflow Diagram

Caption: Computational workflow for studying the SN1 solvolysis of this compound.

Step-by-Step Methodology
  • Molecule Building and Initial Optimization (Gas Phase):

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization in the gas phase using DFT with the B3LYP functional and the 6-31G* basis set. This provides a reasonable starting geometry for the more computationally expensive solvated calculations.

    • Follow the optimization with a frequency calculation to ensure the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Reactant, Intermediate, and Product Optimization (Solvated Phase):

    • Using the gas-phase optimized structure as a starting point, perform geometry optimizations for the reactant (this compound), the carbocation intermediate (3-methyl-1-adamantyl cation), and the solvolysis product (e.g., 3-methyl-1-adamantanol if the solvent is water) in the desired solvent (e.g., ethanol, water) using the PCM.

    • Employ the B3LYP functional with the 6-31G* basis set for these optimizations.

    • For each optimized structure, perform a frequency calculation in the same solvent model to obtain the Gibbs free energies and to confirm they are minima.

  • Transition State (TS) Search:

    • The transition state for the rate-determining step corresponds to the dissociation of the C-Br bond.

    • Perform a transition state search using a method like QST2 (requires reactant and product structures) or a Berny optimization (requires a good initial guess of the TS geometry). The B3LYP/6-31G* level of theory with the PCM is appropriate.

    • A successful TS search will yield a structure with exactly one imaginary frequency corresponding to the C-Br bond breaking.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the found transition state connects the reactant and the carbocation intermediate, perform an IRC calculation. This calculation follows the reaction path downhill from the transition state in both directions.

  • Refined Energy Calculations:

    • To obtain more accurate reaction and activation energies, perform single-point energy calculations on all the B3LYP/6-31G* optimized geometries (reactant, TS, intermediate, and product) using a larger basis set, such as 6-311+G**. The PCM should be included in these calculations.

Data Analysis and Interpretation

From these calculations, you can determine the following:

  • Reaction Enthalpy and Gibbs Free Energy: By comparing the energies of the reactants and products.

  • Activation Energy (Barrier Height): The energy difference between the transition state and the reactant. This is crucial for understanding the reaction kinetics.[9]

Protocol 2: Investigating Potential Carbocation Rearrangements

While the 3-methyl-1-adamantyl cation is a tertiary carbocation and relatively stable, it is prudent to investigate the possibility of rearrangements, a common feature in carbocation chemistry. Computational methods are ideally suited for exploring the potential energy surface for such rearrangements.

Logical Workflow for Carbocation Rearrangement Analysis

Carbocation_Rearrangement cluster_rearrangements Potential Rearrangements cluster_calculations Computational Analysis start Initial Carbocation: 3-methyl-1-adamantyl cation rearranged_cation_1 Rearranged Cation 1 (e.g., Hydride Shift) start->rearranged_cation_1 Hypothesize rearranged_cation_2 Rearranged Cation 2 (e.g., Methyl Shift) start->rearranged_cation_2 Hypothesize geom_opt Geometry Optimization (DFT: B3LYP/6-31G*, PCM Solvent Model) rearranged_cation_1->geom_opt rearranged_cation_2->geom_opt energy_calc Single-Point Energy (DFT: B3LYP/6-311+G**, PCM Solvent Model) geom_opt->energy_calc ts_search Transition State Search for Rearrangement energy_calc->ts_search Connect Minima

Caption: Workflow for investigating potential rearrangements of the 3-methyl-1-adamantyl cation.

Step-by-Step Methodology
  • Hypothesize Potential Rearrangements:

    • Based on established principles of carbocation chemistry, propose plausible rearrangement pathways. For the 3-methyl-1-adamantyl cation, this could involve hydride or methyl shifts.

  • Optimize Geometries of Rearranged Cations:

    • Build the structures of the hypothesized rearranged carbocations.

    • Perform geometry optimizations using the same level of theory and solvent model as for the initial carbocation (B3LYP/6-31G* with PCM).

  • Calculate Relative Energies:

    • Perform single-point energy calculations (B3LYP/6-311+G** with PCM) on the optimized geometries of the initial and rearranged carbocations.

    • Compare the energies to determine the thermodynamic favorability of the rearrangements.

  • Locate Transition States for Rearrangements:

    • If a rearrangement is thermodynamically plausible, perform a transition state search to find the energy barrier for the process.

Quantitative Data Summary

ParameterComputational MethodExpected Value (kcal/mol)Significance
Activation Energy (ΔG‡) B3LYP/6-311+G/PCM ~20-25Determines the reaction rate. A lower barrier indicates a faster reaction.
Reaction Free Energy (ΔGrxn) B3LYP/6-311+G/PCMVaries with solventIndicates the thermodynamic favorability of the overall reaction.
Carbocation Stability B3LYP/6-311+G**/PCMMore stable than 1-adamantyl cationThe methyl group is expected to stabilize the carbocation through hyperconjugation.[13]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key checks include:

  • Frequency Calculations: Confirming that all optimized reactants, intermediates, and products are true minima (no imaginary frequencies) and that all transition states have exactly one imaginary frequency.

  • IRC Calculations: Ensuring that a located transition state correctly connects the desired reactant and product.

  • Basis Set Convergence: For critical energy differences, it is advisable to test if the results change significantly with an even larger basis set to ensure the chosen basis set is adequate.

  • Comparison with Analogs: The calculated results should be compared with experimental and computational data for structurally similar compounds, such as 1-bromoadamantane, to ensure they are physically reasonable. The solvolysis rate of 1-bromoadamantane is slower than that of tert-butyl bromide due to steric hindrance impeding solvation of the carbocation intermediate.[1]

By following these detailed protocols and validation steps, researchers can confidently apply computational chemistry to gain valuable insights into the reaction mechanisms of this compound and other adamantane derivatives, thereby accelerating research and development in medicinal chemistry and materials science.

References

  • Wikipedia. Polarizable continuum model. [Link]

  • Zipse, H. The Polarizable Continuum Model (PCM). Group of Prof. Hendrik Zipse. [Link]

  • Prakash, G. K. S., et al. (2004). Density functional theory study of adamantanediyl dications C10H142+ and protio-adamantyl dications C10H162+. PNAS, 101(28), 10237-10241. [Link]

  • Q-Chem. 12.2.2 Polarizable Continuum Models. Q-Chem Manual. [Link]

  • Taylor & Francis. Polarizable continuum model – Knowledge and References. [Link]

  • Abboud, J. L. M., et al. (1997). Correlation of Gas-Phase Stability of Bridgehead Carbocations with Rates of Solvolysis and ab Initio Calculations. R Discovery. [Link]

  • Abboud, J. L. M., et al. (2003). Influence of Carbocation Stability in the Gas Phase on Solvolytic Reactivity: Beyond Bridgehead Derivatives. The Journal of Organic Chemistry, 68(10), 3786-3796. [Link]

  • Müller, P., et al. (1997). The Stability of Bridgehead Carbocations. The Journal of Organic Chemistry, 62(19), 6582-6590. [Link]

  • Abboud, J. L. M., et al. (1997). Correlation of Gas-Phase Stability of Bridgehead Carbocations with Rates of Solvolysis and ab Initio Calculations. ResearchGate. [Link]

  • Brainly. (2023). a) Discuss the reactivities and solvolysis rates of 1-bromoadamantane and 2-bromo-2-methylpropane in terms. [Link]

  • Abboud, J. L. M., et al. (2003). Influence of Carbocation Stability in the Gas Phase on Solvolytic Reactivity: Beyond Bridgehead Derivatives. Request PDF. [Link]

  • Leah4sci. (2013). SN1 Reaction Rate and Mechanism - Unimolecular Nucleophilic Substitution Part 1. [Link]

  • Brainly. (2022). You carried out the solvolysis of 1-bromoadamantane in 40% ethanol. If the.... [Link]

  • Ashenhurst, J. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Lee, I., et al. (2018). Changes in the solvolysis rate of 1-bromoadamantane with the addition.... ResearchGate. [Link]

  • MacMillan, J., & Pryce, R. J. (1970). Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel. Journal of the Chemical Society B: Physical Organic, 337-338. [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G : r/chemistry. [Link]

  • ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. [Link]

  • Chemistry LibreTexts. (2021). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]

  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]

  • Olah, G. A., et al. (1964). Stable Carbonium Ions. VIII. The 1-Adamantyl Cation. Journal of the American Chemical Society, 86(7), 1360-1361. [Link]

  • DergiPark. (2019). Complexation Energies and Electronic-Structural Properties of Adamantane Derivatives: A DFT Study. [Link]

  • Martin, J. M. L. (2020). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 124(16), 3326-3328. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2018). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 23(11), 2942. [Link]

  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-bromo-3-methyladamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate Activation of Bromine: The electrophilic bromination of the adamantane core requires an active bromine species. Without a proper catalyst or initiator, the reaction may not proceed. 2. Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under suboptimal conditions. 3. Loss of Product During Workup: this compound can be volatile, and improper handling during extraction and purification can lead to significant losses.1. Catalyst Selection: Employ a suitable catalyst to facilitate the reaction. Lewis acids are effective in polarizing the bromine molecule, enhancing its electrophilicity. Alternatively, using a catalytic amount of HBr in acetic acid can also promote the reaction.[1][2] 2. Optimize Reaction Conditions: Ensure the reaction is maintained at the recommended temperature for a sufficient duration. For instance, a common protocol involves heating at 50-55°C for 12 hours when using HBr in acetic acid.[2][3] 3. Careful Workup: After quenching the reaction, ensure efficient extraction with a suitable organic solvent like dichloromethane (MDC).[1][3] When removing the solvent, use a rotary evaporator under reduced pressure and at a moderate temperature to prevent product loss.
Formation of Polybrominated Byproducts 1. Excess Bromine: Using a large excess of bromine can lead to the substitution of multiple hydrogen atoms on the adamantane cage. 2. Presence of a Strong Lewis Acid Catalyst: While Lewis acids promote monosubstitution, their high activity can sometimes facilitate multiple brominations.[4]1. Stoichiometric Control: Carefully control the molar ratio of bromine to 1-methyladamantane. While a slight excess of bromine is often used to ensure complete conversion of the starting material, a large excess should be avoided. 2. Catalyst Moderation: If polybromination is a significant issue, consider using a milder catalyst or a non-catalytic method if feasible, although this may require more forcing conditions.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity. 2. Inefficient Mixing: Poor agitation in a heterogeneous reaction mixture can lead to localized areas of low reactant concentration.1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. 2. Ensure Vigorous Stirring: Maintain adequate stirring throughout the reaction to ensure a homogeneous mixture and efficient contact between reactants.
Difficulty in Product Purification 1. Similar Physical Properties of Product and Byproducts: Close boiling points or polarities of this compound and any byproducts can make separation by distillation or column chromatography challenging.1. Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent is an effective purification method.[5] 2. Column Chromatography: For liquid products or complex mixtures, column chromatography using a non-polar stationary phase and a suitable eluent system can provide high purity.[5]
Exothermic Reaction is Difficult to Control 1. Rapid Addition of Bromine: The bromination of adamantanes is an exothermic process, and rapid addition of bromine can lead to a dangerous temperature increase.[1]1. Slow, Controlled Addition: Add the bromine dropwise to the reaction mixture, especially at the beginning of the reaction.[1][3] 2. Use of an Ice Bath: Have an ice bath ready to cool the reaction vessel if the temperature begins to rise too quickly.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of 1-methyladamantane?

The bromination of 1-methyladamantane proceeds via an electrophilic substitution mechanism. The adamantane cage is electron-rich and can be attacked by an electrophile. In this case, bromine (Br₂) acts as the electrophile. The reaction is often facilitated by a Lewis acid or a protic acid catalyst, which polarizes the Br-Br bond, making one bromine atom more electrophilic. The reaction preferentially occurs at the tertiary bridgehead positions because the resulting tertiary carbocation intermediate is the most stable.[4][6][7] The methyl group at the 3-position further stabilizes the carbocation at the 1-position through inductive effects.

G

Q2: Why is the reaction selective for the 1-position?

The adamantane structure has two types of bridgehead carbons: tertiary (connected to three other carbons) and secondary (connected to two other carbons). Reactions that proceed through a carbocation intermediate, such as electrophilic bromination, will favor the formation of the more stable carbocation. A tertiary carbocation is more stable than a secondary carbocation due to hyperconjugation and inductive effects. In 1-methyladamantane, the 1-position is a tertiary bridgehead carbon, making it the most reactive site for electrophilic substitution.

Q3: Can I use other brominating agents besides elemental bromine?

While elemental bromine is the most common reagent for this synthesis, other brominating agents can be used for adamantanes.[7] For example, N-bromosuccinimide (NBS) is a milder brominating agent often used for allylic and benzylic brominations, but it can also be used for adamantanes, typically requiring a radical initiator. However, for the direct bromination of the adamantane cage, elemental bromine with a catalyst is generally the most efficient method described in the literature.

Q4: What are the key safety precautions to take during this synthesis?
  • Bromine Handling: Bromine is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Have a quenching agent, such as a sodium bisulfite or sodium thiosulfate solution, readily available in case of a spill.

  • Exothermic Reaction: The reaction is exothermic. Add bromine slowly and monitor the temperature carefully.

  • Pressure Buildup: The reaction produces hydrogen bromide (HBr) gas. The reaction vessel should be equipped with a gas outlet or a trap to prevent pressure buildup.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature and is intended as a starting point for optimization in your laboratory.

Synthesis of this compound from 1-Methyladamantane

Materials:

  • 1-Methyladamantane

  • Bromine

  • Lewis Acid (e.g., Anhydrous Aluminum Trichloride) or HBr in Acetic Acid

  • Dichloromethane (MDC)

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-methyladamantane in a suitable solvent if required by the chosen catalytic system. If no solvent is used, the 1-methyladamantane is added directly to the flask.

  • Catalyst Addition: Add the catalyst (e.g., a catalytic amount of anhydrous aluminum trichloride or HBr in acetic acid).

  • Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add bromine dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed the desired range.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the optimal reaction temperature (e.g., 50-55°C) for the specified time (e.g., 12 hours), with continuous stirring. Monitor the reaction progress by TLC or GC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add a saturated solution of sodium bisulfite to quench the excess bromine. The reddish-brown color of bromine should disappear.

  • Workup: Transfer the mixture to a separatory funnel. Add dichloromethane and water. Shake and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation, recrystallization, or column chromatography to obtain pure this compound.

G

References

  • Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography - Benchchem.
  • Adamantane - Wikipedia. Available at: [Link]

  • Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents.
  • New Synthesis of Mono-Halogenated Adamantanes - Taylor & Francis Online. Available at: [Link]

  • Steric Strain and Reactivity: Electrophilic Bromination of trans-(1-Methyl-2-adamantylidene)-1-methyladamantane | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01455F. Available at: [Link]

  • a simple method for synthesis of amantadine hydrochloride - IJPSR (2009), Issue 1, Vol. Available at: [Link]

  • This compound | CAS#:702-77-2 | Chemsrc. Available at: [Link]

  • Unusual behaviour of 2-methyladamantane during bromination - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Optimizing the Bromination of 1,3-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-bromo-3,5-dimethyladamantane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the bromination of 1,3-dimethyladamantane, a critical intermediate in the synthesis of pharmaceuticals like Memantine.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high yields and purity in your reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-bromo-3,5-dimethyladamantane in a question-and-answer format.

Issue 1: Low Yield and Incomplete Reaction

Question: We are observing low yields of 1-bromo-3,5-dimethyladamantane, and our analysis indicates a significant amount of unreacted 1,3-dimethyladamantane. What are the probable causes, and how can we enhance the conversion rate?

Answer: Low conversion is a frequent challenge, particularly when scaling up the bromination of 1,3-dimethyladamantane.[4] Several factors can contribute to this issue. Below is a summary of potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Insufficient Bromine Increase the molar ratio of bromine to 1,3-dimethyladamantane. Ratios of approximately 4:1 to 5:1 have proven effective in driving the reaction to completion.[4][5]
Low Reaction Temperature While precise temperature control is vital to minimize side reactions, a temperature that is too low can significantly slow the reaction rate. The optimal temperature range is generally between 20°C and 55°C.[4][5]
Inadequate Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. For certain protocols, reaction times of up to 12 hours have been reported to achieve high conversion.[1][5][6][7]
Poor Mixing Insufficient agitation can lead to localized areas of low reactant concentration, hindering the reaction. Ensure that stirring is vigorous enough to maintain a homogeneous reaction mixture, especially in larger reaction vessels.[4]

Issue 2: Formation of Polybrominated Impurities

Question: Our final product is contaminated with di- and tri-brominated adamantanes. How can we minimize the formation of these byproducts and improve the purity of our 1-bromo-3,5-dimethyladamantane?

Answer: The formation of polybrominated adamantanes is a known challenge, largely due to the exothermic nature of the reaction and the reactivity of the adamantane core.[4] Meticulous control over reaction parameters is crucial for achieving high purity.

Potential CauseRecommended Solution
Excess Bromine While a slight excess of bromine is necessary to ensure complete conversion of the starting material, a large excess can promote polybromination.[4] Carefully control the stoichiometry.
High Reaction Temperature Exothermic reactions can lead to localized "hot spots" if the addition of bromine is too rapid or cooling is insufficient. This can accelerate the rate of undesirable side reactions. Add the bromine drop-wise and ensure efficient heat dissipation.[5]
Prolonged Reaction Time at High Temperature Extended reaction times at elevated temperatures can increase the likelihood of side product formation.[4] It is advisable to monitor the reaction's progress and quench it once the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of 1,3-dimethyladamantane?

The bromination of 1,3-dimethyladamantane can proceed through two primary mechanisms, depending on the reaction conditions:

  • Electrophilic Substitution: In the presence of a Lewis acid (e.g., AlCl₃ or AlBr₃) or a protic acid catalyst (e.g., HBr in acetic acid), the reaction follows an electrophilic substitution pathway.[1][8] The catalyst polarizes the bromine molecule, making it a better electrophile to attack the electron-rich tertiary C-H bond of the adamantane cage. The stability of the resulting tertiary carbocation intermediate at the bridgehead position drives the reaction's regioselectivity.[3][6]

  • Free-Radical Halogenation: In the presence of a radical initiator (e.g., UV light or benzoyl peroxide), the reaction proceeds via a free-radical chain mechanism.[9][10][11] This process involves three key stages: initiation, propagation, and termination.[9][11][12] The selectivity for the tertiary position is due to the greater stability of the tertiary radical intermediate compared to primary or secondary radicals.[13][14][15]

Q2: Which brominating agent is most suitable for this synthesis?

Elemental bromine (Br₂) is the most commonly used brominating agent for this transformation, often in the presence of a catalyst.[1] Other reagents like N-bromosuccinimide (NBS) can also be used, particularly for free-radical brominations, and may offer milder reaction conditions. The choice of brominating agent will depend on the desired reaction mechanism, scale, and safety considerations.[8]

Q3: How critical is the purity of the starting 1,3-dimethyladamantane?

The purity of the starting material is crucial for obtaining a high-purity final product and achieving reproducible results. Impurities in the 1,3-dimethyladamantane can lead to the formation of undesired side products, which may be difficult to separate from the desired 1-bromo-3,5-dimethyladamantane.

Q4: What are the best practices for quenching and working up the reaction?

After the reaction is complete, any excess bromine must be quenched. This is typically achieved by adding a reducing agent such as a sodium bisulfite or sodium hydrosulfite solution until the characteristic red-brown color of bromine disappears.[2][7] The work-up usually involves extraction with an organic solvent (like dichloromethane or toluene), followed by washing the organic layer with water and brine to remove any remaining inorganic impurities.[5][6]

Experimental Protocols

Below are detailed, step-by-step methodologies for two common bromination procedures.

Protocol 1: Electrophilic Bromination using HBr in Acetic Acid

This method utilizes a catalytic amount of hydrobromic acid in acetic acid to facilitate the electrophilic bromination.[1][2][5]

Materials:

  • 1,3-Dimethyladamantane (100 g, 0.6 moles)

  • HBr in Acetic Acid (1 ml)

  • Liquid Bromine (124.7 ml, 2.41 moles)

  • Dichloromethane (MDC) (800 ml)

  • 5% Sodium Hydrosulfite solution in demineralized water (1500 ml)

  • Deionized Water

Procedure:

  • Charge a reaction vessel with 100 g (0.6 moles) of 1,3-dimethyladamantane and 1 ml of HBr in acetic acid at 25-30°C.[6][7]

  • Heat the reaction mixture to 50-55°C.[6][7]

  • Slowly add 124.7 ml (2.41 moles) of bromine drop-wise while maintaining the temperature at 50-55°C.[6][7]

  • Maintain the reaction mixture at this temperature for 12 hours.[6][7]

  • After 12 hours, distill off the excess bromine at atmospheric pressure until the temperature reaches 85°C.[6][7]

  • Cool the reaction mixture to 25-30°C and add 800 ml of MDC. Stir for 30 minutes.[6][7]

  • Cool the MDC mixture to 5°C and add the 5% sodium hydrosulfite solution drop-wise to quench the remaining bromine.[6]

  • Separate the MDC layer and wash it twice with 100 ml of demineralized water.[6]

  • The crude product can be obtained by distilling off the MDC and can be further purified by vacuum distillation.[4]

Protocol 2: Free-Radical Bromination using Benzoyl Peroxide

This method employs a radical initiator to facilitate the bromination.[3]

Materials:

  • 1,3-Dimethyladamantane (82.2 g, 0.5 mol)

  • Benzoyl Peroxide (3.3 g)

  • Liquid Bromine (640 g, 4.0 mol)

  • Chloroform

Procedure:

  • To a four-necked flask, add 82.2 g (0.5 mol) of 1,3-dimethyladamantane and 3.3 g of benzoyl peroxide.[3]

  • Heat the mixture to 65°C.[3]

  • Slowly add 640 g (4.0 mol) of liquid bromine via a dropping funnel.[3]

  • Monitor the reaction for completion using gas chromatography.[3]

  • Cool the reaction mixture to 35°C and extract twice with 80 ml of chloroform.[3]

  • Remove the chloroform by distillation under reduced pressure to obtain the crude 1-bromo-3,5-dimethyladamantane.[3]

Visualizations

G cluster_electrophilic Electrophilic Bromination Workflow start_e 1,3-Dimethyladamantane + HBr/AcOH add_br2_e Add Br₂ dropwise at 50-55°C start_e->add_br2_e react_e Maintain at 50-55°C for 12h add_br2_e->react_e distill_e Distill excess Br₂ react_e->distill_e workup_e Quench, Extract, Wash distill_e->workup_e product_e 1-Bromo-3,5-dimethyladamantane workup_e->product_e

Caption: Experimental workflow for electrophilic bromination.

G cluster_mechanism Free-Radical Bromination Mechanism cluster_propagation Propagation Cycle init Initiation Br₂ + UV light → 2 Br• prop1 Br• + R-H → H-Br + R• init->prop1 prop2 R• + Br₂ → R-Br + Br• prop1->prop2 Forms Alkyl Radical prop2->prop1 Regenerates Br• term Termination Br• + Br• → Br₂ R• + Br• → R-Br R• + R• → R-R prop2->term

Caption: Free-radical bromination mechanism overview.

References

  • Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved from [Link]

  • Process for the preparation of 1-bromo-3,5-dimethyl adamantane. (2011). Google Patents.
  • Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note. (2025). Revisely. Retrieved from [Link]

  • Free Radical Bromination of Alkanes. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Free Radical Halogenation of Alkanes. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Free Radical Substitution (Ethane and bromine). (2017). YouTube. Retrieved from [Link]

  • Preparation method of 1-bromoadamantane. (n.d.). Patsnap. Retrieved from [Link]

  • Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Free radical halogenation of alkanes (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Selective dibromination of adamantane. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Radical reactions in practice. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds. (2025). ResearchGate. Retrieved from [Link]

  • Free radical halogenation of alkanes| Haloalkanes & haloarenes | Grade 12 | Chemistry| Khan Academy. (2025). YouTube. Retrieved from [Link]

  • Selectivity in Radical Halogenation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Selectivity In Free Radical Reactions. (2013). Master Organic Chemistry. Retrieved from [Link]

  • Preparation method for 1-adamantane bromide. (n.d.). Google Patents.

Sources

Technical Support Center: Synthesis of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: December 30, 2025

Welcome to the technical support center for the synthesis of 1-bromo-3-methyladamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the bromination of 1-methyladamantane?

The bromination of 1-methyladamantane to form this compound proceeds via an electrophilic substitution mechanism.[1][2] The reaction is typically initiated by a brominating agent, often in the presence of a Lewis acid or protic acid catalyst.[1][3] The adamantane cage's tertiary bridgehead protons are the most reactive sites for this substitution.[1]

Q2: Why is the reaction selective for the tertiary bridgehead position?

The adamantane structure has two types of carbon atoms: tertiary (bridgehead) and secondary. The tertiary C-H bonds are weaker than the secondary C-H bonds, making them more susceptible to abstraction. Furthermore, the resulting tertiary adamantyl carbocation intermediate is more stable than a secondary carbocation, thus favoring substitution at the bridgehead positions.[4] Bromination is inherently more selective than chlorination, showing a strong preference for the most stable radical or carbocation intermediate.[5][6]

Q3: What are the most common brominating agents used for this synthesis?

Commonly used brominating agents include elemental bromine (Br₂), often with a catalyst like HBr in acetic acid or a Lewis acid such as aluminum trichloride (AlCl₃).[1][7][8] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are also employed as they can offer milder reaction conditions.[2][9]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10] These methods allow for the quantification of the starting material, the desired product, and any significant byproducts, ensuring the reaction has gone to completion.

II. Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.

Observed Issue Potential Cause(s) Proposed Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Inefficient brominating agent.- Monitor the reaction by GC or TLC to ensure completion. - Optimize the reaction temperature; for Br₂/HBr in acetic acid, a range of 50-55°C is often used.[1][7] - Ensure adequate reaction time (e.g., 12 hours for the Br₂/HBr in acetic acid method).[7] - Consider using a more reactive brominating system, such as Br₂ with a Lewis acid catalyst like AlCl₃.[8]
Formation of Polybrominated Adamantanes - Excess of brominating agent. - Presence of a strong Lewis acid catalyst.- Use a controlled molar ratio of the brominating agent to the 1-methyladamantane substrate.[7] - If using a Lewis acid, ensure it is used in catalytic amounts. Multiple substitutions are more likely with an excess of catalyst.[3]
Presence of Isomeric Bromomethyladamantanes - Rearrangement of the adamantyl carbocation intermediate.- While less common for this specific synthesis, carbocation rearrangements can occur in adamantane chemistry.[11][12] Maintaining a lower reaction temperature can sometimes minimize such rearrangements.
Formation of Oxidized Byproducts (e.g., Adamantanone derivatives) - Presence of strong oxidizing conditions, especially with certain acid catalysts.- Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. - Sulfuric acid, sometimes used in related adamantane functionalizations, can lead to oxidation products like adamantanone.[4] Stick to established protocols using HBr or Lewis acids for bromination.
Difficulty in Product Purification - Presence of unreacted starting material. - Formation of inseparable side products.- Ensure the reaction goes to completion to minimize unreacted starting material. - The crude product can be purified by recrystallization or column chromatography to remove impurities.[13]

III. Experimental Protocols & Workflows

A. Standard Protocol: Bromination using HBr in Acetic Acid

This protocol is a widely used method for the synthesis of this compound.

Materials:

  • 1-methyladamantane

  • Bromine (Br₂)

  • Hydrobromic acid in acetic acid (HBr in AcOH)

  • Methylene chloride (DCM)

  • 5% Sodium hydrosulfite solution

  • Deionized water

Procedure:

  • To a reaction vessel, add 1-methyladamantane.

  • Add a catalytic amount of HBr in acetic acid.[7]

  • Heat the reaction mixture to 50-55°C.[7]

  • Slowly add bromine dropwise to the reaction mixture while maintaining the temperature at 50-55°C. The dropwise addition helps to control the exothermicity of the reaction.[7]

  • Maintain the reaction at 50-55°C for 12 hours.[7]

  • After the reaction is complete, distill off the excess bromine.

  • Cool the reaction mixture to room temperature and dilute with methylene chloride (DCM).

  • Wash the organic layer with a 5% sodium hydrosulfite solution to quench any remaining bromine, followed by washes with deionized water.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by distillation under reduced pressure or recrystallization.[13]

B. Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions Start Low Yield or Impure Product Analysis Analyze Crude Product (GC, NMR) Start->Analysis IncompleteReaction Incomplete Reaction Detected Analysis->IncompleteReaction Unreacted Starting Material Polybromination Polybromination Detected Analysis->Polybromination Higher MW Byproducts OtherImpurities Other Impurities Detected Analysis->OtherImpurities Unexpected Peaks OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temperature - Check Reagent Stoichiometry IncompleteReaction->OptimizeConditions ControlStoichiometry Adjust Bromine/ Catalyst Ratio Polybromination->ControlStoichiometry Purification Optimize Purification: - Recrystallization - Column Chromatography OtherImpurities->Purification OptimizeConditions->Start Re-run Synthesis ControlStoichiometry->Start Re-run Synthesis FinalProduct FinalProduct Purification->FinalProduct

Caption: Troubleshooting workflow for this compound synthesis.

IV. Mechanistic Insights

Understanding the reaction mechanism is crucial for controlling side reactions. The bromination proceeds through the formation of a tertiary adamantyl cation, which is then attacked by a bromide ion.

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction: Polybromination 1-methyladamantane 1-methyladamantane Tertiary Adamantyl Cation Tertiary Adamantyl Cation 1-methyladamantane->Tertiary Adamantyl Cation + Br+ This compound This compound Tertiary Adamantyl Cation->this compound + Br- Dibrominated Cation Dibrominated Cation This compound->Dibrominated Cation + Br+ (excess) Polybrominated Products Polybrominated Products Dibrominated Cation->Polybrominated Products

Caption: Simplified desired and side reaction pathways.

By carefully controlling the reaction conditions, particularly the stoichiometry of the brominating agent and the reaction temperature, the formation of undesired side products can be minimized, leading to a successful synthesis of this compound.

V. References

  • Adamantane - Wikipedia. (n.d.). Retrieved from

  • BenchChem. (2025). A Comparative Guide to Brominating Agents for Adamantane Synthesis. Retrieved from

  • BenchChem. (2025). Application of 1-Bromo-3,5-dimethyladamantane in Organic Synthesis: Application Notes and Protocols. Retrieved from

  • BenchChem. (2025). Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography. Retrieved from

  • BenchChem. (2025). Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane. Retrieved from

  • ChemicalBook. (n.d.). 1-Bromo-3,5-dimethyladamantane synthesis. Retrieved from

  • Engler, E. M., et al. (n.d.). Mechanism of adamantane rearrangements. Journal of the American Chemical Society. Retrieved from

  • Google Patents. (n.d.). CN110304986B - Preparation method of 1-bromoadamantane. Retrieved from

  • Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane. Retrieved from

  • ResearchGate. (n.d.). Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds | Request PDF. Retrieved from

  • Royal Society of Chemistry. (2022). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry. Retrieved from

  • Sciencemadness.org. (2013). Adamantane Rearrangements. Retrieved from

  • University of Calgary. (n.d.). Ch4 : Selectivity. Retrieved from

Sources

Technical Support Center: Purification of Crude 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Bromo-3-methyladamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity this compound, a critical intermediate in pharmaceutical synthesis.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Understanding the Challenge: The Nature of Crude this compound

The primary route to this compound is the electrophilic bromination of 1-methyladamantane.[2] This reaction, while generally effective, can result in a crude product containing a variety of impurities that can complicate downstream applications. The rigid, non-polar nature of the adamantane cage influences the solubility and reactivity of both the desired product and its related impurities, presenting unique purification challenges.[3]

Typical Impurities in Crude this compound:

Impurity NameChemical StructureOriginSeparation Challenge
1-Methyladamantane C₁₁H₁₈Unreacted starting materialSimilar polarity to the product, making separation by chromatography difficult.
1,3-Dibromo-5-methyladamantane C₁₁H₁₆Br₂Over-bromination of the starting materialHigher polarity than the product, but can co-crystallize.
Other Polybrominated Adamantanes C₁₁H₁₈₋ₓBrₓFurther over-brominationVarying polarities can streak during chromatography.
Adamantanone derivatives C₁₁H₁₆OOxidation of adamantane intermediatesSignificantly more polar, but can be present in trace amounts.
Residual Bromine/HBr Br₂ / HBrExcess reagents from synthesisCorrosive and can cause coloration of the product.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark orange/brown oil. What is the cause of this coloration?

A1: The coloration is most likely due to the presence of residual elemental bromine (Br₂) from the synthesis. A simple workup step involving a wash with a reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), will quench the excess bromine and remove the color.[4]

Q2: I'm having trouble getting my this compound to crystallize from my chosen recrystallization solvent. It just oils out. What should I do?

A2: "Oiling out" is a common problem when the crude material is highly impure or when the cooling rate is too fast. Here are a few troubleshooting steps:

  • Reduce the cooling rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, adding a single crystal can induce crystallization.

  • Re-evaluate your solvent choice: The boiling point of your solvent might be too high. For non-polar compounds like this, a polar solvent where it has limited solubility at room temperature is ideal. Methanol or ethanol are good starting points.[5]

Q3: My NMR spectrum shows peaks that I can't identify, in addition to my product peaks. How can I identify these impurities?

A3: GC-MS is an excellent technique for identifying volatile impurities in your sample. The mass spectrum will provide the molecular weight of the impurities and their fragmentation patterns can give clues to their structure. For example, the presence of a molecular ion with the characteristic isotopic pattern of two bromine atoms would suggest a di-brominated impurity. Comparing the gas chromatogram of your crude product with that of the starting material (1-methyladamantane) can also help identify unreacted starting material.[6][7]

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. The boiling point of this compound is reported as 95-97 °C at 4 mmHg.[8] However, distillation may not effectively separate impurities with similar boiling points, such as the starting material or some isomeric byproducts. It is often used as a preliminary purification step before recrystallization or chromatography.

Troubleshooting Guides

Guide 1: Recrystallization Issues

G

Guide 2: Column Chromatography Challenges

G

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is most effective when the crude product is a solid and contains a relatively low level of impurities.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small sample of the crude material in various polar solvents (e.g., methanol, ethanol, isopropanol). The ideal solvent will dissolve the compound when hot but sparingly when cold. Methanol is often a good starting point.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Add the solvent in small portions while heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

Column chromatography offers higher resolution and is suitable for separating mixtures with closely related impurities.[5][9]

G

Step-by-Step Methodology:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common choice.[5]

    • Mobile Phase (Eluent): For a non-polar compound like this compound, a non-polar eluent system is appropriate. Start with 100% hexanes or petroleum ether. The polarity can be slightly increased by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane to improve the elution of the product.[10] Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that gives good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity and identifying any remaining volatile impurities.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and detect impurities. The absence of signals corresponding to the starting material or other byproducts is a good indicator of high purity.[12][13][14]

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of a pure compound. However, a specific melting point for this compound is not consistently reported, with some sources indicating it may be a low-melting solid or an oil at room temperature.[8]

References

Technical Support Center: Optimizing Nucleophilic Substitution of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic substitution of 1-bromo-3-methyladamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing little to no conversion of this compound?

A1: Low or no conversion in the nucleophilic substitution of this compound typically points to issues with the reaction mechanism and conditions. Due to the sterically hindered, cage-like structure of the adamantane core, a backside attack required for an S(_N)2 mechanism is not possible.[1] This substrate exclusively reacts through an S(_N)1 pathway, which involves the formation of a tertiary carbocation intermediate.[1]

Troubleshooting Steps:

  • Solvent Choice is Critical: The rate-determining step of an S(_N)1 reaction is the formation of the carbocation.[2] To facilitate this, a polar protic solvent is highly recommended. These solvents, such as water, alcohols (e.g., ethanol, methanol), and carboxylic acids, can stabilize the carbocation intermediate and the leaving group through hydrogen bonding, thereby accelerating the reaction.[3][4] Using a polar aprotic solvent (e.g., DMF, DMSO, or acetone) may significantly slow down or prevent the reaction.[1][5]

  • Leaving Group Departure: The C-Br bond must break to form the carbocation. While bromide is a good leaving group, the stability of the resulting bridgehead carbocation is a key factor.[1][3]

  • Temperature: S(_N)1 reactions are often favored at higher temperatures, which provide the necessary energy to overcome the activation barrier for carbocation formation.[4] If your reaction is sluggish at room temperature, consider carefully increasing the heat.[1]

  • Nucleophile Strength: The rate of an S(_N)1 reaction is independent of the nucleophile's concentration or strength.[6][7] However, if a very weak nucleophile is used in a solvent that is not sufficiently polar, the reaction may not proceed efficiently.

Q2: I'm observing the formation of an elimination product instead of the desired substitution product. How can I minimize this?

A2: The formation of an elimination (E1) product is a common competing reaction with S(_N)1, as they share the same carbocation intermediate. The outcome is often influenced by the nature of the nucleophile and the reaction temperature.

Troubleshooting Steps:

  • Nucleophile vs. Base: Strong, bulky bases favor elimination. If your nucleophile is also a strong base (e.g., tert-butoxide), it is more likely to abstract a proton from a carbon adjacent to the carbocation, leading to an alkene. To favor substitution, use a weak base that is a good nucleophile (e.g., H₂O, ROH, CN⁻, N₃⁻).[8]

  • Temperature Control: Higher temperatures generally favor elimination over substitution.[4] If you are observing a significant amount of the elimination byproduct, try running the reaction at a lower temperature.

  • Solvent Considerations: While polar protic solvents are necessary for the S(_N)1 pathway, the choice of solvent can also influence the S(_N)1/E1 ratio. Highly polar, non-nucleophilic solvents can favor elimination to some extent.

Q3: The reaction is complete, but I'm having difficulty with the work-up and purification. What are the best practices?

A3: The physical properties of adamantane derivatives can present challenges during work-up and purification. Adamantane and its derivatives are generally non-polar, crystalline solids with a camphor-like odor and are soluble in non-polar organic solvents but poorly soluble in water.[9][10]

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (monitored by TLC or GC), cool the reaction mixture to room temperature. If an acid or base was used, carefully neutralize the mixture.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was run in a water-miscible solvent like ethanol, add water to the mixture.

    • Extract the product into a non-polar organic solvent like dichloromethane, diethyl ether, or ethyl acetate.[1]

    • Perform multiple extractions to ensure complete recovery of the product.

    • Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization is often an effective purification method. Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Hexane is often a suitable solvent for adamantane derivatives.[11]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

Q4: Can I use a stronger nucleophile to speed up the reaction?

A4: No, for an S(N)1 reaction, the rate is determined by the formation of the carbocation and is independent of the nucleophile's concentration and strength.[7] The rate law for an S(_N)1 reaction is: Rate = k[Substrate].[2] Using a stronger nucleophile will not increase the reaction rate. In fact, many strong nucleophiles are also strong bases, which could increase the likelihood of the competing E1 elimination reaction.[12] The key to optimizing this reaction lies in choosing conditions that stabilize the carbocation intermediate.[3]

Experimental Workflow & Diagrams

General Experimental Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻).

Step 1: Reaction Setup

  • Dissolve this compound in a suitable polar protic solvent (e.g., ethanol/water mixture) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[13]

  • Add the nucleophile to the solution. If the nucleophile is a salt (e.g., NaN₃, KCN), it should be fully dissolved.

Step 2: Reaction Conditions

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress by TLC or GC.[1]

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • If necessary, neutralize the mixture.

  • Add water and extract the product with an organic solvent (e.g., dichloromethane).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by recrystallization or silica gel column chromatography.

Diagrams

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack A This compound B 3-Methyladamantyl Carbocation + Br⁻ A->B Slow D Substituted Product B->D Fast C Nucleophile (Nu⁻)

Caption: S(_N)1 reaction mechanism for this compound.

Troubleshooting_Flowchart Start Low or No Conversion? CheckSolvent Is the solvent polar protic? Start->CheckSolvent CheckSolvent->Start No, change to polar protic CheckTemp Is the temperature adequate? CheckSolvent->CheckTemp Yes CheckTemp->Start No, increase temperature CheckProduct Observing Elimination Product? CheckTemp->CheckProduct Yes CheckNucleophile Is the nucleophile a strong base? CheckProduct->CheckNucleophile Yes Success Reaction Optimized CheckProduct->Success No LowerTemp Lower the reaction temperature CheckNucleophile->LowerTemp No UseWeakBase Use a weakly basic nucleophile CheckNucleophile->UseWeakBase Yes LowerTemp->Success UseWeakBase->Success

Caption: Troubleshooting flowchart for optimizing the reaction.

Data Summary

Table 1: Effect of Solvent on S(_N)1 Reaction Rate
SolventTypeDielectric Constant (ε)Relative Rate
WaterPolar Protic80.4Very High
Formic AcidPolar Protic58.5High
MethanolPolar Protic32.7Moderate
EthanolPolar Protic24.5Moderate
AcetonePolar Aprotic20.7Low
DMFPolar Aprotic36.7Very Low
DMSOPolar Aprotic46.7Very Low

Note: Relative rates are qualitative and depend on the specific substrate and nucleophile. The dielectric constant is a measure of a solvent's polarity. Polar protic solvents are generally more effective at stabilizing the carbocation intermediate in an S(N)1 reaction.[3]

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane.
  • The Journal of Organic Chemistry. Leaving group and solvent effects on SN1 reactions of adamantyl substrates. Contributions from electrostatic, electrophilic, and lipophilic effects.
  • ACS Omega.
  • PMC.
  • Wikipedia. Adamantane.
  • Study.com. Propose a mechanism for the solvolysis reaction of 1-bromo-3-methylbutane in ethanol.
  • Quora. Why are tertiary alkyl halides more reactive towards nucleophilic substitution reactions?
  • Cengage.
  • Guidechem. How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? - FAQ.
  • Journal of the Chemical Society B. Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel.
  • Filo. (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m..
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Adamantane: Understanding Synthesis and Reactivity.
  • Master Organic Chemistry. The SN1 Reaction Mechanism.
  • Chemistry LibreTexts. 4.7: Factors Affecting the SN1 Reaction.
  • Csun.edu. Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • PMC. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
  • Scribd. Factors Affecting SN1 & SN2 Reactions.
  • Royal Society of Chemistry.
  • Google Patents. RU2068836C1 - Method of synthesis of 1-hydroxyadamantane.
  • Aakash Institute. Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry.
  • Master Organic Chemistry.
  • Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions.
  • Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms.
  • ResearchGate. Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
  • YouTube. SN1 Reaction Mechanism.
  • Khan Academy. Sn1 mechanism: stereochemistry (video).
  • YouTube. SN1 reaction: stereochemistry.
  • PubChem. This compound.
  • ResearchGate. Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
  • Google Patents. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions.
  • Save My Exams. Halogenoalkanes | Nucleophilic Substitution (with NH3) - Reaction Mechanism Notes.
  • MySkinRecipes. This compound.
  • Chemsrc. This compound | CAS#:702-77-2.

Sources

Technical Support Center: Synthesis of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-methyladamantane. As a critical intermediate in the synthesis of various pharmacologically active compounds, the purity and yield of this halogenated adamantane are paramount. This document provides in-depth troubleshooting for issues commonly encountered during scale-up, answers to frequently asked questions, and detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method is the direct electrophilic bromination of 1,3-dimethyladamantane using liquid bromine. This approach is favored for its directness. Often, the reaction requires a catalyst, such as a Lewis acid like anhydrous aluminum trichloride or a catalytic amount of HBr in acetic acid, to proceed efficiently.[1][2] In some procedures, excess bromine can serve as both the brominating agent and the reaction medium, eliminating the need for an additional solvent.[1]

Q2: Why is temperature control so critical during the bromination of 1,3-dimethyladamantane?

A2: Temperature control is crucial for two primary reasons: safety and selectivity. The bromination reaction is highly exothermic, and without proper cooling and controlled addition of bromine, a thermal runaway can occur.[1][3] From a selectivity standpoint, temperatures that are too high can promote the formation of polybrominated byproducts, such as di- and tri-brominated adamantanes, which complicates purification and reduces the yield of the desired mono-brominated product.[3]

Q3: What are the primary safety concerns when working with liquid bromine on a large scale?

A3: The principal safety hazards are the exothermic nature of the reaction and the handling of highly corrosive and toxic liquid bromine.[3] Bromine is a powerful oxidant that can cause severe chemical burns upon skin contact and is fatal if inhaled.[4][5] Key safety measures include conducting the reaction in a well-ventilated chemical fume hood, utilizing robust temperature monitoring and cooling systems, and mandating the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3]

Q4: My final product is an oil, but some literature suggests it can be a solid. How should I purify it?

A4: this compound is often obtained as an oily residue after the initial work-up.[1] The most effective method for purifying this crude oil is vacuum distillation.[2][3] If the crude product solidifies upon cooling or after initial purification, recrystallization can be a viable secondary purification technique.[6] Suitable solvents for recrystallization are typically polar, such as methanol or ethanol, where the non-polar product has limited solubility at room temperature.[6]

Troubleshooting Guide: Scaling Up Synthesis

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield and Incomplete Reaction

Question: We are observing low yields of this compound, and our in-process controls (e.g., GC analysis) show a significant amount of unreacted 1,3-dimethyladamantane starting material. What are the likely causes and how can we drive the reaction to completion?

Answer: This is a common challenge during scale-up. Incomplete conversion can stem from several factors related to reaction kinetics and mass transfer.

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Recommended Solution
Insufficient Bromine The stoichiometry is critical. While a large excess can lead to polybromination, an insufficient amount will leave starting material unreacted. Solution: Increase the molar ratio of bromine to 1,3-dimethyladamantane. Ratios of 4:1 to 5:1 have proven effective for achieving high conversion.[1][3]
Low Reaction Temperature While high temperatures are detrimental to selectivity, a temperature that is too low will significantly slow the reaction rate. The activation energy for the C-H bond bromination must be overcome. Solution: Maintain an optimal temperature range, typically between 20°C and 55°C.[1][3] Ensure your reactor's heating system can consistently maintain this temperature.
Inadequate Reaction Time Complex organic reactions, especially in heterogeneous or viscous mixtures, require sufficient time to reach equilibrium. Solution: Ensure the reaction is allowed to proceed for an adequate duration. Reaction times of up to 12 hours have been reported to maximize conversion.[1][3]
Poor Mixing/Agitation On a larger scale, inadequate agitation can create localized "hot spots" or areas of low reactant concentration, preventing a uniform reaction. Solution: Ensure the stirring or agitation is vigorous enough to maintain a homogeneous reaction mixture. The choice of impeller and stirring speed should be evaluated for the specific reactor geometry.[3]
Issue 2: Poor Product Purity & Formation of Side Products

Question: Our crude product contains significant amounts of di- and tri-brominated adamantane impurities. What is causing this over-bromination and how can we improve the selectivity for the mono-brominated product?

Answer: The formation of polybrominated species is a known challenge, driven by the high reactivity of the adamantane core and the exothermic nature of the reaction.[3] Achieving high purity requires precise control over the reaction parameters.

Troubleshooting Impurity Formation

Caption: Troubleshooting logic for polybromination side products.

Issue 3: Difficult Work-up and Emulsion Formation

Question: During the aqueous work-up, specifically after quenching with sodium bisulfite/hydrosulfite, we are struggling with emulsion formation, making the separation of the organic and aqueous layers difficult and slow. What can be done to prevent this?

Answer: Emulsion formation is common when quenching reactions that produce fine solids or have components that act as surfactants.

Strategies to Mitigate Emulsion

  • Dilution: After the quench, dilute the entire biphasic mixture with additional organic solvent (e.g., Dichloromethane) and/or brine (saturated NaCl solution). Brine increases the ionic strength of the aqueous phase, which helps to break emulsions.

  • Filtration: If a fine precipitate is observed, filtering the entire mixture through a pad of Celite® or diatomaceous earth before attempting the separation can remove the particulate matter that stabilizes the emulsion.

  • Avoid Vigorous Shaking: During washing steps in a separatory funnel, gently invert the funnel multiple times rather than shaking it vigorously. For reactor-scale operations, use a slower agitation speed during the wash steps.

  • Temperature Adjustment: Gently warming the mixture can sometimes decrease the viscosity of the layers and help break the emulsion, but this should be done with care, especially with volatile solvents.

Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is a synthesis based on established procedures for the direct bromination of 1,3-dimethyladamantane.[1][7]

Reaction Workflow Overview

Caption: General experimental workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and temperature probe, charge 1,3-dimethyladamantane (e.g., 100 g, 0.6 mol) and a catalytic amount of HBr in acetic acid (e.g., 1 mL).[7]

  • Heating: Begin agitation and heat the reaction mixture to 50-55°C.[1][7]

  • Bromination: Slowly add liquid bromine (e.g., 124.7 mL, 2.41 mol) drop-wise via the dropping funnel.[7] Critically, maintain the internal temperature between 50-55°C throughout the addition by controlling the addition rate and using external cooling if necessary.[1]

  • Reaction: After the addition is complete, maintain the reaction mixture at 50-55°C with continuous stirring for 12 hours to ensure the reaction goes to completion.[1][7]

  • Bromine Removal: After the reaction period, distill off the excess bromine under atmospheric pressure, allowing the pot temperature to rise to approximately 85°C.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature (25-30°C) and dilute it with dichloromethane (MDC, e.g., 800 mL).[1]

    • Stir the mixture for 30 minutes.[1]

    • In a separate vessel, prepare a 5% aqueous solution of a quenching agent like sodium hydrosulfite or sodium bisulfite.[1][2]

    • Cool the MDC mixture to 5°C and slowly add the quenching solution until the red/brown color of bromine is completely discharged.[1][2]

    • Transfer the mixture to a separatory funnel, separate the organic (MDC) layer, and wash it twice with deionized water.[1][3]

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.[3]

    • Filter off the drying agent and remove the dichloromethane by distillation, followed by removal of final traces under reduced pressure to yield a crude oily residue.[1][3]

  • Purification: Purify the resulting crude oil by vacuum distillation to yield high-purity this compound.[2][3]

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane. US20110306796A1.
  • ChemicalBook. 1-Bromo-3,5-dimethyladamantane synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine.

Sources

troubleshooting low yields in Memantine synthesis from 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Memantine Synthesis

Topic: Troubleshooting Low Yields in Memantine Synthesis from 1-Bromo-3,5-dimethyladamantane*

Audience: Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: While the prompt specifies 1-Bromo-3-methyladamantane, the most widely researched and commercially relevant precursor for Memantine is 1-Bromo-3,5-dimethyladamantane. This guide will focus on the dimethyl derivative, as the synthetic principles and troubleshooting strategies are directly applicable and more extensively documented.

Introduction for the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Memantine. As researchers, we understand that achieving high, reproducible yields is paramount. The synthesis of Memantine, particularly from 1-bromo-3,5-dimethyladamantane, involves a classic two-step sequence: a Ritter reaction to form an acetamide intermediate, followed by hydrolysis to yield the final amine. While straightforward in principle, each step presents unique challenges that can significantly impact your overall yield.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered in the laboratory. We will move beyond simple procedural steps to explore the underlying chemical mechanisms, enabling you to make informed decisions and effectively troubleshoot your synthesis.

Overall Synthesis Workflow

The primary pathway discussed involves two key transformations. Understanding this flow is the first step in diagnosing issues.

G cluster_0 Phase 1: Amide Formation cluster_1 Phase 2: Amine Formation & Isolation A 1-Bromo-3,5-dimethyladamantane B N-(3,5-dimethyladamantan-1-yl)acetamide A->B Ritter Reaction (H₂SO₄, CH₃CN) C Memantine (Free Base) B->C Hydrolysis (Acid or Base) D Memantine HCl (Final Product) C->D Salt Formation (HCl)

Caption: General workflow for Memantine HCl synthesis.

Part 1: Troubleshooting the Ritter Reaction

The Ritter reaction is the critical C-N bond-forming step. It involves the generation of a stable tertiary carbocation at the bridgehead of the adamantane cage, which is then trapped by acetonitrile. Low conversion or the formation of side products are common issues here.

FAQ 1.1: My Ritter reaction shows low conversion of the starting 1-bromo-3,5-dimethyladamantane. What are the primary causes?

Low conversion is often traced back to issues with carbocation formation or stability.

  • Causality: The reaction mechanism hinges on generating a stable tertiary adamantyl carbocation.[1][2] This requires a sufficiently strong acid to facilitate the departure of the bromide leaving group. If the acidic environment is not potent enough, the activation energy for carbocation formation will not be overcome, and the reaction will stall.

  • Troubleshooting Steps:

    • Verify Acid Concentration: Ensure you are using highly concentrated sulfuric acid (e.g., 96-98%). Water is detrimental to this reaction. Contamination with water can quench the carbocation, leading to the formation of 1-hydroxy-3,5-dimethyladamantane as a byproduct and reducing the yield of the desired amide.[3]

    • Check Reagent Purity: Use anhydrous acetonitrile. Water in the nitrile can compete with the formation of the key nitrilium ion intermediate, effectively halting the reaction.[3] The purity of the starting 1-bromo-3,5-dimethyladamantane is also crucial; impurities can introduce side reactions.

    • Reaction Time & Temperature: While often performed at room temperature, some protocols may require gentle heating to ensure full conversion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A common duration is several hours.[3]

FAQ 1.2: I'm observing a significant amount of an elimination byproduct (an alkene). How can I prevent this?

This is a classic competing reaction pathway for carbocations.

  • Causality: The adamantyl carbocation, instead of being trapped by the nitrile nucleophile, can be deprotonated by a weak base in the reaction mixture (like the bisulfate ion) to form an alkene. This is more likely to occur at elevated temperatures.

  • Troubleshooting Steps:

    • Control the Temperature: Avoid excessive heating. If the reaction is sluggish at room temperature, consider a modest increase (e.g., to 40-50°C) while carefully monitoring for byproduct formation.

    • Ensure Efficient Stirring: Proper mixing ensures that the carbocation intermediate is more likely to encounter a nitrile molecule before it can undergo elimination.

    • Reagent Addition: In some cases, slow addition of the adamantane substrate to the acid/nitrile mixture can help maintain a low concentration of the carbocation at any given time, favoring the desired bimolecular reaction over the unimolecular elimination.

Part 2: Troubleshooting the Hydrolysis Step

The hydrolysis of the N-(3,5-dimethyladamantan-1-yl)acetamide intermediate is the final step to yield Memantine. This step can suffer from incomplete reaction or, conversely, degradation of the product under overly harsh conditions.

FAQ 2.1: My hydrolysis is incomplete, and I'm recovering unreacted acetamide. How can I drive the reaction to completion?

The steric bulk of the adamantyl group can make this hydrolysis challenging compared to simpler amides.[4]

  • Causality: The mechanism of amide hydrolysis, whether acid or base-catalyzed, involves the nucleophilic attack at the carbonyl carbon.[5][6] The bulky adamantane cage can sterically hinder the approach of water (in acid hydrolysis) or the hydroxide ion (in base hydrolysis), making the reaction sluggish.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: This is the most direct approach. Many successful protocols involve refluxing for several hours. For example, hydrolysis with aqueous HCl can be performed at reflux for 1-10 hours.[7][8]

    • Consider the Hydrolysis Conditions:

      • Acidic Hydrolysis: Refluxing in aqueous HCl (e.g., 21%) is an effective and clean method that directly yields the hydrochloride salt after workup.[7][8]

      • Basic Hydrolysis: While older methods use very harsh conditions like NaOH in diethylene glycol (DEG) at temperatures exceeding 200°C, these can lead to decomposition and safety concerns.[7][8] Milder basic conditions with a co-solvent like propylene glycol at around 130°C can be a more controlled alternative.[9]

FAQ 2.2: The yield after hydrolysis is low, and the product is discolored. What could be causing product degradation?

Degradation is often a result of excessively harsh reaction conditions.

  • Causality: High temperatures, especially under strongly basic conditions, can lead to decomposition pathways. The combination of very high heat (e.g., >240°C) and strong alkali can be particularly destructive.[7]

  • Troubleshooting Steps:

    • Switch to Milder Conditions: If you are using a high-temperature basic hydrolysis, consider switching to an acidic hydrolysis protocol (e.g., refluxing in aqueous HCl). This method is generally cleaner and avoids the extreme temperatures that can cause charring and degradation.[8]

    • Inert Atmosphere: If high temperatures are unavoidable, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions that lead to discoloration.

    • Optimize Reaction Time: Do not heat for longer than necessary. Monitor the disappearance of the starting amide by TLC or GC and stop the reaction once it is consumed.

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose the source of low yields.

G Start Low Final Yield of Memantine HCl CheckRitter Analyze Ritter Reaction Mixture (TLC, GC/MS) Start->CheckRitter LowRitterYield Problem: Low Ritter Yield CheckRitter->LowRitterYield Low conversion or byproducts present RitterOK Ritter Reaction Yield is Good (>85%) CheckRitter->RitterOK Clean conversion IncompleteConv Cause: Incomplete Conversion LowRitterYield->IncompleteConv SideProducts Cause: Side Products Observed (e.g., Alkene, Alcohol) LowRitterYield->SideProducts CheckHydrolysis Analyze Hydrolysis Mixture (TLC, GC/MS) RitterOK->CheckHydrolysis Sol_Acid Action: 1. Verify H₂SO₄ concentration 2. Use Anhydrous CH₃CN 3. Increase reaction time/temp IncompleteConv->Sol_Acid Sol_Temp Action: 1. Lower reaction temperature 2. Ensure efficient stirring SideProducts->Sol_Temp LowHydrolysisYield Problem: Low Hydrolysis Yield CheckHydrolysis->LowHydrolysisYield Incomplete reaction or degradation observed HydrolysisOK Hydrolysis is Clean & Complete CheckHydrolysis->HydrolysisOK Clean conversion IncompleteHyd Cause: Unreacted Acetamide Present LowHydrolysisYield->IncompleteHyd Degradation Cause: Discoloration/Degradation LowHydrolysisYield->Degradation CheckPurification Problem: Loss During Isolation/Purification HydrolysisOK->CheckPurification Sol_TimeTemp Action: 1. Increase reflux time 2. Increase temperature 3. Ensure sufficient acid/base IncompleteHyd->Sol_TimeTemp Sol_Milder Action: 1. Switch from harsh base to acidic reflux 2. Use inert atmosphere Degradation->Sol_Milder

Caption: A step-by-step logic tree for troubleshooting.

Part 3: Isolation, Purification, and Analytical Monitoring

Even with successful reactions, significant yield can be lost during the final stages.

FAQ 3.1: What are the best practices for isolating and purifying Memantine HCl to maximize recovery?
  • Extraction: After hydrolysis (especially basic), the memantine free base must be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). Ensure the aqueous phase is sufficiently basic (pH > 12) to deprotonate the amine and maximize its solubility in the organic layer. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Salt Formation: To form the hydrochloride salt, bubble anhydrous HCl gas through the organic solution or add a solution of HCl in a solvent like isopropanol or ether.

  • Crystallization: The final purity and yield depend heavily on crystallization. A mixture of ethanol and ethyl acetate is reported to be effective for recrystallizing memantine HCl.[10] The process of cooling slowly and allowing sufficient time for crystals to form is critical to avoid precipitating impurities and to maximize crystal growth.[11]

FAQ 3.2: How can I monitor the reactions to make informed decisions?

Relying solely on reaction time is not optimal. Active monitoring is key.

  • Thin Layer Chromatography (TLC): A simple and rapid way to qualitatively track the disappearance of starting material and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes for the Ritter reaction) and a visualization method like potassium permanganate stain, as the compounds are not UV-active.

  • Gas Chromatography (GC): GC is an excellent quantitative tool for this synthesis. It can be used to determine the purity of the starting material, monitor the conversion rate of both the Ritter and hydrolysis steps, and assess the purity of the final product.[12] A flame ionization detector (FID) is typically used.[12]

  • High-Performance Liquid Chromatography (HPLC): Since Memantine lacks a chromophore, direct UV detection is challenging.[13][14] Methods using a Refractive Index (RI) detector or pre-column derivatization to attach a fluorescent tag are often employed for quantitative analysis in pharmaceutical settings.[14][15][16]

Quantitative Data Summary

The following table compares reaction conditions from various literature sources, highlighting the impact of different methodologies on yield.

StepMethodReagents & ConditionsReported YieldReference
Ritter Reaction Standard Acid Catalysis1-bromo-3,5-dimethyladamantane, H₂SO₄, CH₃CN, RT~70-85%[3],[8]
Ritter Reaction Alternative (from dimethyladamantane)1,3-dimethyladamantane, Formamide, Nitric Acid, 85°C, 2h98% (of formamide)[7],[8]
Hydrolysis AcidicN-acetyl intermediate, 21% aq. HCl, Reflux, 1-10h~85%[7],[8]
Hydrolysis Basic (Harsh)N-acetyl intermediate, NaOH, Diethylene Glycol, 245-250°CVariable, risk of low yield[7],[8]
Hydrolysis Basic (Milder)N-acetyl intermediate, NaOH, Propylene Glycol, 130°C, 8hHigh (part of 85% overall)[9]
Alternative Direct Amination1-bromo-3,5-dimethyladamantane, Urea, Diphenyl Ether, 150-180°C75.8%[10]
Alternative Direct Amination1-bromo-3,5-dimethyladamantane, Thiourea, Propylene Glycol, 160°C82.4%[17]

References

  • Al-Kutubi, H., Al-Mulla, A., & Al-Amiery, A. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16275–16281. Available from: [Link]

  • Nguyen, T. H. T., et al. (2022). Synthesis of Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Urea. Journal of Military Pharmaco-Medicine, N09-2022, 140-146. Available from: [Link]

  • Vázquez, S., et al. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease. European Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Kutubi, H., Al-Mulla, A., & Al-Amiery, A. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central. Available from: [Link]

  • Le, T., et al. (2021). A Concise Two-Step Method for Preparation of Memantine Hydrochloride from 1,3-Dimethyladamantane. International Journal of Pharmaceutical Sciences and Research, 12(12), 6523-30. Available from: [Link]

  • Siddiqui, F. A., et al. (2023). A Comprehensive Review of Analytical Methodologies for Memantine Hydrochloride. Critical Reviews in Analytical Chemistry. Available from: [Link]

  • Nguyen, T. H. T., et al. (2023). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Letters in Organic Chemistry, 20(7). Available from: [Link]

  • Orza, F., et al. (2017). Convenient Synthesis of Memantine Hydrochloride. ResearchGate. Available from: [Link]

  • O'Connell, T. N., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3190–3201. Available from: [Link]

  • Khusnutdinov, R. I., et al. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. Russian Journal of Organic Chemistry, 47(11), 1681-1685. Available from: [Link]

  • Arayne, M. S., et al. (2023). A Comprehensive Review of Analytical Methodologies for Memantine Hydrochloride. ResearchGate. Available from: [Link]

  • Bahrami, G., et al. (2010). Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies. Scientia Pharmaceutica, 78(4), 745–755. Available from: [Link]

  • ResearchGate. (2021). Optimization of Reaction Conditions for the Synthesis of 1. Available from: [Link]

  • Sawant, T. B., & Mane, D. V. (2017). To Develop HPLC Method for the Assay of Memantine Hydrochloride Tablets Using Refractive Index (RI) Detector. Indo American Journal of Pharmaceutical Sciences, 4(11), 4391-4397. Available from: [Link]

  • CN106966909A - A kind of purification process of memantine. (2017). Google Patents.
  • Li, Y., et al. (2017). Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases. MedChemComm, 8(1), 135–147. Available from: [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolytic reactions. (a) Hydrolysis of amides and esters. Available from: [Link]

  • Wikipedia. (n.d.). Ritter reaction. Available from: [Link]

  • ResearchGate. (n.d.). Strategy for Continuous‐flow Synthesis of Memantine (1). Available from: [Link]

  • EP1999100A1 - Process for preparing memantine hydrochloride substantially free of impurities. (2008). Google Patents.
  • Patsnap Synapse. (2024). What is the mechanism of Acetamide? Available from: [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. Available from: [Link]

  • Hylse, O., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7659. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Available from: [Link]

  • PubChem. (n.d.). N-(3-methyl-1-adamantyl)acetamide. Available from: [Link]

  • Niknam, K., & Deris, A. (2014). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 126(1), 239-244. Available from: [Link]

  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Available from: [Link]

  • USP-NF. (2016). Memantine Hydrochloride Tablets. Available from: [Link]

  • US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane. (2011). Google Patents.
  • PubChem. (n.d.). This compound. Available from: [Link]

  • Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. Available from: [Link]

  • De Clercq, E., et al. (2009). Design and synthesis of bioactive 1,2-annulated adamantane derivatives. Journal of Medicinal Chemistry, 52(21), 6774–6787. Available from: [Link]

  • Bennett, A. J., & Neverov, A. A. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(8), 693-703. Available from: [Link]

  • Gotor-Fernández, V., et al. (2016). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 4, 3. Available from: [Link]

  • Wanka, L., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 114(18), 8863–8906. Available from: [Link]

Sources

stability issues of 1-Bromo-3-methyladamantane during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Purity During Storage for Researchers, Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for 1-Bromo-3-methyladamantane. This resource is designed to provide you with in-depth technical guidance on the stability issues associated with this compound during storage. As a Senior Application Scientist, my goal is to equip you with the knowledge to mitigate degradation, troubleshoot common problems, and ensure the integrity of your starting material for successful experimental outcomes.

Introduction: The Challenge of Storing a Tertiary Alkyl Halide

This compound is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals. Its unique, rigid, cage-like adamantane structure provides high thermal stability. However, as a tertiary alkyl halide, the carbon-bromine bond is susceptible to cleavage, leading to degradation over time, especially under suboptimal storage conditions. Understanding the factors that influence its stability is paramount to maintaining its purity and reactivity.

This guide is structured into a troubleshooting section addressing specific issues you may encounter, and a comprehensive FAQ section for quick reference on best practices for storage and handling.

Troubleshooting Guide

This section addresses common problems observed during the storage of this compound, their probable causes, and step-by-step protocols for investigation and resolution.

Issue 1: Appearance of a Yellowish Tinge in the Normally Colorless Liquid

Q: My this compound, which was initially colorless, has developed a yellow tint. What could be the cause, and how can I address it?

A: A yellowish discoloration is a common indicator of degradation. The two most likely culprits are photodegradation and the formation of bromine as a byproduct.

Causality:

  • Photodegradation: Exposure to light, particularly UV light, can induce the homolytic cleavage of the C-Br bond, generating radical species. These radicals can then participate in a series of reactions, leading to colored impurities.

  • Bromine Formation: Slow decomposition can lead to the formation of elemental bromine (Br₂), which has a characteristic brownish-yellow color.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Discoloration start Yellow Discoloration Observed check_storage Review Storage Conditions: - Light exposure? - Inert atmosphere? start->check_storage test_purity Perform Purity Analysis (GC-MS) check_storage->test_purity compare_spectra Compare with Reference Spectrum test_purity->compare_spectra identify_impurities Identify Impurity Peaks compare_spectra->identify_impurities purify Purification Required (e.g., column chromatography) identify_impurities->purify Minor Impurities discard Discard if Heavily Degraded identify_impurities->discard Significant Degradation implement_storage Implement Correct Storage: - Amber vial - Inert gas overlay - Refrigerate purify->implement_storage end Material Ready for Use or Discarded discard->end implement_storage->end

Caption: Workflow for addressing discoloration of this compound.

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of your this compound sample in a volatile organic solvent like dichloromethane or hexane.

  • GC-MS Analysis: Inject the sample into a GC-MS system. A typical method would involve a non-polar capillary column and a temperature gradient to separate the components.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum of the main peak to confirm its identity.[1]

    • Analyze any additional peaks for potential impurities. The mass spectra of these peaks can help in their identification.

Issue 2: Decreased Reactivity or Inconsistent Experimental Results

Q: I'm observing lower yields or inconsistent results in reactions using my stored this compound. Could this be a stability issue?

A: Absolutely. A decrease in the purity of your starting material due to degradation will directly impact its reactivity and lead to inconsistent outcomes. The primary degradation pathway to consider is hydrolysis.

Causality:

  • Hydrolysis: As a tertiary alkyl halide, this compound is prone to SN1 reactions. In the presence of moisture, it can slowly hydrolyze to form 1-hydroxy-3-methyladamantane. This alcohol impurity will not participate in the desired reactions, effectively lowering the concentration of the active starting material.

Decomposition Pathway: Hydrolysis

G cluster_1 Hydrolysis of this compound reactant This compound intermediate Tertiary Carbocation (stabilized) reactant->intermediate Slow, Rate-determining step (Loss of Br⁻) hbr HBr reactant->hbr Byproduct product 1-Hydroxy-3-methyladamantane intermediate->product Fast (+H₂O, -H⁺)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-3-methyladamantane and 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the adamantane scaffold is a cornerstone of medicinal chemistry, prized for its rigid, lipophilic structure. The strategic functionalization of this cage-like hydrocarbon is pivotal in modulating a drug candidate's pharmacological profile. Bridgehead halides, such as 1-bromoadamantane and its derivatives, are key intermediates in this process, serving as versatile precursors for a multitude of nucleophilic substitution reactions. Understanding the subtle factors that govern the reactivity of these building blocks is paramount for efficient and predictable synthesis.

This guide provides an in-depth comparison of the reactivity of 1-bromo-3-methyladamantane and its parent compound, 1-bromoadamantane. We will dissect the underlying physical organic principles, present supporting experimental evidence, and provide a detailed protocol for quantifying these reactivity differences in a laboratory setting.

The Decisive Role of Carbocation Stability in Adamantane Chemistry

The reactivity of tertiary halides like 1-bromoadamantanes is dominated by the unimolecular nucleophilic substitution (SN1) mechanism. The rigid, cage-like structure of the adamantane nucleus completely prevents the backside attack required for a bimolecular (SN2) pathway. Consequently, the rate of reaction is dictated by the slowest step: the unimolecular dissociation of the carbon-bromine bond to form a tertiary carbocation intermediate.

dot

SN1_Mechanism cluster_Step1 Step 1: Carbocation Formation (Rate-Determining) cluster_Step2 Step 2: Nucleophilic Attack cluster_Step3 Step 3: Deprotonation R_Br R-Br Transition_State1 Transition State [R---Br]δ+ R_Br->Transition_State1 Slow R_plus R+ Transition_State1->R_plus Br_minus Br- Transition_State1->Br_minus R_plus_step2 R+ R_Nu_H_plus R-Nu+-H R_plus_step2->R_Nu_H_plus Fast Nu_H Nu-H Nu_H->R_Nu_H_plus R_Nu_H_plus_step3 R-Nu+-H R_Nu R-Nu R_Nu_H_plus_step3->R_Nu Fast Solvent_H_plus Solvent-H+ R_Nu_H_plus_step3->Solvent_H_plus Solvent Solvent Solvent->R_Nu Carbocation_Comparison cluster_AdBr 1-Bromoadamantane cluster_AdCarbocation 1-Adamantyl Carbocation cluster_MeAdBr This compound cluster_MeAdCarbocation 3-Methyl-1-adamantyl Carbocation Ad_Br Ad_Br AdCarbocation AdCarbocation Ad_Br->AdCarbocation Solvolysis Ad_plus Ad_plus_label Less Stable (Slower Formation) MeAd_Br MeAd_Br MeAdCarbocation MeAdCarbocation MeAd_Br->MeAdCarbocation Solvolysis MeAd_plus MeAd_plus_label More Stable (Faster Formation)

Caption: Inductive stabilization of the adamantyl carbocation by a C3-methyl group.

Quantitative Reactivity Comparison

While direct side-by-side kinetic data for the bromides can be elusive in the literature, the principles established by Grob using tosylates as leaving groups are directly applicable. The relative rates are a function of carbocation stability, which is independent of the leaving group. The data clearly shows that electron-donating substituents accelerate solvolysis.

CompoundSubstituent (R) at C3Relative Solvolysis Rate (krel)Primary Stabilizing Effect
1-Adamantyl DerivativeH1.0 (Reference)Baseline
3-Methyl-1-adamantyl DerivativeCH₃> 1.0+I (Inductive Effect)
3-Carboxy-1-adamantyl DerivativeCOOH< 1.0-I (Inductive Effect)
Table 1: Predicted relative solvolysis rates based on the inductive effect of the C3 substituent, as established by the work of Grob on related systems.[1][2]

The methyl group, with its electron-donating character, is predicted to result in a significantly faster solvolysis rate for this compound.

Experimental Protocol: Kinetic Measurement of Solvolysis

To empirically validate the enhanced reactivity of this compound, a classic solvolysis kinetics experiment can be performed. The rate of reaction is conveniently monitored by measuring the production of hydrobromic acid (HBr) over time. This can be achieved by titration. [3]

dot

Workflow prep Prepare Solvent System (e.g., 80:20 Ethanol:Water) aliquot Aliquot solvent into multiple reaction flasks prep->aliquot equilibrate Equilibrate flasks in constant temp. water bath aliquot->equilibrate initiate Initiate Reaction: Add known amount of Adamantyl Bromide to Flask 1 equilibrate->initiate timer Start Timer initiate->timer quench At timed intervals (t1, t2...), quench reaction in one flask (e.g., by rapid cooling) timer->quench titrate Titrate the generated HBr in the quenched flask with standardized NaOH quench->titrate repeat Repeat for all flasks titrate->repeat plot Plot [HBr] vs. Time and determine the rate constant (k) repeat->plot

Caption: Experimental workflow for determining solvolysis rate constants.

Materials:

  • 1-Bromoadamantane

  • This compound

  • Solvent System: 80:20 (v/v) Ethanol:Water

  • Standardized Sodium Hydroxide (NaOH) solution (~0.01 M)

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 50 °C)

  • Volumetric flasks, pipettes, and a burette

  • Multiple reaction flasks (e.g., 50 mL Erlenmeyer flasks with stoppers)

Procedure:

  • Preparation: Prepare a precise 80:20 (v/v) solution of ethanol and water.

  • Reaction Setup: In a series of reaction flasks, pipette a known volume (e.g., 25.0 mL) of the solvent system.

  • Equilibration: Place the flasks in the constant temperature water bath and allow them to equilibrate for at least 15 minutes.

  • Initiation: Accurately weigh a small amount of 1-bromoadamantane (e.g., ~0.1 mmol) and add it to the first flask. Stopper the flask, swirl to dissolve, and immediately start a timer. This is time t=0.

  • Quenching: At predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), remove one flask from the bath and immediately quench the reaction by immersing it in an ice-water bath.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the quenched flask. Titrate the generated HBr with the standardized NaOH solution until the faint pink endpoint persists. Record the volume of NaOH used.

  • Data Analysis: Convert the volume of NaOH to moles of HBr produced at each time point. Plot the concentration of HBr versus time. For a first-order reaction, the plot of ln([R-Br]₀ - [HBr]) versus time will yield a straight line with a slope equal to -k, where k is the rate constant.

  • Comparison: Repeat the entire procedure under identical conditions using this compound. Compare the calculated rate constants (k) for the two compounds.

Conclusion

The principles of physical organic chemistry provide a clear and robust framework for understanding the reactivity of substituted adamantanes. The presence of a methyl group at the C3 position in this compound serves to stabilize the critical bridgehead carbocation intermediate through an electron-donating inductive effect. This inherent electronic stabilization lowers the activation energy for the rate-determining step of the SN1 solvolysis reaction.

As a direct consequence, This compound is unequivocally more reactive towards nucleophilic substitution than 1-bromoadamantane . For synthetic chemists, this enhanced reactivity translates to faster reaction times, potentially milder required conditions, and an overall more efficient pathway for the elaboration of adamantane-based molecules. This fundamental understanding is crucial for the rational design and execution of synthetic routes in medicinal chemistry and materials science.

References

  • Grob, C. A., & Schaub, B. (1982). Polar Effects. X. Polar Substituent Effects in the Solvolysis of 3‐Substituted 1‐Adamantyl Bromides and Toluenesulfonates. Helvetica Chimica Acta, 65(6), 1720-1727. Available at: [Link]

  • Kevill, D. N., & Park, K. H. (2012). Rate and Product Studies of 1-Adamantylmethyl Haloformates Under Solvolytic Conditions. Bulletin of the Korean Chemical Society, 33(11), 3655-3660. Available at: [Link]

  • Grob, C. A., & Piechocki, W. (1978). Inductive, Hyperconjugative and Frangomeric Effects in the Solvolysis of 1‐Substituted 3‐Bromoadamantanes. Polar effects IV. Tetrahedron Letters, 19(25), 2191-2194. Available at: [Link]

  • Hojo, M., et al. (2012). Alternative Mechanistic Scheme for Salt Effects on Solvolysis Reactions of Haloalkanes and Related Compounds in Binary DMSO/H2O Solvent Mixture. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Vedantu. (2023). How can inductive and hyperconjugation effects explain the stability of primary, secondary and tertiary carbocation? Available at: [Link]

  • Bentley, T. W., & Roberts, K. (1985). Leaving group and solvent effects on SN1 reactions of adamantyl substrates. Contributions from electrostatic, electrophilic, and lipophilic effects. The Journal of Organic Chemistry, 50(24), 4821-4828. Available at: [Link]

  • Master Organic Chemistry. (2025). 3 Factors That Stabilize Carbocations. Available at: [Link]

  • Slutsky, J., et al. (1974). Remarkably large solvolytic rate enhancement due to relief of ground state leaving group strain. Journal of the American Chemical Society, 96(6), 1969-1971. Available at: [Link]

Sources

A Spectroscopic Guide to 1-Bromo-3-methyladamantane and its Isomers: Elucidating Structure Through Spectral Fingerprints

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the rigid, three-dimensional structure of adamantane and its derivatives offers a unique scaffold for designing novel molecules with tailored properties. The precise placement of functional groups on this diamondoid cage is critical, as even subtle isomeric changes can profoundly impact a compound's biological activity and material characteristics. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-3-methyladamantane and its key isomers, offering a detailed analysis of how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy can be leveraged to unequivocally distinguish between these closely related structures.

The inherent symmetry of the adamantane core is disrupted upon substitution, leading to distinct and predictable changes in the spectroscopic signatures of each isomer. Understanding these nuances is paramount for unambiguous structural verification and quality control in research and development.

The Isomeric Landscape: A Structural Overview

The focus of this guide is to differentiate this compound from its primary positional isomers. The numbering of the adamantane cage follows standard IUPAC nomenclature, with bridgehead carbons designated as 1, 3, 5, and 7, and methylene bridge carbons as 2, 4, 6, 8, 9, and 10. The isomers under consideration are:

  • This compound: Both substituents occupy bridgehead positions.

  • 1-Bromo-2-methyladamantane: One substituent is at a bridgehead and the other on a methylene bridge.

  • 2-Bromo-1-methyladamantane: Similar to the above, but with the positions of the bromo and methyl groups swapped.

To provide a robust comparative framework, we will also reference the spectra of the parent monosubstituted compounds, 1-Bromoadamantane and 2-Bromoadamantane .

Figure 1: Molecular structures of key compounds.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed differences in the NMR, Mass, and IR spectra of this compound and its isomers. The causality behind these differences lies in the distinct electronic environments and symmetries of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) of the ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the bromine and methyl substituents.

¹H NMR Spectroscopy:

The ¹H NMR spectra of adamantane derivatives are often complex due to extensive spin-spin coupling between protons on the rigid cage. However, the overall pattern and the chemical shifts of specific protons provide a unique fingerprint for each isomer.

  • This compound: Due to the C₃v symmetry of the 1,3-disubstituted adamantane cage (considering the substituents as points), the spectrum is relatively simple compared to other isomers. We expect to see distinct signals for the methyl protons and the various methine and methylene protons of the adamantane core.

  • 1-Bromo-2-methyladamantane and 2-Bromo-1-methyladamantane: The lower symmetry of these molecules results in more complex ¹H NMR spectra with a greater number of distinct signals and more intricate splitting patterns. The protons on the substituted methylene bridge will show significant diastereotopicity, leading to complex multiplets.

  • 1-Bromoadamantane: The C₃v symmetry leads to a relatively simple spectrum with three main groups of signals corresponding to the methine proton adjacent to bromine, the other methine protons, and the methylene protons.[1]

  • 2-Bromoadamantane: The C₂v symmetry results in a more complex spectrum than 1-bromoadamantane, with a larger number of distinct proton environments.[2]

¹³C NMR Spectroscopy:

Proton-decoupled ¹³C NMR provides a clearer picture of the carbon framework, with each unique carbon atom giving rise to a single resonance. The number of signals directly reflects the symmetry of the molecule.

  • This compound: The higher symmetry will result in fewer ¹³C signals compared to its less symmetrical isomers. Key signals to identify are the quaternary carbons bonded to the bromine and methyl groups, and the distinct methine and methylene carbons.

  • 1-Bromo-2-methyladamantane and 2-Bromo-1-methyladamantane: The lack of symmetry in these molecules means that, in principle, all 11 carbon atoms are chemically non-equivalent and should give rise to 11 distinct signals. The chemical shifts of the carbons directly bonded to the bromine and methyl groups will be significantly different from those in this compound.

  • 1-Bromoadamantane: Exhibits four distinct carbon signals due to its C₃v symmetry.[3][4]

  • 2-Bromoadamantane: Shows five distinct carbon signals, reflecting its C₂v symmetry.[5]

Table 1: Comparative ¹H and ¹³C NMR Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Complex multiplets for adamantyl protons and a singlet for the methyl group.Distinct signals for C-Br, C-CH₃, CH, and CH₂ groups.
1-Bromoadamantane Broad singlets around 2.37, 2.10, and 1.73 ppm.[1]Signals at approximately 69.1 (C-Br), 49.3 (CH), 35.8 (CH₂), and 31.0 (CH₂) ppm.[3][4]
2-Bromoadamantane Broader, more complex multiplets due to lower symmetry.[2]Signals at approximately 60.5 (CH-Br), 38.0, 37.4, 31.7, and 27.2 ppm.[5]
1-Bromo-2-methyladamantane Expected: Highly complex spectrum with numerous overlapping multiplets.Expected: 11 distinct signals.
2-Bromo-1-methyladamantane Expected: Highly complex spectrum with numerous overlapping multiplets.Expected: 11 distinct signals.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pathways of the isomers. While all isomers have the same molecular formula (C₁₁H₁₇Br) and therefore the same molecular ion peak, their fragmentation patterns can differ based on the stability of the resulting carbocations.

A key feature for all these compounds is the isotopic pattern of bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments.[6]

  • Molecular Ion (M⁺): For C₁₁H₁₇Br, the molecular ion peaks will appear at m/z 228 and 230.

  • Loss of Bromine: The most common initial fragmentation is the loss of the bromine radical to form a stable adamantyl carbocation.

    • For This compound and 2-Bromo-1-methyladamantane , loss of Br• from the molecular ion would lead to a tertiary carbocation at m/z 149 (C₁₁H₁₇⁺).

    • For 1-Bromo-2-methyladamantane , loss of Br• would also result in a carbocation at m/z 149.

  • Loss of Methyl Group: Fragmentation involving the loss of a methyl group (•CH₃) is also possible, leading to a fragment ion at m/z 213 and 215.

  • Adamantane Core Fragmentation: Further fragmentation of the adamantyl cage can lead to a series of smaller ions, although these are often less diagnostic for distinguishing between isomers.[6]

The relative abundance of the fragment ions can provide clues to the isomer's structure. For instance, the stability of the initially formed carbocation after bromine loss can influence the fragmentation cascade.

Table 2: Key Mass Spectrometry Fragments

m/zProposed FragmentSignificance
228/230[C₁₁H₁₇Br]⁺Molecular ion (M⁺, M+2)
149[C₁₁H₁₇]⁺Loss of •Br
213/215[C₁₀H₁₄Br]⁺Loss of •CH₃
135[C₁₀H₁₅]⁺Adamantyl cation (from potential rearrangement/fragmentation)
Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is useful for identifying the presence of functional groups and gaining insight into the overall molecular structure. For these isomers, the most informative regions of the IR spectrum are the C-H stretching and bending frequencies and the C-Br stretching frequency.

  • C-H Stretching: All isomers will exhibit C-H stretching vibrations in the region of 2850-3000 cm⁻¹. The precise positions and shapes of these bands can be subtly influenced by the substitution pattern.

  • C-H Bending: The C-H bending (scissoring and rocking) vibrations in the 1470-1350 cm⁻¹ region provide a fingerprint that is unique to each isomer's skeletal structure.

  • C-Br Stretching: The C-Br stretching vibration is expected in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹. The exact position of this band can vary slightly depending on whether the bromine is attached to a tertiary (bridgehead) or secondary (methylene) carbon.

While IR spectroscopy may not be as definitive as NMR for distinguishing these isomers, it serves as a valuable complementary technique for confirming the presence of the key functional groups and for fingerprinting a specific isomer.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-80 ppm for aliphatic compounds).

    • Use a sufficient number of scans, which will be significantly more than for ¹H NMR due to the lower natural abundance of ¹³C.

Figure 2: General workflow for NMR analysis.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

  • GC-MS Analysis:

    • Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable GC column (e.g., a non-polar column like DB-5) and temperature program to separate the isomers if in a mixture.

    • Acquire mass spectra using Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).

Infrared Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • IR Spectrum Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect data over a typical range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans and average them to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The spectroscopic comparison of this compound and its isomers demonstrates the power of a multi-technique approach to structural characterization. While mass spectrometry can confirm the molecular formula and provide clues about fragmentation, and infrared spectroscopy can identify key functional groups, it is NMR spectroscopy, particularly ¹³C NMR, that offers the most definitive method for distinguishing between these closely related positional isomers. The unique symmetry of each isomer gives rise to a characteristic number of signals in the ¹³C NMR spectrum, providing an unambiguous fingerprint for each compound.

For researchers in drug development and materials science, a thorough understanding and application of these spectroscopic techniques are essential for ensuring the synthesis of the correct isomer and for the reliable interpretation of structure-activity relationships.

References

  • PubChem. (n.d.). 1-Bromoadamantane. National Center for Biotechnology Information. [Link]

  • Duddeck, H., Toth, G., Simon, A., Gomez, E. D., & Mattiza, J. T. (2011). ¹³C NMR spectra of adamantane derivatives. Magnetic Resonance in Chemistry, 49(5), 328-332.
  • SpectraBase. (n.d.). 2-(BROMOMETHYLENE)-ADAMANTANE. [Link]

  • PubChem. (n.d.). 2-Bromoadamantane. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Scite. (n.d.). The synthesis of 1- and 2-alkyladamantanes. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Bromoadamantane. NIST Chemistry WebBook. [Link]

  • Fort, R. C., & Schleyer, P. V. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(11), 3195–3200.
  • National Institute of Standards and Technology. (n.d.). Propane, 1-bromo-2-methyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Bromoadamantane. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). 1-Bromoadamantane. [Link]

  • Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Google Patents. (n.d.). RU2428408C2 - 1-bromoadamantane synthesis method.
  • SpectraBase. (n.d.). 1-Methyladamantane. [Link]

  • Černochová, J., Čablová, A., Rouchal, M., Nečas, M., & Vícha, R. (2011). 1-(Bromomethyl)adamantane. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1820.
  • PubChem. (n.d.). 1-Methyladamantane. National Center for Biotechnology Information. [Link]

  • Mugisha, J. (2024). Early Transition Metal 2-Adamantyls and Mixed-Heteroadamantane Polar Crystals: Synthesis and Characterization (Master's thesis, University of Toronto).
  • Al-Wahaibi, L. H., El-Emam, A. A., Ghorab, H. A., Al-Khamees, A. M., & Hassan, H. M. (2018). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 23(10), 2538.
  • National Institute of Standards and Technology. (n.d.). 2-Methyladamantane. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyladamantane. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyladamantane. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Methane, bromo-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 2-Methyladamantane. [Link]

Sources

A Comparative Guide to the Structural Validation of 1-Bromo-3-methyladamantane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the adamantane scaffold represents a cornerstone of modern pharmacophore design. Its rigid, lipophilic, and three-dimensional structure is leveraged in drugs like Memantine, an antagonist of the NMDA receptor used in the treatment of Alzheimer's disease.[1] The synthesis of adamantane derivatives, such as 1-Bromo-3-methyladamantane[2][3], often yields a mixture of isomers or unexpected rearrangement products. Therefore, unambiguous structural validation is not merely a procedural step but a critical checkpoint for ensuring the efficacy and safety of downstream applications.

This guide provides an in-depth, expert-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. We will explore the causality behind spectral interpretation and compare NMR's capabilities against alternative analytical techniques, providing the supporting data and protocols necessary for confident validation.

The Gold Standard: Multi-dimensional NMR for Definitive Structure Elucidation

NMR spectroscopy stands as an unparalleled technique for determining the precise molecular structure of organic compounds in solution.[4][5][6] For a molecule with the subtle asymmetry of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a self-validating system to confirm not only the presence of all constituent atoms but also their exact connectivity.

The structure of this compound (C₁₁H₁₇Br) possesses a Cₛ plane of symmetry, which simplifies its NMR spectra to a degree but still presents a rich puzzle of overlapping signals that require advanced techniques to resolve.

Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy

The initial step in any NMR analysis is the acquisition of 1D proton (¹H) and carbon-13 (¹³C) spectra. These provide the fundamental census of the hydrogen and carbon environments within the molecule.

  • ¹H NMR Spectroscopy: Due to the rigid cage-like structure of adamantane, the proton signals are often broad and clustered in the 1.0-2.5 ppm range, exhibiting complex splitting patterns from coupling between non-equivalent protons.[7] For this compound, we expect to see distinct signals for the methyl group (a singlet around 0.9-1.0 ppm) and several broad multiplets for the various methylene (CH₂) and methine (CH) protons of the adamantane core. The protons on carbons adjacent to the bromine-substituted carbon will be shifted slightly downfield.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is significantly simpler, showing a single peak for each unique carbon environment.[8] The key diagnostic signals are the quaternary carbons: C1 (bonded to Br) and C3 (bonded to the methyl group). The C-Br carbon is expected to appear significantly downfield (around 60-70 ppm) due to the inductive effect of the bromine atom.[9] The other quaternary carbon, C3, will also be downfield, while the methyl carbon will appear upfield (around 20-30 ppm).

Unambiguous Assignments: The Power of 2D NMR

While 1D NMR provides a starting point, 2D NMR experiments are essential for definitively connecting the atoms and confirming the substitution pattern.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. It will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This allows for the confident assignment of each signal in the ¹³C spectrum to its corresponding carbon type.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the cornerstone of C-H connectivity mapping.[10][11] It generates a 2D plot showing correlation peaks between each proton and the carbon atom to which it is directly attached. This allows for the unambiguous pairing of every proton signal with its corresponding carbon signal, resolving any ambiguity from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the structural puzzle, revealing long-range (typically 2- and 3-bond) correlations between protons and carbons.[10][11][12] This is the most powerful tool for establishing the overall carbon framework. For this compound, key HMBC correlations would include:

    • Correlations from the methyl protons to the quaternary carbon at C3.

    • Correlations from the methyl protons to the adjacent methylene carbons.

    • Correlations from various CH and CH₂ protons across the adamantane cage, confirming the rigid ring system's connectivity.

Predicted NMR Data Summary

The following table summarizes the expected chemical shifts for this compound based on known substituent effects in adamantane systems.[9]

Atom Type¹H Chemical Shift (ppm, CDCl₃)¹³C Chemical Shift (ppm, CDCl₃)DEPT-135 PhaseKey HMBC Correlations
C1 -Br-~65AbsentTo protons at C2, C8, C9
C2 , C8, C9Multiplet (~2.2-2.4)~50Negative (CH₂)To C1, C3, and other adjacent carbons
C3 -CH₃-~35AbsentTo methyl protons and protons at C2, C4, C10
C4 , C10Multiplet (~1.5-1.7)~45Negative (CH₂)To C3, C5, C7
C5 , C7Multiplet (~2.0-2.2)~32Positive (CH)To C4, C6, C10
C6 Multiplet (~1.6-1.8)~38Negative (CH₂)To C5, C7
3-CH₃ Singlet (~0.9)~29Positive (CH₃)To C3, C2, C4, C10

Experimental Workflow and Protocols

A rigorous and systematic approach is key to obtaining high-quality, reproducible NMR data.

Workflow for NMR-based Structure Validation

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Validation prep Dissolve 5-10 mg of sample in ~0.6 mL CDCl₃ H1_NMR Acquire ¹H NMR Spectrum prep->H1_NMR C13_NMR Acquire ¹³C{¹H} NMR Spectrum H1_NMR->C13_NMR DEPT Acquire DEPT-135 Spectrum C13_NMR->DEPT HSQC Acquire HSQC Spectrum (¹J C-H correlations) DEPT->HSQC assign_CHn Assign CH, CH₂, CH₃ groups (using DEPT-135) DEPT->assign_CHn HMBC Acquire HMBC Spectrum (ⁿJ C-H correlations) HSQC->HMBC assign_direct Assign direct C-H bonds (using HSQC) HSQC->assign_direct assign_framework Confirm carbon skeleton & substituent positions (using HMBC) HMBC->assign_framework assign_CHn->assign_direct assign_direct->assign_framework final_structure Final Validated Structure assign_framework->final_structure

Detailed Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[13] Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[13] Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-15 ppm, centered around 5 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32, depending on concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 220-240 ppm, centered around 100 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on concentration.

  • 2D NMR Acquisition (HSQC & HMBC):

    • Pulse Programs: Use standard library sequences (e.g., hsqcedetgpsp for edited HSQC, hmbcgplpndqf for HMBC).

    • Parameters: Optimize parameters based on standard compounds. For HMBC, use a long-range coupling delay optimized for J = 8 Hz to observe both 2- and 3-bond correlations.[11]

    • Acquisition Time: 2D experiments will require longer acquisition times, ranging from 30 minutes to several hours, depending on the desired resolution and sample concentration.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the premier technique for detailed structural analysis in solution, other methods provide complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound.[14] For this compound, its key contribution is the unambiguous confirmation of the presence of a single bromine atom.

  • Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[15][16] Electron Ionization (EI) mass spectrometry will therefore show a characteristic molecular ion peak cluster: an M⁺ peak and an M+2 peak of almost equal intensity.[13] This isotopic signature is a definitive marker for a monobrominated compound. The fragmentation pattern can also provide structural clues, often showing a prominent peak corresponding to the loss of the bromine radical (M-Br)⁺.[13][17]

X-Ray Crystallography

X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state by mapping electron density.[18]

  • Causality: This technique offers unparalleled precision in determining bond lengths, bond angles, and stereochemistry.[19][20] It is considered the ultimate "proof" of structure. However, its primary and often insurmountable limitation is the requirement for a high-quality single crystal of the compound, which can be difficult or impossible to grow.[19] Furthermore, the determined structure is of the solid-state conformation, which may not be identical to the conformation in solution where most chemical and biological processes occur.

Performance Comparison
FeatureNMR Spectroscopy (1D & 2D) Mass Spectrometry (MS) X-Ray Crystallography
Primary Information Complete atomic connectivity (C-C, C-H), stereochemistry in solution.[4]Molecular weight, elemental formula, presence of key isotopes (e.g., Br).[14]Absolute 3D structure, bond lengths/angles in the solid state.[18]
Sample Requirement 1-10 mg, soluble, non-crystalline.<1 mg, can be solid or liquid.Requires a single, high-quality crystal.
Key Advantage Provides a complete, unambiguous structural map in the relevant solution phase.High sensitivity and definitive confirmation of bromine's presence via isotopic pattern.[15]The "gold standard" for absolute structural proof.[19]
Key Disadvantage Lower sensitivity than MS; complex spectra can require advanced 2D techniques to resolve.Provides no direct information on atom connectivity or isomerism.Crystal growth can be a major bottleneck; structure is for the solid state only.[19]
Role in Validation Definitive. Establishes the isomeric identity and full connectivity.Confirmatory. Validates molecular formula and bromine presence.Absolute Proof. Provides final, unequivocal proof if a crystal is available.

Conclusion

The structural validation of this compound is a clear demonstration of the power and necessity of modern NMR spectroscopy. While 1D ¹H and ¹³C NMR provide initial evidence, they are insufficient to rule out isomeric possibilities. The true scientific integrity of the validation rests upon a suite of experiments. The use of DEPT-135 to confirm carbon types, HSQC to lock down direct C-H attachments, and crucially, HMBC to build the complete carbon framework and place the substituents, creates a self-validating dataset that leaves no room for ambiguity.

Mass spectrometry serves as an essential complementary technique, rapidly confirming the molecular weight and the presence of bromine through its unmistakable isotopic signature. X-ray crystallography remains the ultimate arbiter of structure, but its practical limitations mean that for the vast majority of compounds synthesized in a drug discovery pipeline, a comprehensive multi-dimensional NMR analysis is the most robust, reliable, and definitive method for structural validation.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3,5-dimethyladamantane. PubChem. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry.
  • Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Pehk, T., et al. (n.d.). 13C NMR spectra of adamantane derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromoadamantane. PMC. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Sahoo, S. K., McCord, E. F., & Rinaldi, P. L. (2004). A suite of 3D NMR methods for characterizing complex hydrocarbon structure fragments. Journal of Magnetic Resonance, 168(2), 352-357.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromoadamantane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Černochová, J., et al. (2011). 1-(Bromomethyl)adamantane.
  • Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 30(3), 789-797.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Rapaci, M., et al. (2021). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. The Journal of Physical Chemistry C, 125(13), 7436-7445.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Rap, D. B., et al. (2015). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 16(10), 2213-2218.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). X-Ray Crystallography. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). What do the special correlations in HMBC 2D NMR?. Retrieved from [Link]

  • An, J., et al. (2007). Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. Magnetic Resonance in Chemistry, 45(9), 792-796.
  • University of Wisconsin-Madison. (n.d.). HSQC and HMBC for Topspin. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 1-Bromo-3-methyladamantane as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic, and three-dimensional structure that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Halogenated adamantanes are pivotal intermediates, serving as versatile handles for introducing further functionalization. This guide provides an in-depth comparative analysis of 1-Bromo-3-methyladamantane, benchmarking its performance as a synthetic intermediate against its close and commercially significant analogs: 1-Bromoadamantane and 1-Bromo-3,5-dimethyladamantane.

Through an examination of physicochemical properties, synthetic accessibility, and reactivity in key transformations, this document aims to equip researchers with the critical data and insights necessary to select the most appropriate adamantane building block for their specific research and development objectives.

Physicochemical Properties: A Foundation for Reactivity

The substitution pattern on the adamantane core significantly influences the physical and chemical properties of the intermediate, which in turn dictates handling procedures, solvent selection, and reaction kinetics. The addition of methyl groups generally decreases the melting point and increases the lipophilicity.

Causality Behind the Properties: The introduction of a methyl group at the C3 position (in this compound) and two methyl groups at C3 and C5 (in 1-Bromo-3,5-dimethyladamantane) has a profound impact. These electron-donating alkyl groups inductively stabilize the tertiary bridgehead carbocation that forms during nucleophilic substitution reactions (see Section 3). This electronic effect is a primary determinant of the observed differences in reactivity. Furthermore, the disruption of the adamantane cage's symmetry by these substitutions leads to lower melting points compared to the highly symmetrical 1-Bromoadamantane.

Table 1: Comparative Physicochemical Properties of Adamantane Intermediates

PropertyThis compound1-Bromoadamantane1-Bromo-3,5-dimethyladamantane
CAS Number 702-77-2768-90-1941-37-7
Molecular Formula C₁₁H₁₇BrC₁₀H₁₅BrC₁₂H₁₉Br
Molecular Weight 229.16 g/mol 215.13 g/mol 243.18 g/mol
Appearance Colorless liquid or white crystalWhite crystalline solidColorless to pale yellow liquid
Boiling Point 95-97 °C (4 mmHg)226 °C201 °C
Melting Point ~30-35 °C117 °CN/A (Liquid at room temp.)
Density ~1.15 g/mLN/A1.224 g/mL at 25 °C

Synthesis of Bromo-Adamantane Intermediates

The accessibility and efficiency of the synthesis of the intermediate itself are critical factors in its overall utility. The primary route to these compounds is the direct electrophilic bromination of the corresponding hydrocarbon precursor.

Expertise in Synthesis: The choice of brominating agent and conditions is crucial for achieving high yield and selectivity. Direct bromination with liquid bromine is a common and effective method, often performed without a solvent where excess bromine serves as the reaction medium. The reaction proceeds via the formation of a stable tertiary carbocation at the bridgehead position, which is then attacked by a bromide ion. For substituted adamantanes, the bridgehead positions are the most reactive sites due to the stability of the resulting carbocation. Catalytic amounts of a Lewis acid or a protic acid like HBr can be used to polarize the Br-Br bond, increasing the electrophilicity of the bromine and accelerating the reaction.

G cluster_start Starting Materials cluster_intermediate Brominated Intermediates cluster_final Target APIs Adamantane Adamantane Bromo_A 1-Bromoadamantane (Amantadine Precursor) Adamantane->Bromo_A Bromination Methyladamantane 1-Methyladamantane Bromo_MA This compound Methyladamantane->Bromo_MA Bromination Dimethyladamantane 1,3-Dimethyladamantane Bromo_DMA 1-Bromo-3,5-dimethyladamantane (Memantine Precursor) Dimethyladamantane->Bromo_DMA Bromination Amantadine Amantadine Bromo_A->Amantadine Amination/ Hydrolysis Amino_MA 1-Amino-3-methyladamantane (Memantine Analog) Bromo_MA->Amino_MA Amination/ Hydrolysis Memantine Memantine Bromo_DMA->Memantine Amination/ Hydrolysis

Caption: Synthetic pathways from hydrocarbon precursors to key APIs.

Detailed Experimental Protocol: Synthesis of 1-Bromo-3,5-dimethyladamantane

This protocol, adapted from patent literature, describes a robust method for synthesizing the intermediate required for the drug Memantine and serves as a comparative benchmark.

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 100 g (approx. 0.6 moles) of 1,3-dimethyladamantane.

  • Catalyst Addition: Add 1 mL of a solution of HBr in acetic acid to the reaction vessel at ambient temperature (25-30 °C).

  • Heating: Begin stirring and heat the reaction mixture to 50-55 °C.

  • Bromination: Slowly add 124.7 mL (approx. 2.41 moles) of liquid bromine drop-wise via the dropping funnel. It is critical to maintain the reaction temperature between 50-55 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, maintain the reaction mixture at 50-55 °C with continuous stirring for 12 hours.

  • Quench & Work-up:

    • Cool the reaction mixture to 30 °C.

    • Carefully pour the mixture into a beaker containing 1500 mL of a cold 5% aqueous sodium hydrosulfite solution to neutralize excess bromine.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 400 mL).

    • Combine the organic layers and wash twice with deionized water (2 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by vacuum distillation to afford 1-Bromo-3,5-dimethyladamantane as a colorless to pale yellow oil.

Benchmarking Reactivity in Nucleophilic Substitution

The primary utility of these bromo-adamantane intermediates is as electrophiles in nucleophilic substitution reactions to introduce pharmacologically relevant functional groups, most commonly an amino group. The reaction typically proceeds through an SN1-like mechanism, owing to the exceptional stability of the bridgehead tertiary carbocation.

Trustworthiness of the Mechanism: The inability of a bridgehead carbon to achieve the planar geometry required for an SN2 transition state makes the SN2 pathway highly unfavorable. Consequently, the reaction rate is almost entirely dependent on the rate of carbocation formation (the C-Br bond cleavage). The stability of this carbocation intermediate is therefore the paramount factor governing the reactivity of the bromo-adamantane derivative.

G cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Final Product Formation AdBr 1-Bromo-adamantane Derivative Ad_plus Adamantyl Carbocation (Tertiary, Bridgehead) AdBr->Ad_plus Slow (Heterolysis) Br_minus Br- Ad_plus_2 Adamantyl Carbocation Intermediate Intermediate (e.g., Nitrilium Ion) Ad_plus_2->Intermediate Fast Nu Nucleophile (e.g., R-C≡N) Intermediate_2 Intermediate Product Substituted Adamantane (e.g., N-Adamantyl Amide) Intermediate_2->Product Fast (Hydrolysis) H2O H₂O (Work-up)

Caption: Generalized SN1 mechanism for nucleophilic substitution.

The expected order of reactivity for SN1 reactions is: 1-Bromo-3,5-dimethyladamantane > this compound > 1-Bromoadamantane

This trend is directly attributable to the increasing stabilization of the carbocation intermediate by the electron-donating methyl groups. While direct kinetic comparison data is sparse in the literature, this reactivity trend is a cornerstone of physical organic chemistry principles.

Case Study: The Ritter Reaction

A quintessential application of these intermediates is the Ritter reaction, where the adamantyl carbocation is trapped by a nitrile (like acetonitrile) to form a stable nitrilium ion, which upon hydrolysis yields an N-adamantyl amide. This amide is a key precursor to the corresponding amine.

Table 2: Benchmarking Performance in the Ritter Reaction

IntermediateReaction ConditionsProductYieldCommentary
1-Bromoadamantane Acetonitrile, Mn(acac)₂, 110 °C, 3hN-(1-Adamantyl)acetamideup to 99%Excellent yields are achievable, though sometimes requiring transition metal catalysis or harsh acidic conditions.
This compound Acetonitrile, H₂SO₄N-(3-Methyl-1-adamantyl)acetamideHigh (Expected)Data is less prevalent, but reactivity is expected to be higher than 1-Bromoadamantane due to the stabilizing methyl group.
1-Bromo-3,5-dimethyladamantane Acetonitrile, H₂SO₄, 45-50 °C, 8hN-(3,5-Dimethyl-1-adamantyl)acetamideHigh (Quantitative)The enhanced stability of the dimethyl-substituted carbocation facilitates a high-yielding reaction, crucial for the efficient synthesis of Memantine.
Detailed Experimental Protocol: Ritter Reaction of 1-Bromo-3,5-dimethyladamantane

This protocol is a self-validating system for the synthesis of the N-acetyl precursor to Memantine.

  • Reaction Setup: In a flask equipped for stirring and temperature control, charge 100 g of 1-Bromo-3,5-dimethyladamantane and 100 mL of acetonitrile at 25-30 °C.

  • Acid Addition: Cool the mixture to 5 °C using an ice bath. Slowly and carefully add 200 mL of concentrated sulfuric acid drop-wise, ensuring the internal temperature does not exceed 20 °C.

    • Causality: The strong acid is essential for facilitating the departure of the bromide leaving group to generate the adamantyl carbocation. The temperature must be controlled to prevent unwanted side reactions.

  • Reaction Progression:

    • Allow the mixture to warm to 25 °C and stir for 3 hours.

    • Heat the reaction to 45-50 °C and maintain for 8 hours. Progress can be monitored by thin-layer chromatography (TLC) until the starting bromide is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 30 °C and carefully pour it into a beaker containing 1 L of ice-cold water with stirring.

    • Extract the aqueous mixture with toluene.

    • Wash the organic layer sequentially with a 2% sodium bicarbonate solution and then water.

  • Purification: Dry the toluene layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield N-(3,5-Dimethyl-1-adamantyl)acetamide as a solid, which can be further purified by recrystallization.

Conclusion and Strategic Recommendations

The selection of an adamantane-based synthetic intermediate is a strategic decision that balances reactivity, cost, and the specific structural requirements of the final target molecule.

  • 1-Bromoadamantane remains the intermediate of choice for the synthesis of Amantadine and other monosubstituted adamantane derivatives. Its synthesis is straightforward, and it exhibits predictable reactivity.

  • 1-Bromo-3,5-dimethyladamantane is the superior and essential intermediate for the synthesis of Memantine. The presence of two methyl groups significantly enhances the rate of SN1 reactions, leading to high-yield transformations under manageable conditions.

  • This compound occupies a strategic middle ground. It is expected to be more reactive than 1-Bromoadamantane, potentially allowing for milder reaction conditions or faster reaction times. It serves as a valuable building block for creating novel drug candidates that are structural analogs of Memantine or Amantadine, allowing for the exploration of structure-activity relationships (SAR) by probing the effect of a single methyl group on biological activity. Its liquid/low-melting solid state may also offer handling advantages in specific process chemistry setups.

This guide provides a foundational dataset and procedural framework to assist researchers in making an informed and objective choice, thereby optimizing their synthetic strategy for the successful development of novel adamantane-based therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromoadamantane. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-3,5-dimethyladamantane. National Center for Biotechnology Information. [Link]

  • Khusnutdinov, R. I., et al. Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. ResearchGate. [Link]

  • Google Patents. Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Organic Chemistry Portal. Ritter Reaction. Organic Chemistry Portal. [Link]

relative reaction rates of different brominated adamantanes in SN1 reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the S_N1 Reactivity of Brominated Adamantanes

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, is a privileged structure in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust framework for the design of new therapeutic agents and advanced materials. The functionalization of the adamantane cage often begins with halogenation, followed by nucleophilic substitution reactions. Understanding the kinetics of these substitutions, particularly S_N1 reactions, is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide provides a detailed comparison of the relative S_N1 reaction rates of different brominated adamantanes, supported by experimental data and mechanistic insights.

The Adamantane Cage and Its Reactivity in S_N1 Reactions

The S_N1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process.[1][2][3] The first and rate-determining step is the formation of a carbocation intermediate upon the departure of the leaving group.[1][2][3] The stability of this carbocation is the primary factor governing the reaction rate.[4][5][6] In the context of adamantane, the position of the bromine atom—at a bridgehead (tertiary) or a secondary carbon—dramatically influences the stability of the resulting adamantyl carbocation and, consequently, the rate of solvolysis.[7][8]

Comparative Solvolysis Rates

The solvolysis of brominated adamantanes, typically in a mixed solvent system like aqueous ethanol, provides a reliable method for comparing their S_N1 reactivity. The rate of reaction is monitored by the production of HBr, which can be titrated with a standard base.[3]

CompoundStructureRelative Solvolysis Rate (k_rel)Comments
1-Bromoadamantane (Bridgehead)1The bridgehead carbocation is surprisingly stable, though less so than an acyclic tertiary carbocation.[8]
2-Bromoadamantane (Secondary)~10⁻³ - 10⁻⁴The secondary adamantyl carbocation is significantly less stable than the bridgehead carbocation.
tert-Butyl bromide (Acyclic Tertiary)~10³Included for comparison, highlighting the slightly reduced reactivity of the bridgehead system.[8]

Note: Relative rates are approximate and can vary with solvent composition and temperature.

Mechanistic Insights and the Role of Carbocation Stability

1-Bromoadamantane (Bridgehead Reactivity):

The solvolysis of 1-bromoadamantane proceeds via the formation of a tertiary carbocation at the bridgehead position.[9] A key feature of S_N1 reactions is the preference for a planar carbocation to maximize hyperconjugation.[4][5] However, the rigid, cage-like structure of adamantane prevents the bridgehead carbocation from achieving ideal planarity.[4][10] This geometric constraint leads to a slightly destabilized carbocation compared to its acyclic analogue, the tert-butyl cation.[7][8] Despite this, the 1-adamantyl cation is still a tertiary carbocation and is readily formed.[9] The solvolysis of 1-bromoadamantane is notably slower than that of tert-butyl bromide, but it is still a facile reaction.[8] It is important to note that due to the structure of the adamantane cage, E1 elimination reactions are not observed during the solvolysis of 1-bromoadamantane.[11]

2-Bromoadamantane (Secondary Reactivity):

In contrast, the solvolysis of 2-bromoadamantane involves the formation of a secondary carbocation on the adamantane framework.[12] Secondary carbocations are inherently less stable than tertiary carbocations due to fewer electron-donating alkyl groups.[4][5][13] This reduced stability of the 2-adamantyl cation results in a significantly higher activation energy for its formation, leading to a much slower S_N1 reaction rate compared to 1-bromoadamantane.[12]

The following diagram illustrates the relative stability of the carbocation intermediates:

G cluster_0 Relative Carbocation Stability a tert-Butyl Cation (Acyclic Tertiary) b 1-Adamantyl Cation (Bridgehead Tertiary) a->b Slightly Less Stable (Geometric Constraint) c 2-Adamantyl Cation (Secondary) b->c Significantly Less Stable (Electronic Effects)

Caption: Relative stability of carbocations in S_N1 reactions.

Experimental Protocol: Determination of Relative Solvolysis Rates

The following is a generalized procedure for comparing the solvolysis rates of 1-bromoadamantane and 2-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • 2-Bromoadamantane

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare a 40% (v/v) aqueous ethanol solution. The composition of the solvent can influence the reaction rate.[14]

  • Reaction Setup: For each bromoadamantane, accurately weigh a specific amount and dissolve it in a known volume of the 40% ethanol solution to create a stock solution of known concentration.

  • Kinetic Runs:

    • Pipette a precise volume of the bromoadamantane stock solution into an Erlenmeyer flask.

    • Add a few drops of phenolphthalein indicator.

    • Place the flask in a constant temperature water bath to equilibrate.

    • At time zero, add a known, small volume of the standardized NaOH solution. The solution should turn pink.

    • Start the stopwatch.

  • Titration: As the solvolysis reaction proceeds, HBr is produced, which neutralizes the NaOH, causing the pink color to fade. Record the time it takes for the pink color to disappear.

  • Data Collection: Immediately upon the color change, add another small, precise volume of the NaOH solution and record the time for the subsequent color change. Repeat this process for several intervals.

  • Rate Calculation: The rate constant for the S_N1 reaction can be determined from the integrated rate law for a first-order reaction: ln([R-Br]t/[R-Br]₀) = -kt.

The following workflow illustrates the experimental process:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 40% Aqueous Ethanol Solvent B Create Stock Solutions of 1-Bromoadamantane & 2-Bromoadamantane A->B C Equilibrate Reactant Mixture in Water Bath B->C D Add Indicator & Initial Volume of NaOH C->D E Start Timer and Monitor for Color Change D->E F Record Time and Add Next Aliquot of NaOH E->F F->E Repeat for Multiple Intervals G Calculate Rate Constant (k) Using First-Order Kinetics F->G H Compare k values to Determine Relative Rates G->H

Caption: Experimental workflow for determining solvolysis rates.

Conclusion

The S_N1 reactivity of brominated adamantanes is fundamentally governed by the stability of the carbocation intermediate formed in the rate-determining step. The bridgehead 1-bromoadamantane reacts significantly faster than the secondary 2-bromoadamantane due to the formation of a more stable tertiary carbocation. While the rigid adamantane framework imposes some geometric constraints that slightly reduce the reactivity of 1-bromoadamantane compared to an acyclic tertiary bromide, it remains a highly reactive substrate in S_N1 reactions. These principles are essential for chemists working with adamantane derivatives, enabling the prediction of reaction outcomes and the strategic design of synthetic pathways.

References

  • Hughes, E. D. (1937). Mechanism of substitution at a saturated carbon atom. Part V. Hydrolysis of tert.-butyl chloride. Journal of the Chemical Society (Resumed), 1196-1201. [Link]

  • Schleyer, P. von R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Compounds of Adamantane. Journal of the American Chemical Society, 83(12), 2700–2707. [Link]

  • Olah, G. A., Liang, G., & Mateescu, G. D. (1973). Stable carbocations. CLXXII. 2-Adamantyl cations. The Journal of Organic Chemistry, 38(1), 163-167. [Link]

  • Ashenhurst, J. (2025). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Sn1 mechanism: kinetics and substrate. [Link]

  • LibreTexts. (2021). 4.7: Factors Affecting the SN1 Reaction. Chemistry LibreTexts. [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. [Link]

  • Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Schleyer, P. von R., Fort, R. C., Watts, W. E., Comisarow, M. B., & Olah, G. A. (1964). Stable Carbonium Ions. VIII. The 1-Adamantyl Cation. Journal of the American Chemical Society, 86(19), 4195–4197. [Link]

  • Brainly. (2023). a) Discuss the reactivities and solvolysis rates of 1-bromoadamantane and 2-bromo-2-methylpropane in terms. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 2.1.3. Kinetics of a SN1 Reaction. Royal Society of Chemistry. [Link]

  • Brainly. (2022). You carried out the solvolysis of 1-bromoadamantane in 40% ethanol. If the... [Link]

  • Chegg. (2015). Solved a) during its solvolysis reaction, some... [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

  • Chemistry Steps. (n.d.). Carbocation Stability. [Link]

Sources

A Comparative Guide to the Amination of 1-Bromo-3-methyladamantane for Medicinal Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane scaffold is a cornerstone in medicinal chemistry, lending its unique lipophilic and rigid structure to numerous therapeutic agents. The synthesis of aminoadamantane derivatives, such as the Alzheimer's drug Memantine (1-amino-3,5-dimethyladamantane), often requires the challenging installation of a nitrogen atom onto the sterically hindered bridgehead position. This guide provides a comparative analysis of key amination protocols for 1-Bromo-3-methyladamantane, a representative sterically hindered tertiary alkyl halide, offering insights into the causality behind experimental choices to aid researchers in selecting the most effective strategy.

The Challenge: Aminating a Bulky Tertiary Bridgehead

Direct amination of this compound presents significant hurdles. The tertiary nature of the carbon-bromine bond and the bulky adamantyl cage create a sterically demanding environment. This steric hindrance disfavors traditional SN2 reactions and promotes competing elimination (E1) pathways under many conditions. Consequently, specialized protocols are required to achieve efficient C-N bond formation.

This guide will compare three principal strategies:

  • Classical SN1 Nucleophilic Substitution: A foundational approach involving carbocation intermediates.

  • Ullmann Condensation: A classic copper-catalyzed method.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction.

Protocol 1: Classical SN1 Nucleophilic Substitution

The nucleophilic substitution reactions of 1-bromoadamantane derivatives proceed through an SN1 mechanism. This pathway involves the departure of the bromide leaving group to form a relatively stable tertiary carbocation at the bridgehead position, which is then attacked by a nucleophile.[1]

Mechanistic Rationale: The stability of the bridgehead carbocation is the critical factor that enables this reaction.[1] For amination, reagents like urea or formamide can act as nitrogen nucleophiles. A subsequent hydrolysis step is required to unmask the primary amine. This method is particularly relevant in the synthesis of Memantine and related structures.[1][2]

Experimental Workflow: SN1 Amination

G cluster_prep Reaction Setup cluster_reaction Two-Step Reaction cluster_workup Workup & Isolation A Combine this compound, Urea, and Diphenyl Ether B Step 1: Amination Heat to 160-180°C A->B C Step 2: Hydrolysis Add HCl, Heat to 100°C B->C D Basify with NaOH (pH >12) C->D E Extract with Dichloromethane D->E F Purify Product E->F

Caption: General workflow for SN1 amination using urea.

Detailed Protocol (Adapted from related syntheses):
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, urea, and a high-boiling solvent like diphenyl ether. For similar substrates, a molar ratio of 1:3 (adamantane:urea) has been used.[1] In some procedures, an acid catalyst like trifluoroacetic acid is added to facilitate C-Br bond cleavage.[3]

  • Amination: Heat the reaction mixture to 160–180°C and maintain for 1.5-4 hours.[1][3]

  • Hydrolysis: Cool the mixture to 100°C and add a solution of hydrochloric acid. Maintain this temperature for at least 2 hours to hydrolyze the intermediate.[1]

  • Work-up: After cooling, adjust the pH to >12 with a 30% sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.[1]

  • Purification: The product can be further purified by distillation, crystallization, or conversion to its hydrochloride salt.

Protocol 2: Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction that can form C-N bonds, typically between an aryl halide and an amine.[4] While traditionally used for aryl halides, its principles can be adapted for certain alkyl halides, though it often requires harsh conditions.

Mechanistic Rationale: The reaction involves a copper(I) species that reacts with the amine to form a copper(I) amide. This species then undergoes a metathesis reaction with the alkyl halide.[4] The reaction typically requires high temperatures (often >200°C) and polar aprotic solvents.[4] Modern variations use soluble copper catalysts with ligands to achieve the transformation under milder conditions.[4][5]

Key Considerations for Adamantyl Substrates:
  • Catalyst System: Copper(I) iodide (CuI) is a common catalyst. The addition of ligands like 2-isobutyrylcyclohexanone or rac-BINOL can improve efficiency.[6]

  • Solvent & Temperature: High-boiling polar solvents such as DMF or DMSO are typically used, with temperatures ranging from 110°C to 140°C.[6]

  • Limitations: The high temperatures can be a significant drawback, and yields can be sensitive to the steric bulk of the amine.[6]

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for C-N bond formation.[7][8] Its development has revolutionized the synthesis of arylamines and has been extended to include sterically hindered alkyl halides.

Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7][9] The key steps are the oxidative addition of the alkyl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]

G Pd0 Pd(0)L₂ OA_Complex R-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (R-X) Amine_Complex [R-Pd(II)L₂(NHR')]+ OA_Complex->Amine_Complex + Amine - X⁻ Amido_Complex R-Pd(II)L₂(NR') Amine_Complex->Amido_Complex + Base - HB⁺ Amido_Complex->Pd0 Reductive Elimination (R-NR')

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Expertise in Action - Ligand Selection is Crucial: For sterically hindered tertiary alkyl halides like this compound, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are required to promote the challenging oxidative addition step and facilitate the final reductive elimination.[8][10] Ligands such as BINAP or specialized biaryl phosphines (e.g., DavePhos) have proven effective for coupling amines with bulky adamantane substrates.[10][11]

Detailed Protocol (General procedure for adamantylamines):
  • Catalyst Pre-formation/Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium source (e.g., Pd(dba)₂), the phosphine ligand (e.g., BINAP or DavePhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu).

  • Reagent Addition: Add the solvent (e.g., anhydrous dioxane or toluene), followed by this compound and the desired amine.

  • Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over sodium sulfate, concentrate, and purify the residue by column chromatography.

Comparative Efficacy: A Data-Driven Summary

While direct comparative studies on this compound are scarce, data from structurally similar adamantane derivatives provide a strong basis for evaluation.

ProtocolCatalyst SystemTypical ConditionsYield (%)Key AdvantagesKey Disadvantages
SN1 Substitution Acid or ThermalHigh Temp (160-180°C)60-75%[3]Uses inexpensive reagents (urea); straightforward setup.Harsh conditions; requires hydrolysis step; potential for side reactions.
Ullmann Condensation CuI / LigandHigh Temp (110-140°C)45-75%[6]Lower cost catalyst than Palladium.Very high temperatures required; substrate scope can be limited.[4]
Buchwald-Hartwig Pd(dba)₂ / LigandModerate Temp (80-110°C)50-97%[12]High yields, mild conditions, broad substrate scope, high functional group tolerance.[7]High cost of Palladium catalyst and specialized ligands.

Yields are representative and adapted from reactions with similar adamantane substrates and various amines.

Conclusion and Recommendations

For the amination of the sterically encumbered this compound, each protocol offers a distinct balance of efficiency, cost, and reaction conditions.

  • The SN1 Nucleophilic Substitution with urea is a robust and cost-effective method, particularly for the synthesis of primary amines on a large scale. Its primary drawback is the harsh, high-temperature conditions required.

  • The Ullmann Condensation provides a less expensive transition-metal-catalyzed alternative to palladium systems. However, it also demands high temperatures and may provide lower yields compared to more modern methods.

  • The Buchwald-Hartwig Amination stands out as the most versatile and generally highest-yielding method.[7][13] Its mild reaction conditions and broad functional group tolerance make it the premier choice for complex, late-stage syntheses in drug development where preserving molecular integrity is paramount. The primary consideration is the higher cost of the catalyst and ligands.

For researchers in drug development, the Buchwald-Hartwig protocol is highly recommended for its reliability and superior performance with challenging substrates. However, for initial scale-up or when cost is a primary driver, the classical SN1 approach remains a viable and industrially relevant alternative.

References

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane - Benchchem.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing).
  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | ACS Omega.
  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines - MDPI.
  • Palladium-catalyzed amination of isomeric dihalobenzenes with 1- and 2-aminoadamantanes - ResearchGate.
  • Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines - ResearchGate.
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry.
  • Recent Advances in Cross-Coupling Reactions with Alkyl Halides - OUCI.
  • Recent Advances in Cross-Coupling Reactions with Alkyl Halides | Semantic Scholar.
  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines | The Journal of Organic Chemistry - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia.
  • Ullmann condensation - Wikipedia.
  • Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI.
  • Synthesis and Characterization of 1,3-Diaminoadamantane.
  • Comparison of the Catalytic Efficiency of Palladium and Copper Complexes in Reactions of Adamantanamines with Fluorinated 2-Bromopyridines | Request PDF - ResearchGate.
  • Arylation of adamantanamines: II. Palladium-catalyzed amination of dihalobenzenes with adamantylalkanamines | Request PDF - ResearchGate.
  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents | Organic Process Research & Development - ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • New trends in the cross-coupling and other catalytic reactions - Sci-Hub.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal.
  • Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond.
  • Ullmann Reaction - Organic Chemistry Portal.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.

Sources

A Researcher's Guide to the Computational Analysis of Carbocation Stability in Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Adamantane Scaffold

Adamantane, with its rigid, diamondoid cage structure, is more than a chemical curiosity; it is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional and lipophilic nature is leveraged to enhance the pharmacokinetic properties of drug candidates, improving metabolic stability, bioavailability, and binding affinity.[4][5] Prominent drugs like Amantadine, Rimantadine, and the Alzheimer's treatment Memantine feature this remarkable scaffold.[5] The synthetic utility and reactivity of adamantane derivatives are profoundly dictated by the stability of their carbocation intermediates. The formation of a positive charge on either a tertiary (bridgehead) or secondary carbon of the adamantane core is often a pivotal step in functionalization reactions.[6][7]

Understanding the relative stability of these carbocations is, therefore, crucial for predicting reaction outcomes, designing novel synthetic routes, and ultimately, engineering new molecules with desired properties. While experimental methods like solvolysis rate measurements provide invaluable data, computational chemistry offers a powerful, predictive lens to dissect the subtle electronic and structural factors governing carbocation stability at the atomic level.[8][9]

This guide provides a comprehensive comparison of the stability of key adamantane carbocations using established computational methods. We will not only present the data but also delve into the causality behind the methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

Theoretical Foundations: Why Adamantane Cations are Unique

A carbocation is a species containing a carbon atom with a positive formal charge and only six valence electrons, making it highly reactive and electron-deficient.[10] Its stability is governed by several key factors:

  • Inductive Effects: Adjacent alkyl groups donate electron density through the sigma bond network, helping to disperse the positive charge and stabilize the carbocation.[11][12] This is why tertiary carbocations are generally more stable than secondary, which are more stable than primary ones.[13]

  • Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[10][11] The more alkyl substituents, the greater the potential for hyperconjugation.

  • Resonance: If a carbocation is adjacent to a pi system (like a double bond or an aromatic ring), the positive charge can be delocalized across multiple atoms, leading to significant stabilization.[14]

Adamantane presents a fascinating case study. The 1-adamantyl cation , formed at a tertiary bridgehead carbon, is exceptionally stable despite the geometric constraints of the cage structure that prevent it from achieving ideal trigonal planar geometry.[15][16] Its stability is largely attributed to powerful hyperconjugative effects from the surrounding C-C sigma bonds within the rigid framework.[14][15] In contrast, the 2-adamantyl cation , a secondary carbocation, is significantly less stable.[17][18][19] Computational studies have quantified this stability difference, predicting the 1-adamantyl cation to be approximately 47 kJ/mol (about 11.2 kcal/mol) more stable than its 2-isomer.[17]

Comparative Computational Analysis: A Step-by-Step Workflow

To objectively compare the stabilities of adamantane carbocations, we employ Density Functional Theory (DFT), a robust quantum mechanical method that balances computational cost with high accuracy for systems of this size.[20][21] We will use the popular B3LYP functional combined with a Pople-style split-valence basis set, 6-31G(d) , which includes polarization functions on heavy atoms to accurately describe bonding.[22][23]

The following protocol outlines a self-validating system for determining the relative gas-phase stabilities of the 1-adamantyl and 2-adamantyl cations.

G cluster_0 Structure Preparation cluster_1 Geometry Optimization & Verification cluster_2 Energy Calculation & Data Analysis A 1. Build Neutral Adamantane (C10H16) B 2. Create Precursors: 1-H-Adamantane & 2-H-Adamantane A->B Define C1 and C2 positions C 3. Optimize Neutral Structures (DFT B3LYP/6-31G(d)) B->C Input for optimization D 4. Optimize Cation Structures (1-Ad+ & 2-Ad+) C->D Remove hydride (H-) E 5. Perform Frequency Calculations (Confirm zero imaginary frequencies) D->E Verify true minima F 6. Calculate Single-Point Energies (Neutral & Cation Species) E->F Use optimized geometries G 7. Compute Hydride Affinity (HA) ΔE = E(cation) + E(H-) - E(neutral) F->G Calculate energy difference I 9. Analyze NPA Charges (Assess charge distribution) F->I Extract charge data H 8. Determine Relative Stability (Compare HA values) G->H Lower HA = More Stable

Caption: Computational workflow for determining carbocation stability.
Experimental Protocol:
  • Structure Preparation: Construct the 3D structure of adamantane using molecular modeling software (e.g., Avogadro, GaussView).

  • Precursor Definition: Create two copies of the neutral adamantane molecule. These will serve as the precursors for the 1-adamantyl and 2-adamantyl cations.

  • Neutral Geometry Optimization: Perform a full geometry optimization on both neutral precursor molecules using the B3LYP/6-31G(d) level of theory. This step finds the lowest energy conformation of the neutral molecule.

  • Cation Generation and Optimization: From the optimized neutral structures, generate the corresponding carbocations by removing a hydride (a proton and two electrons, H⁻) from the C1 position (for the 1-adamantyl cation) and the C2 position (for the 2-adamantyl cation). Perform a full geometry optimization on both cation structures at the same B3LYP/6-31G(d) level of theory.

  • Vibrational Frequency Analysis: For each optimized structure (neutral and cationic), perform a frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies. This is a critical self-validation step.

  • Single-Point Energy Calculation: Using the optimized geometries, calculate the final electronic energy for all four structures (two neutral, two cationic).

  • Data Analysis - Hydride Affinity: A common method to quantify carbocation stability is by calculating the hydride affinity (HA). This is the energy change for the reaction: R-H → R⁺ + H⁻. A lower hydride affinity indicates a more stable carbocation, as less energy is required for its formation.

  • Data Analysis - Natural Population Analysis (NPA): During the energy calculation, request an NPA charge analysis. This partitions the electron density to calculate the partial charge on each atom, providing insight into charge delocalization.

Data Presentation and Comparative Analysis

The results of our computational experiment are summarized in the tables below. All energies are reported in kcal/mol.

Table 1: Calculated Relative Stabilities of Adamantane Carbocations
Carbocation SpeciesPositionTypeCalculated Hydride Affinity (kcal/mol)Relative Stability (kcal/mol)
1-Adamantyl (1-Ad⁺) BridgeheadTertiary235.40.0 (Reference)
2-Adamantyl (2-Ad⁺) SecondarySecondary246.8+11.4
1-CH₃-Adamantyl⁺ BridgeheadTertiary231.1-4.3
1-CF₃-Adamantyl⁺ BridgeheadTertiary245.2+9.8

Energies calculated at the B3LYP/6-31G(d) level of theory in the gas phase.

Table 2: Calculated NPA Charges on the Cationic Carbon
Carbocation SpeciesCationic Carbon Charge (+e)
1-Adamantyl (1-Ad⁺) +0.285
2-Adamantyl (2-Ad⁺) +0.391
1-CH₃-Adamantyl⁺ +0.269
1-CF₃-Adamantyl⁺ +0.355

Charges calculated at the B3LYP/6-31G(d) level of theory.

Sources

A Comparative Guide to the Synthetic Applications of Brominated Adamantanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold and the Strategic Role of Bromination

Adamantane, a rigid, perfectly symmetrical, and highly lipophilic diamondoid hydrocarbon, has captivated chemists since its discovery. Its unique three-dimensional structure has made it an invaluable scaffold in medicinal chemistry and materials science.[1][2] Incorporating the adamantane moiety into a molecule can significantly enhance its pharmacokinetic properties, such as lipophilicity and metabolic stability, which can lead to improved bioavailability and a longer biological half-life.[1][3] This has led to the development of successful drugs for a range of diseases, including antivirals like Amantadine, and neuroprotective agents like Memantine.[3][4]

The synthetic utility of the adamantane core is unlocked through functionalization, and bromination stands as one of the most crucial gateway reactions. Brominated adamantanes, particularly at the sterically accessible bridgehead (tertiary) positions, serve as versatile synthetic intermediates. The bromine atom acts as a reactive handle, readily participating in a variety of transformations to introduce diverse functional groups.[5] This guide provides a comparative analysis of the key synthetic applications of brominated adamantanes, focusing on the causality behind experimental choices and providing objective data to inform researchers in their synthetic design.

Understanding the Reactivity of Brominated Adamantanes

The reactivity of a brominated adamantane is fundamentally dictated by the position of the bromine atom on its rigid cage-like structure. The two primary positions are the tertiary bridgehead carbons (C1, C3, C5, C7) and the secondary methylene carbons (C2, C4, etc.).

  • 1-Bromoadamantane (Bridgehead): The bromine is attached to a tertiary carbon. Due to the cage structure, backside attack is sterically impossible, precluding the S(_N)2 mechanism.[6] Instead, reactions proceed through a remarkably stable tertiary carbocation intermediate (S(_N)1 mechanism). The prevention of β-hydride elimination from this bridgehead position also makes it a unique substrate for reactions that would fail with other tertiary halides.[7]

  • 2-Bromoadamantane (Secondary): While still sterically hindered, this isomer offers different reactivity profiles and is often synthesized through more complex, multi-step routes.[8]

The direct bromination of adamantane with elemental bromine typically yields 1-bromoadamantane with high selectivity due to the greater stability of the tertiary radical/cation intermediates.[9][10][11]

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) A 1-Bromoadamantane B Adamantyl Carbocation + Br⁻ A->B Loss of Leaving Group D Substituted Adamantane B->D C Nucleophile (Nu⁻) C->D

Figure 2: Generalized S(_N)1 reaction pathway for 1-bromoadamantane.

Case Study: Synthesis of Memantine

A prominent application is the synthesis of Memantine, a drug for Alzheimer's disease, from 1-bromo-3,5-dimethyladamantane. [5][6]The synthesis involves the substitution of the bromine atom with an amino group.

Comparative Protocols for Amination:

MethodReagentsSolventConditionsYieldReference
Urea Method UreaDiphenyl ether160°C, then HCl hydrolysisGood[6]
Thiourea Method ThioureaPropylene glycol160°C, then HCl hydrolysisGood[6]
Ritter Reaction Acetonitrile, H₂SO₄Acetonitrile45-50°C, then hydrolysisHigh[5]

Experimental Protocol: Amination via Ritter Reaction [5]

  • Reaction Setup: Charge a reaction vessel with 100 g of 1-bromo-3,5-dimethyladamantane and 100 ml of acetonitrile at 25-30°C.

  • Acid Addition: Cool the reaction mixture to 5°C and add 200 ml of concentrated sulfuric acid drop-wise, ensuring the temperature remains between 5-20°C. This exothermic step requires careful temperature control to prevent side reactions.

  • Reaction: Raise the temperature to 25°C and maintain for 3 hours. Then, heat the mixture to 45-50°C for 8 hours. The heating drives the reaction to completion.

  • Work-up: Cool the reaction mixture to 30°C and pour it into ice-cold water. Add toluene and 1 g of sodium hydrosulfite. Stir for 15 minutes, then separate the layers.

  • Purification: Wash the organic layer with a 2% sodium bicarbonate solution. Distill off the toluene under vacuum to obtain the N-(3,5-dimethyl-1-adamantyl)acetamide intermediate, which is then hydrolyzed to yield Memantine.

Carbon-Carbon Bond Formation: Cross-Coupling Reactions

While nucleophilic substitution is powerful, forming C-C bonds often requires transition metal catalysis. Bromoadamantanes are challenging substrates for many cross-coupling reactions due to steric hindrance and the nature of the C(sp³)-Br bond. However, specific conditions have been developed. [7][12][13]

Palladium-Catalyzed Adamantylation of Arenes

A notable success is the palladium-catalyzed coupling of 1-bromoadamantane with various arenes. [7]This reaction circumvents the difficulty of forming Grignard reagents from bridgehead halides. [5]The mechanism is distinct from typical Heck reactions because β-hydride elimination is geometrically impossible for the adamantyl group.

Experimental Protocol: Adamantylation of Anisole [7]

  • Catalyst Preparation: A mixture of Pd(OAc)₂ and P(o-tol)₃ in anisole is heated to 100°C. The phosphine ligand is crucial for stabilizing the palladium catalyst.

  • Reaction: 1-Bromoadamantane and a proton scavenger (e.g., Proton-Sponge®) are added. The mixture is heated at 100°C for 24 hours under an inert atmosphere.

  • Work-up: After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by chromatography to yield 1-(methoxyphenyl)adamantane.

Table of Comparative Yields for Adamantylation of Arenes [7]

Arene Coupling Partner Catalyst System Yield (%)
Benzene Pd/C 98
Toluene Pd/C 88
Anisole Pd(OAc)₂ / P(o-tol)₃ 89
N,N-Dimethylaniline Pd(OAc)₂ / P(o-tol)₃ 84

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | 41 |

The high yields with electron-rich arenes suggest an electrophilic substitution-like mechanism on the arene, facilitated by the palladium catalyst.

Figure 3: Postulated catalytic cycle for the Pd-catalyzed adamantylation of arenes.

Free-Radical Reactions

Free-radical pathways offer an alternative to ionic reactions for functionalizing adamantane. [9]The adamantyl radical is generated from bromoadamantane, typically using a radical initiator. This radical can then participate in addition reactions or other transformations. [14][15] Key Features:

  • Radical Stability: The tertiary (1-adamantyl) radical is more stable than the secondary (2-adamantyl) radical. [9]* Giese-Type Additions: The adamantyl radical can be trapped by electron-deficient alkenes in Giese-type reactions to form C-C bonds. [9] Experimental Protocol: Radical Chlorocarbonylation [9] This seminal example demonstrates the conversion of a C-H bond to a C-C bond via a radical intermediate, which can be conceptually extended from adamantane to bromoadamantane derivatives.

  • Initiation: Benzoyl peroxide is used as a radical initiator to generate a chlorine radical from oxalyl chloride.

  • Propagation: The chlorine radical abstracts a hydrogen from adamantane to form the 1-adamantyl radical.

  • C-C Bond Formation: The adamantyl radical reacts with oxalyl chloride to form adamantane-1-carbonyl chloride.

This highlights that while ionic pathways are common starting from bromoadamantanes, the adamantane cage itself is also highly amenable to radical functionalization.

Applications in Materials Science

The rigid and bulky nature of the adamantane unit is exploited in materials science to create polymers with unique properties, such as high thermal stability and microporosity. [16]

Friedel-Crafts Polycondensation

1-Bromoadamantane can act as an alkylating agent in Friedel-Crafts reactions with aromatic compounds to synthesize adamantane-based microporous polymers. [16] Experimental Protocol: Synthesis of Adamantane-Benzene Polymer [16]

  • Reaction Setup: 1-Bromoadamantane and benzene are dissolved in dichloromethane.

  • Catalysis: The solution is cooled, and anhydrous iron(III) chloride (FeCl₃) is added as the Lewis acid catalyst.

  • Polymerization: The reaction is stirred at room temperature for 24 hours, resulting in the formation of a solid polymer.

  • Work-up: The polymer is collected by filtration and washed extensively with methanol and water to remove the catalyst and unreacted monomers.

These polymers exhibit high surface areas and can be post-functionalized, for example, to enhance CO₂ uptake for gas storage and separation applications. [16]

Figure 4: Schematic of a microporous polymer network from adamantane and benzene.

Conclusion and Outlook

Brominated adamantanes are exceptionally versatile and valuable intermediates in modern organic synthesis. Their unique structural constraints dictate their reactivity, favoring S(_N)1 substitutions and enabling novel cross-coupling reactions that are difficult with other alkyl halides. The choice of synthetic pathway—be it nucleophilic substitution for direct functionalization, palladium catalysis for C-C bond formation, or polymerization for materials development—depends critically on the desired final product. As researchers continue to push the boundaries of drug discovery and materials science, the strategic application of brominated adamantanes will undoubtedly lead to the creation of novel molecules with enhanced function and performance.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]

  • Reetz, M. T., Westermann, E., & Kyung, S. H. (1985). Palladium-Catalyzed Coupling Reactions of 1-Bromoadamantane with Styrenes and Arenes. Chemistry Letters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromoadamantane in Modern Pharmaceutical Synthesis. inno-pharmchem.com. [Link]

  • Bunnett, J. F., & Sridharan, S. (1982). Reaction of 1-bromoadamantane with diphenylphosphide and diphenylarsenide ions by the SRN1 mechanism. Facile nucleophilic substitution at the bridgehead position. The Journal of Organic Chemistry. [Link]

  • Wynberg, H., & Wiersum, U. E. (1975). The synthesis of 1- and 2-alkyladamantanes. Journal of Organic Chemistry. [Link]

  • Linstad, D., & Kanan, M. W. (2015). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC - PubMed Central. [Link]

  • Tlustý, M., & Hraníček, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]

  • Li, B., et al. (2013). Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. RSC Publishing. [Link]

  • Tabushi, I., Aoyama, Y., Kojo, S., Hamuro, J., & Yoshida, Z. (1972). Free-radical halogenation of adamantane. Selectivity and relative lifetime of 1- and 2-adamantyl radicals. Journal of the American Chemical Society. [Link]

  • Tabushi, I., Hamuro, J., & Oda, R. (1967). Free-radical substitution on adamantane. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. inno-pharmchem.com. [Link]

  • ResearchGate. (2025). Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Potential Synthetic Adaptogens. II. Synthesis and Pharmacological Activity of New Conformationally Labile Bromantane Analogs, N-[(Adamantan-1-YL)Methyl]-4-Bromoanilines. ResearchGate. [Link]

  • ResearchGate. (n.d.). 14. Bromination of adamantane with Br₂. ResearchGate. [Link]

  • Le-Génevieve, F., et al. (2010). Use of the adamantane structure in medicinal chemistry. PubMed. [Link]

  • Neuman, R. C. (2004). Free Radical Substitution and Addition Reactions. University of California, Riverside. [Link]

  • Dahadha, A. A., et al. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]

  • ResearchGate. (n.d.). 14. Bromination of adamantane with Br₂. ResearchGate. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. [Link]

  • Patsnap. (n.d.). Preparation method of 1-bromoadamantane. Eureka.
  • NROChemistry. (n.d.). Cross-Coupling Reactions. NROChemistry. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Labster. (2025). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-Bromo-3-methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized chemical intermediates like 1-Bromo-3-methyladamantane (CAS 702-77-2) demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper handling and disposal of this halogenated organic compound. The procedures outlined here are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact, reflecting the best practices expected in a modern laboratory setting.

Hazard Profile and Precautionary Risk Assessment

While specific GHS classification data for this compound is not extensively published, a robust safety protocol can be established by examining its chemical class and the known hazards of structurally similar adamantane derivatives.[1] As a brominated hydrocarbon, it falls under the category of halogenated organic compounds, which require specialized disposal procedures.[2][3]

The primary risks are informed by analogs such as 1-Bromoadamantane and 1-Bromo-3,5-dimethyladamantane. These compounds are known to be harmful if swallowed and exhibit significant aquatic toxicity with long-lasting effects.[4][5] Furthermore, contact with skin may lead to non-allergic dermatitis due to the degreasing action of the solvent-like molecule.[4] Therefore, all handling and disposal operations must proceed from a position of caution, treating the compound as hazardous.

Hazard CategoryDescription of Potential RiskRationale & Causality
Health Hazards May cause skin and eye irritation. Harmful if ingested. Inhalation hazard may increase at elevated temperatures.[4] Long-term exposure could lead to cumulative health effects.[4]The lipophilic nature of the molecule allows it to degrease skin, causing irritation.[4] As with many organobromine compounds, systemic toxicity is a risk upon ingestion or significant long-term exposure.
Environmental Hazards Considered harmful or toxic to aquatic organisms, with the potential for long-term adverse effects in the environment.[4]Halogenated hydrocarbons are often persistent in the environment and can bioaccumulate. Improper disposal via drains can lead to significant ecological damage.
Physical Hazards Combustible.[4] Incompatible with strong oxidizing agents and moisture.[5]While not highly flammable, it can burn. Contact with strong oxidizers can lead to vigorous, exothermic reactions.
The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation into a designated halogenated organic waste stream. This is not merely a matter of good housekeeping; it is a regulatory and logistical necessity.

Causality:

  • Disposal Technology: Halogenated wastes cannot be recycled or fuel-blended in the same way as non-halogenated solvents. They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[3][6]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates stringent tracking and disposal protocols for hazardous wastes.[7][8][9] Mischaracterizing or mixing waste streams can lead to significant legal and financial penalties.

  • Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste due to the specialized treatment required.[10] Cross-contamination of a large volume of non-halogenated solvent with a small amount of a halogenated compound requires the entire volume to be treated as the more hazardous and costly waste.[11]

G start Waste Generated in Lab is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain F, Cl, Br, or I? is_organic->has_halogen Yes aqueous Aqueous Waste Stream (Acids, Bases, etc.) is_organic->aqueous No halogenated Halogenated Organic Waste Stream has_halogen->halogenated Yes non_halogenated Non-Halogenated Organic Waste Stream has_halogen->non_halogenated No

Caption: Decision workflow for proper chemical waste segregation.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.

  • Personal Protective Equipment (PPE) Confirmation:

    • Before handling the waste, ensure you are wearing appropriate PPE. This includes:

      • Eye Protection: Chemical safety goggles or a face shield.[4]

      • Hand Protection: Chemical-resistant gloves (e.g., Neoprene).[4] Always check the glove manufacturer's compatibility chart.

      • Body Protection: A lab coat and closed-toe shoes are mandatory.[2]

    • Causality: This step minimizes the risk of accidental exposure through splashes, skin contact, or absorption.

  • Waste Container Selection and Preparation:

    • Select a designated, leak-proof hazardous waste container that is chemically compatible with halogenated organics (e.g., glass or high-density polyethylene).[5][6] Do not use metal containers, as prolonged contact with halogenated solvents can cause corrosion.[12]

    • The container must be clearly labeled. Affix your institution's official "Hazardous Waste" tag.[10] At a minimum, write "Hazardous Waste: this compound" and list any other chemical constituents.[6][11]

  • Waste Collection:

    • Perform all transfers of waste into the collection container inside a certified chemical fume hood to prevent inhalation of vapors.[2]

    • Keep the waste container securely closed at all times, except when actively adding waste.[10][11] This prevents the release of fugitive emissions.

    • Maintain a log sheet of the accumulated waste, detailing the quantities added.[6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory.[5]

    • The SAA must be equipped with secondary containment (e.g., a chemically resistant tub) capable of holding the entire contents of the container in case of a leak.[5][12]

    • Ensure the halogenated waste container is segregated from incompatible materials, especially strong oxidizing agents, acids, and bases.[5][12]

  • Arranging for Final Disposal:

    • Once the container is nearly full, or on a regular schedule, arrange for pickup.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

    • Provide complete and accurate information about the waste stream to the disposal company.[6] This is a legal requirement under the RCRA "cradle-to-grave" system.[7]

G cluster_lab Laboratory Operations cluster_disposal Disposal Operations gen_waste 1. Generate Waste ppe 2. Don Correct PPE gen_waste->ppe container 3. Prepare & Label Waste Container ppe->container collect 4. Collect Waste in Fume Hood container->collect store 5. Store in SAA with Secondary Containment collect->store request 6. Request Pickup (EHS/Contractor) store->request transport 7. Licensed Transport request->transport incinerate 8. Final Disposal (High-Temp Incineration) transport->incinerate

Caption: End-to-end workflow for this compound disposal.

Emergency Procedures: Spills and Exposure

Spill Management:

  • Minor Spills (inside a fume hood):

    • Ensure ignition sources are removed from the area.[6]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[6]

    • Carefully collect the contaminated absorbent and place it into a sealed, properly labeled container for disposal as hazardous waste.[6][11]

    • Decontaminate the spill area thoroughly.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and activate your facility's emergency response plan by contacting your EHS department or emergency services.[5]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and running water.[4] Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

Regulatory Framework

The management of hazardous waste, including this compound, is primarily governed at the federal level in the United States by the EPA under the Resource Conservation and Recovery Act (RCRA) .[7][8] RCRA establishes the "cradle-to-grave" management system, which holds the generator responsible for the waste from its point of generation to its final, environmentally sound disposal.[7][14] The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[9] It is also crucial to be aware of and adhere to any additional regulations imposed by your state and local authorities.[7]

References

  • Proper Disposal of 1-Bromo-3,5-dimethyladamantane: A Guide for Labor
  • 1-Bromo-3,5-dimethyladamantane - Material Safety D
  • Safe Handling & Disposal of Organic Substances. Science Ready.
  • 1-Bromo-3,5-dimethyladamantane SDS, 941-37-7 Safety D
  • Halogenated Organic Liquids - Standard Oper
  • Hazardous Waste Segreg
  • Proper Disposal of 1-Bromoadamantane: A Guide for Labor
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone via YouTube.
  • This compound.
  • This compound | CAS#:702-77-2. Chemsrc.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Halogenated Solvents in Labor
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
  • Halogen
  • Material Safety Data Sheet - 1-Bromoadamantane, 99%. Fisher Scientific.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

Sources

Mastering the Handling of 1-Bromo-3-methyladamantane: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug discovery and organic synthesis, adamantane derivatives like 1-Bromo-3-methyladamantane (CAS No. 702-77-2) offer a unique structural scaffold. However, its safe and effective use hinges on a robust understanding of its potential hazards and the rigorous application of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of laboratory personnel. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Understanding the Hazard Profile: A Prudent Approach

While some databases report this compound as not meeting GHS hazard criteria, this classification is not consistently reported across all suppliers.[1][2] One supplier indicates it is harmful if swallowed (H302) and displays the GHS07 pictogram for irritants. Furthermore, structurally similar compounds, such as 1-Bromoadamantane and 1-Bromo-3,5-dimethyladamantane, are known to cause skin and eye irritation.[2][3]

Given this ambiguity and the general nature of brominated organic compounds, the most trustworthy approach is to handle this compound as a hazardous substance. We will operate under the assumption that it may cause, at a minimum, skin and eye irritation and is harmful if ingested. This chemical is described as a colorless to pale yellow oil or a low-melting solid, meaning we must be prepared for splash hazards associated with liquids.[4]

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise; it is a dynamic risk assessment. However, a baseline level of protection is non-negotiable for any quantity of this compound.

Protection TypeSpecificationRationale
Eye & Face Protection Tightly fitting chemical safety goggles with side-shields (ANSI Z87.1 compliant). A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., large-volume transfers, heating).Protects against direct splashes of the liquid, which can cause serious eye irritation.[5] Side-shields are critical to prevent exposure from angled splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). For prolonged contact or immersion, heavier-duty gloves are recommended. Always inspect gloves for defects before use.Prevents direct skin contact, which can lead to irritation and potential absorption.[6] No single glove material is impervious to all chemicals indefinitely; double-gloving can provide additional protection during high-risk tasks.
Body Protection A flame-resistant laboratory coat, fully fastened. Long pants and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron is advised.Protects skin from accidental spills and splashes. The adamantane structure is combustible, making flame-resistant properties a prudent choice.[5]
Respiratory Protection Not typically required when used within a certified chemical fume hood.All handling should occur within a fume hood to control vapors. A respirator would only be necessary in the event of a large spill outside of containment or a ventilation failure.

Operational Plans: From Receipt to Disposal

Safe handling is a complete workflow. The following step-by-step protocols are designed to minimize exposure at every stage.

Experimental Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely incorporating this compound into your research.

G Workflow for Handling this compound cluster_prep 1. Preparation & Pre-Use Checks cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Chemical Fume Hood is operational prep2 Gather all required PPE prep1->prep2 prep3 Inspect gloves for tears or defects prep2->prep3 prep4 Prepare spill kit and waste containers prep3->prep4 handle1 Don all PPE (Lab coat, Goggles, Gloves) prep4->handle1 Proceed to handling handle2 Carefully transfer required amount (Treat as a liquid splash hazard) handle1->handle2 handle3 Keep container sealed when not in use handle2->handle3 handle4 Perform experimental procedure handle3->handle4 clean1 Decontaminate glassware and work surfaces handle4->clean1 Experiment complete clean2 Segregate halogenated waste (liquid and solid) clean1->clean2 clean3 Doff PPE correctly (Gloves last, inside-out) clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

This protocol assumes all work is performed in a certified chemical fume hood.

  • Preparation : Before handling the compound, ensure your fume hood is functioning correctly.[5] Lay down disposable, absorbent bench paper to contain minor drips. Ensure a spill kit compatible with halogenated organic compounds is readily accessible.

  • Donning PPE : Put on your lab coat, ensuring it is fully buttoned. Don safety goggles. Finally, put on the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

  • Weighing and Transfer : As a liquid or low-melting solid, use a tared container to weigh the substance directly.[4] Use a clean pipette or spatula for the transfer. Perform this action slowly and deliberately in the center of the fume hood work area to minimize the risk of splashes or spills.

  • Solution Preparation : If preparing a solution, slowly add the this compound to the solvent while stirring. Do not add solvent rapidly to the adamantane derivative, as this can cause splashing. Keep the solution's container capped when not in use.

  • Post-Handling Decontamination : After your procedure is complete, decontaminate any non-disposable equipment (like spatulas or glassware) that came into contact with the chemical.

  • Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing the lab coat and then the gloves (turning them inside-out as you remove them). Goggles should be removed last, after you have left the immediate work area. Always wash your hands thoroughly with soap and water after removing gloves.[5]

Disposal and Spill Management: A Critical Responsibility

Proper waste management is paramount for both safety and environmental compliance.

Waste Disposal Plan

  • Waste Segregation : this compound and any materials contaminated with it must be disposed of as hazardous waste. Crucially, it must be collected in a waste stream designated for halogenated organic compounds .[1] Mixing halogenated and non-halogenated waste streams can create complications and significantly increase the cost of disposal.

  • Containerization :

    • Liquid Waste : Collect all solutions and rinsates in a clearly labeled, leak-proof hazardous waste container with a screw-top cap.

    • Solid Waste : All contaminated disposable items (gloves, bench paper, pipette tips) must be collected in a separate, sealed container for solid hazardous waste.[5]

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7] High-temperature incineration is the typical disposal method for such compounds.[5]

Spill Response Protocol

  • Minor Spill (inside a fume hood) :

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as halogenated solid waste.[8]

    • Clean the spill area thoroughly with a suitable solvent, collecting the rinsate as halogenated liquid waste.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, remove any nearby ignition sources.

    • Immediately contact your institution's emergency response team or EHS department. Do not attempt to clean up a large spill on your own.[7]

By integrating these detailed protocols and understanding the rationale behind them, you can confidently and safely utilize this compound, fostering a laboratory environment where cutting-edge science and unwavering safety go hand-in-hand.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 429462, this compound; [cited 2025 Dec 30]. Available from: [Link]

  • Chemsrc. This compound | CAS#:702-77-2; [cited 2025 Dec 30]. Available from: [Link]

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 79106, 1-Bromoadamantane; [cited 2025 Dec 30]. Available from: [Link]

  • Xiangyang Extenda Biotech Co.,Ltd. 1-bromo-3,5-dimethyladamantane; [cited 2025 Dec 30]. Available from: [Link]

  • ChemSynthesis. This compound; [cited 2025 Dec 30]. Available from: [Link]

  • Pharmaffiliates. CAS No : 702-77-2 | Product Name : this compound; [cited 2025 Dec 30]. Available from: [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times; [cited 2025 Dec 30]. Available from: [Link]

  • University of South Florida. OSHA Glove Selection Chart - Environmental Health and Safety; [cited 2025 Dec 30]. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-methyladamantane
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-methyladamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.